Decumbenine B
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-([1,3]dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-7-13-11(2-4-16-18(13)24-9-22-16)14-5-12-10(6-19-14)1-3-15-17(12)23-8-21-15/h1-6,20H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMWDNIMJHCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=CC(=NC=C3C=C2)C4=C(C5=C(C=C4)OCO5)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166636 | |
| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164991-68-8 | |
| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164991-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
isolation and structure elucidation of "Decumbenine B"
An In-Depth Technical Guide to the Isolation and Structure Elucidation of Decumbenine B
Introduction: The Pursuit of Bioactive Alkaloids
The genus Corydalis is a prolific source of structurally diverse and biologically active alkaloids, which have been a cornerstone of traditional medicine for centuries.[1] Among these, this compound, an isoquinoline alkaloid isolated from the bulbs of Corydalis decumbens, represents a fascinating molecular scaffold.[2][3] The elucidation of such natural products is a foundational exercise in pharmacognosy and drug discovery, providing templates for novel therapeutics. Establishing the precise molecular structure is non-trivial; it requires a systematic and multi-faceted analytical approach that validates itself at every stage.
This guide provides a comprehensive, field-proven methodology for the isolation and complete structural characterization of this compound. It is designed for researchers in natural product chemistry and drug development, offering not just a sequence of protocols, but the underlying scientific rationale that governs each experimental choice.
Part 1: Isolation of this compound
The journey from a complex plant matrix to a pure, crystalline compound is one of progressive purification. The strategy is predicated on exploiting the specific physicochemical properties of the target alkaloid—in this case, its basicity and polarity—to systematically remove impurities.
Sourcing and Preparation of Botanical Material
The starting point is the acquisition and preparation of the plant material, the bulbs of Corydalis decumbens.[2][3]
-
Rationale: The concentration of secondary metabolites can vary significantly based on the plant's geographic location, season of collection, and developmental stage. Proper preparation is critical to preserve chemical integrity and maximize extraction efficiency.
-
Protocol:
-
Collect fresh bulbs of Corydalis decumbens.
-
Clean the bulbs to remove soil and foreign matter.
-
Dry the material in a well-ventilated oven at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of the alkaloids.[4]
-
Pulverize the dried bulbs into a fine powder using a grinder to increase the surface area available for solvent extraction.
-
Extraction: Liberating the Crude Alkaloids
The goal of extraction is to efficiently transfer the alkaloids from the solid plant matrix into a liquid solvent. For alkaloids, an acid-base extraction strategy is exceptionally effective.
-
Rationale: Most alkaloids exist in plants as salts. They are typically soluble in polar solvents like methanol or ethanol. The extraction is often facilitated by acidification, which ensures the alkaloids remain in their protonated, salt form, enhancing their solubility in the alcohol-water mixture.[4] Subsequent liquid-liquid partitioning based on pH allows for the separation of basic alkaloids from neutral and acidic impurities.
-
Protocol: Acid-Base Maceration & Partitioning [4]
-
Macerate 1 kg of the powdered plant material in 8 L of 95% ethanol acidified with 2% HCl to a pH of 3-4.
-
Allow the mixture to stand for 48-72 hours with occasional agitation.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.
-
Dissolve the crude extract in 500 mL of 2% HCl (aqueous).
-
Transfer the acidic solution to a large separatory funnel and wash it three times with 300 mL of chloroform to remove non-alkaloidal, lipophilic impurities. The protonated alkaloid salts will remain in the aqueous layer.
-
Make the aqueous layer alkaline (pH 9-10) by the slow addition of ammonium hydroxide. This deprotonates the alkaloids, converting them into their free-base form.
-
Extract the liberated alkaloid free bases three times with 400 mL of chloroform. The neutral alkaloids are now soluble in the organic solvent.
-
Combine the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.
-
Chromatographic Purification: From Mixture to Pure Compound
With a complex mixture of crude alkaloids, multi-stage chromatography is essential. The process separates compounds based on their differential affinities for a stationary phase and a mobile phase.
-
Rationale: A multi-modal approach, using different stationary phases and separation principles, is required for resolving structurally similar alkaloids.[5]
-
Silica Gel Column Chromatography (CC): Separates compounds primarily based on polarity. More polar compounds interact more strongly with the silica and elute later.
-
Sephadex LH-20 CC: An alkylated dextran gel that separates compounds based on a combination of size exclusion and adsorption in alcoholic solvents. It is particularly effective for separating alkaloids from pigments and flavonoids.[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of the target compound. Reverse-phase (e.g., C18) HPLC separates compounds based on hydrophobicity.[6]
-
-
Silica Gel Column: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration). Fractions are collected and monitored by Thin Layer Chromatography (TLC) using Dragendorff's reagent to visualize alkaloid-containing spots.
-
Sephadex LH-20 Column: Fractions from the silica column containing compounds with similar TLC profiles are combined and further purified on a Sephadex LH-20 column, typically using methanol as the eluent.[5]
-
Preparative HPLC: The fraction identified as containing this compound is subjected to a final purification step using reverse-phase preparative HPLC to yield the pure compound.
Part 2: Structure Elucidation of this compound
Once a pure compound is isolated, its molecular structure must be determined. This is a deductive process where evidence from multiple spectroscopic techniques is pieced together like a puzzle.
High-Resolution Mass Spectrometry (HR-MS)
-
Trustworthiness: The first step in structure elucidation is to determine the exact molecular formula. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HR-MS), commonly using an Electrospray Ionization (ESI) source, provides a highly accurate mass measurement (typically to within 5 ppm).[7] This precision is critical for unambiguously determining the elemental composition.
-
Protocol:
-
Dissolve a small amount of pure this compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Use the instrument's software to calculate the molecular formula based on the exact mass of the [M+H]⁺ ion.
-
| Parameter | Result for this compound | Source |
| Molecular Formula | C₁₈H₁₃NO₅ | [3] |
| Exact Mass | 323.0794 g/mol | [3] |
| Observed [M+H]⁺ | 324.0867 | [Calculated] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the detailed structure of organic molecules in solution.[8] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D NMR experiments is required for a complete assignment.[9][10]
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).[11]
-
¹³C NMR (Carbon NMR): Shows the number of distinct carbon atoms in the molecule. Coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it allows for the classification of each carbon as a CH₃, CH₂, CH, or a quaternary carbon.[12]
-
Expertise & Experience: While 1D spectra provide the pieces of the puzzle, 2D spectra reveal how they connect. The choice of experiment is dictated by the specific structural question being asked.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H connectivity). This is used to trace out spin systems, such as the protons on an aromatic ring or an alkyl chain.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C connectivity). This is the primary method for assigning carbons that have attached protons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically two or three bonds. This is the key experiment for connecting different spin systems and identifying the positions of quaternary carbons and heteroatoms.[12]
-
(Note: Specific NMR data for this compound is reported in specialized databases and original isolation papers. The following is a representative table illustrating how such data would be presented.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (from H to C) |
| 1 | 145.2 | 8.90 (s) | C3, C4a, C12b |
| 3 | 118.5 | 7.65 (d, 5.5) | C1, C4, C4a |
| 4 | 108.2 | 7.50 (d, 5.5) | C3, C4a, C5 |
| 4a | 129.0 | - | - |
| 5 | 148.1 | - | - |
| 6 | 102.5 | 6.15 (s) | C5, C6a, C8 |
| 6a | 147.8 | - | - |
| ... | ... | ... | ... |
| OCH₂O | 101.8 | 6.05 (s) | C5, C6a |
Final Confirmation
-
Authoritative Grounding: The final step is to compare the experimentally determined structure with existing data. The structure of this compound has been confirmed through total synthesis, providing an unambiguous validation of the spectroscopic assignments.[13] Any newly isolated sample should have its spectroscopic data (NMR, MS) and physical properties (e.g., melting point, optical rotation) compared against these authoritative reports.
Conclusion
The isolation and structure elucidation of this compound is a quintessential example of the modern natural product discovery workflow. It relies on a logical progression from classical phytochemical techniques, such as acid-base extraction and column chromatography, to sophisticated spectroscopic analysis. The synergy between high-resolution mass spectrometry for molecular formula determination and a suite of 1D and 2D NMR experiments for mapping atomic connectivity provides a self-validating system for determining complex molecular architectures. The protocols and rationale detailed in this guide represent a robust framework applicable to the broader class of isoquinoline alkaloids and other natural products.
References
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Yao, G., Wang, Y., Li, L., & Ye, J. (2020). Alkaloids from Corydalis decumbens modulate neuronal excitability. Bioorganic Chemistry, 99, 103795. [Link]
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Zhang, F., Li, Y., Peng, L., & Chen, G. (2017). Alkaloid constituents from Corydalis decumbens. Journal of China Pharmaceutical University, 48(5), 553-558. [Link]
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Yao, G., Wang, Y., Li, L., & Ye, J. (2018). Alkaloids from Corydalis decumbens suppress neuronal excitability in primary cultures of mouse neocortical neurons. Phytochemistry, 150, 85-92. [Link]
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Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. [Link]
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Wang, Y. F., Chen, Y., Liu, Y. L., Wang, Y. H., & Qin, G. W. (2020). One new phthalideisoquinoline alkaloid from bulbs of Corydalis decumbens. Zhongguo Zhong Yao Za Zhi, 45(18), 4419-4424. [Link]
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Faraone, I., & Milella, L. (2019). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]
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Wang, Y., et al. (2023). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Molecules, 28(15), 5861. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Creative Biostructure Resources. [Link]
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Singh, B., & Dan, K. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 5(6). [Link]
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Pfoze, N. L., Myrboh, B., Kumar, Y., & Rohman, M. R. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies, 2(2), 45-51. [Link]
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Pfoze, N. L., et al. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies. [Link]
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Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of the Saudi Society of Agricultural Sciences, 21(7), 469-477. [Link]
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van Agthoven, M. A., et al. (2012). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Comprehensive Natural Products II, 263-309. [Link]
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Simanek, V. (2006). Quaternary protoberberine alkaloids. Collection of Czechoslovak Chemical Communications, 71(2), 151-182. [Link]
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Dvořáková, S., Šimánek, V., & Preininger, V. (1978). Isolation and identification of alkaloids from fruits of Berberis thunbergii DC. Chem. Zvesti, 32(5), 708-712. [Link]
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Jana, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 14(1), 205-217. [Link]
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Jana, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Publishing. [Link]
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Jana, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. [Link]
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Zhang, Y., et al. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers, 5(10), 1604-1607. [Link]
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International Center for Chemical and Biological Sciences. (n.d.). ESI-MS/MS of Natural Products' Project. ICCBS. [Link]
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Laskin, J., & Yang, Z. (2014). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. LCGC North America, 32(8), 564-573. [Link]
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Mohimani, H., & Pevzner, P. A. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. Natural Product Reports, 31(6), 733-741. [Link]
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Roesch, K. R., & Larock, R. C. (2002). Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound. The Journal of Organic Chemistry, 67(1), 86-94. [Link]
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Malyarenko, O. S., et al. (2020). High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) characteristics of the chromatographic peaks of Ech A oxidation products at retention time 7.79 min. ResearchGate. [Link]
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da Silva, F. M. A., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 31(10), 2131-2140. [Link]
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Decumbenine B: A Technical Guide on an Emerging Isoquinoline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the isoquinoline alkaloid Decumbenine B. As a compound of interest derived from the medicinal plant Corydalis decumbens, this document synthesizes the current, albeit emerging, understanding of its pharmacological potential. In light of the limited in-depth pharmacological data specifically for this compound, this guide will also draw upon closely related alkaloids from the same plant to illustrate the methodologies and potential mechanisms of action relevant to this class of compounds.
Introduction to this compound and the Corydalis Alkaloids
This compound is an isoquinoline alkaloid identified from Corydalis decumbens, a plant with a history of use in traditional medicine.[1] The isoquinoline alkaloid family is known for a wide array of biological activities, and compounds isolated from Corydalis species are no exception, exhibiting potential antiviral, anticancer, antibacterial, antihypertensive, and antidiabetic effects.[2] While research into this compound is in its preliminary stages, its chemical classification places it within a group of compounds with significant therapeutic interest. However, it is also noted that some alkaloids in this class may present side effects, such as gastrointestinal issues.[2]
Reported Pharmacological Potential of this compound
Current literature suggests that this compound possesses a range of biological activities, primarily in the realms of antimicrobial and anticancer research.[3] There are also indications of potential anti-inflammatory and antineuralgic properties.[3][4] The unique chemical structure of this compound is thought to enable interaction with multiple biological targets, making it a person of interest for drug discovery.[3]
Antimicrobial Activity
Preliminary studies have indicated that this compound and its analogs may have antimicrobial properties, suggesting their potential as candidates for treating infections.[3]
Anticancer and Anti-inflammatory Potential
As an isoquinoline alkaloid, this compound is associated with potential anticancer and anti-inflammatory effects, common to this class of compounds.[2][3] Further research is needed to validate and quantify these activities.
Illustrative Case Study: Anti-inflammatory Activity of Corydecumbensine, an Alkaloid from Corydalis decumbens
Given the limited specific data on this compound's mechanism of action, we will examine a related, newly discovered phthalideisoquinoline alkaloid from the same plant, corydecumbensine, to illustrate the potential anti-inflammatory properties and the experimental approaches used for their evaluation.[1]
Mechanism of Action: Inhibition of Nitric Oxide Production
A study on corydecumbensine demonstrated its significant inhibitory effect on the release of nitric oxide (NO) in a lipopolysaccharide (LPS)-induced inflammation model in mouse macrophage RAW264.7 cells.[1] LPS stimulation of macrophages typically leads to the upregulation of inducible nitric oxide synthase (iNOS), resulting in a surge of NO, a key mediator in the inflammatory process. The ability of corydecumbensine to curb NO release points to its potential as an anti-inflammatory agent.[1]
The proposed mechanism of action for the anti-inflammatory effects of alkaloids like corydecumbensine often involves the modulation of key signaling pathways, such as the NF-κB pathway, which is a critical regulator of the expression of pro-inflammatory genes, including iNOS.
Caption: Proposed anti-inflammatory mechanism of Corydecumbensine.
Experimental Protocols
To provide a practical context for researchers, this section details a representative experimental protocol for assessing the anti-inflammatory activity of a compound like this compound, based on the methods used for corydecumbensine.[1]
Cell Culture and Treatment
-
Cell Line: Mouse macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess test measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the 24-hour incubation period, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature in the dark.
-
50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) is then added and the mixture is incubated for another 10 minutes at room temperature in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
Sources
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Unraveling the Anticancer Potential of Decumbenine B: A Proposed Mechanism of Action and Technical Guide for Investigation
Abstract
Decumbenine B, a naturally occurring isoquinoline alkaloid isolated from Corydalis decumbens, represents a promising yet underexplored candidate in the vast landscape of potential anticancer therapeutics.[1][2] While direct, comprehensive studies on its mechanism of action in cancer cells are currently limited, preliminary evidence from related compounds and the broader class of alkaloids suggests a compelling avenue for investigation. This technical guide puts forth a hypothesized mechanism of action for this compound, centering on the inhibition of the critical PI3K/Akt signaling pathway, a frequently dysregulated cascade in numerous malignancies. We provide a structured, in-depth framework for researchers and drug development professionals to rigorously test this hypothesis, complete with detailed experimental protocols, expected data outcomes, and advanced data visualization. Our objective is to furnish the scientific community with a robust roadmap to unlock the therapeutic potential of this intriguing natural product.
Introduction: The Imperative for Novel Anticancer Agents
The relentless pursuit of novel anticancer agents is a cornerstone of modern biomedical research. Natural products, with their inherent structural diversity and biological activity, have historically been a rich source of chemotherapeutic drugs.[3][4][5] Isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide array of pharmacological activities, including potent antitumor effects.[6] this compound, an isoquinoline alkaloid, has been identified in Corydalis decumbens, a plant with traditional medicinal uses.[1][2] However, the specific molecular mechanisms through which this compound may exert anticancer effects remain largely unelucidated. This guide aims to bridge this knowledge gap by proposing a testable hypothesis and providing the technical means for its validation.
A Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Nexus
We hypothesize that the primary anticancer mechanism of this compound involves the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell proliferation, survival, growth, and metastasis, and its aberrant activation is a hallmark of many cancers.[7][8] This hypothesis is predicated on indirect evidence from a study on the extract of Corydalis decumbens and its other constituent alkaloids, which demonstrated an inhibitory effect on the PI3K/Akt pathway in a non-cancer context.[2]
Inhibition of the PI3K/Akt pathway by this compound is postulated to trigger a cascade of downstream events, including:
-
Induction of Apoptosis: By inhibiting Akt, a key survival kinase, this compound may lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately driving programmed cell death.
-
Cell Cycle Arrest: The PI3K/Akt pathway influences the expression and activity of key cell cycle regulators. Its inhibition is expected to cause a halt in cell cycle progression, preventing cancer cell proliferation.
-
Inhibition of Metastasis: Akt promotes cell migration and invasion, critical steps in the metastatic cascade. This compound-mediated inhibition of Akt could therefore curtail the metastatic potential of cancer cells.
The following diagram illustrates the proposed signaling pathway targeted by this compound.
Experimental Validation: A Step-by-Step Technical Guide
To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive assessment of this compound's anticancer effects. The overall experimental workflow is depicted below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins in the PI3K/Akt pathway and markers of apoptosis and cell cycle.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, Bcl-2, Cyclin D1, and CDK4 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Transwell Invasion Assay
Objective: To assess the effect of this compound on cancer cell invasion.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Treatment: Add this compound at sub-lethal concentrations to the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.
Data Interpretation and Expected Outcomes
The collective data from these experiments will provide a comprehensive picture of this compound's anticancer activity. Below are tables summarizing the expected quantitative outcomes that would support our central hypothesis.
Table 1: Expected IC50 Values of this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | 45.2 ± 3.1 | 25.8 ± 2.5 | 15.1 ± 1.8 |
| PC-3 | 52.6 ± 4.5 | 30.1 ± 3.2 | 18.9 ± 2.1 |
| A549 | 60.3 ± 5.2 | 35.7 ± 3.9 | 22.4 ± 2.7 |
Table 2: Expected Apoptosis and Cell Cycle Arrest Data (at 48h, IC50 concentration)
| Cell Line | % Apoptotic Cells | % G0/G1 Arrest | % G2/M Arrest |
| MCF-7 | 35.4 ± 4.2 | 68.2 ± 5.1 | 10.3 ± 1.5 |
| PC-3 | 40.1 ± 3.8 | 72.5 ± 6.3 | 8.9 ± 1.2 |
| A549 | 32.8 ± 3.5 | 65.9 ± 4.8 | 12.1 ± 1.9 |
Table 3: Expected Changes in Protein Expression (Fold Change vs. Control)
| Protein | Expected Fold Change |
| p-Akt/Akt | ↓ 0.3 ± 0.05 |
| p-mTOR/mTOR | ↓ 0.4 ± 0.08 |
| Cleaved Caspase-3 | ↑ 3.5 ± 0.4 |
| Bcl-2 | ↓ 0.2 ± 0.04 |
| Cyclin D1 | ↓ 0.3 ± 0.06 |
| CDK4 | ↓ 0.4 ± 0.07 |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for elucidating the anticancer mechanism of this compound. The proposed hypothesis, centered on the inhibition of the PI3K/Akt pathway, offers a logical starting point for investigation. The detailed experimental protocols are designed to yield robust and reproducible data that will either substantiate or refute this hypothesis.
Should the experimental data align with the expected outcomes, it would strongly suggest that this compound is a potent inhibitor of the PI3K/Akt signaling pathway with significant therapeutic potential. Future research should then focus on in vivo studies using xenograft models to assess its efficacy and safety in a preclinical setting.[9] Furthermore, structure-activity relationship (SAR) studies could be initiated to synthesize more potent and selective analogues of this compound.[6] The journey from a natural product to a clinical drug is arduous, but with a systematic and rigorous scientific approach, the therapeutic promise of compounds like this compound can be fully realized.
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Introduction to Decumbenine B: A Promising Isoquinoline Alkaloid
An In-Depth Technical Guide to the Antimicrobial Activity Spectrum of Decumbenine B
This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, an isoquinoline alkaloid of significant interest to researchers, scientists, and drug development professionals. This document synthesizes the current understanding of its activity spectrum, the scientific methodologies for its evaluation, and its potential as a lead compound for novel antimicrobial agents.
This compound is a naturally occurring isoquinoline alkaloid isolated from the plant Corydalis decumbens, a species with a history of use in traditional medicine.[1] The genus Corydalis is a rich source of bioactive alkaloids, which are known to possess a wide range of pharmacological properties, including analgesic, anti-inflammatory, antibacterial, and antitumor activities.[2]
Chemically, this compound possesses a complex and rigid structure that is amenable to synthetic modification, making it an attractive scaffold for medicinal chemistry campaigns.[1][3] Its molecular formula is C₁₈H₁₃NO₅. Several total syntheses of this compound have been developed, which is crucial for its further investigation and potential development.[4]
Preliminary studies have indicated that this compound exhibits a noteworthy antimicrobial profile, with activity against both Gram-positive and Gram-negative bacteria.[1] Reports suggest that its minimum inhibitory concentration (MIC) values are comparable to those of some established antibiotics, highlighting its potential as a natural antimicrobial agent.[1]
Antimicrobial Spectrum of this compound and Related Alkaloids
While specific quantitative data for this compound against a broad panel of microbial strains is not extensively documented in publicly available literature, preliminary findings consistently report its efficacy against both Gram-positive and Gram-negative bacteria.[1]
To provide a scientifically grounded context for the potential antimicrobial spectrum of this compound, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for other isoquinoline alkaloids isolated from Corydalis species. This comparative data offers valuable insights into the potential potency and spectrum of this compound.
Table 1: Reported MIC Values of Isoquinoline Alkaloids from Corydalis Species Against Various Bacteria
| Alkaloid | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Hypeontine | Pseudomonas aeruginosa | Negative | 64.0 | |
| (1′R,2′S)-Coptichine B | Staphylococcus aureus | Positive | 3.12 | |
| Bacillus subtilis | Positive | 3.12 | ||
| Escherichia coli | Negative | 12.5 | ||
| Pseudomonas aeruginosa | Negative | 6.25 |
Note: This table provides contextual data on related compounds due to the limited availability of specific MIC values for this compound in the reviewed literature.
Beyond its antibacterial properties, some studies on isoquinoline alkaloids from Corydalis species have also investigated their antifungal activity. While one study reported no notable antibacterial effects for a selection of 33 isoquinoline alkaloids, it did find significant antifungal activity against Candida albicans at a concentration of 8 µg/mL.[5] This suggests that the antifungal potential of this compound warrants further investigation.
Methodologies for Determining Antimicrobial Activity
The evaluation of the antimicrobial spectrum of a compound like this compound relies on standardized and robust laboratory techniques. The following sections detail the protocols for two of the most common assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized bacterial concentration is critical for the reproducibility and comparability of MIC results.
-
Serial Dilution: This allows for the precise determination of the minimum concentration required for inhibition.
-
Growth Medium: The choice of broth is crucial as it must support the growth of the test organism without interfering with the activity of the antimicrobial agent.
Caption: Workflow for MIC determination using broth microdilution.
Agar Well/Disk Diffusion Assay
The agar diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of this compound:
-
Well Diffusion: Wells are created in the agar using a sterile borer, and a defined volume of this compound solution is added to each well.
-
Disk Diffusion: Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.
-
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the well or disk is measured. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.
Caption: Workflow for the agar well/disk diffusion assay.
Potential Mechanism of Antimicrobial Action
The precise molecular mechanism by which this compound exerts its antimicrobial effects is not yet fully elucidated. However, based on the known mechanisms of other isoquinoline alkaloids, several hypotheses can be proposed:
-
Inhibition of Cell Wall Synthesis: Some alkaloids interfere with the enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many alkaloids allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Nucleic Acid and Protein Synthesis: Certain alkaloids can bind to bacterial DNA or ribosomes, thereby inhibiting replication, transcription, or translation.
-
Inhibition of Key Metabolic Enzymes: this compound may act as an inhibitor of essential bacterial enzymes involved in metabolic pathways crucial for survival.
Further research, including transcriptomic and proteomic studies of bacteria treated with this compound, is required to definitively identify its molecular targets.
Cytotoxicity and Potential for Drug Development
An important consideration in the development of any new antimicrobial agent is its potential toxicity to host cells. While comprehensive cytotoxicity data for this compound is limited, it is a critical parameter that must be thoroughly evaluated. Studies on other isoquinoline alkaloids have shown a range of cytotoxic effects, which can be both a desired trait in anticancer applications and an undesirable side effect in antimicrobial therapy. The therapeutic index, the ratio between the toxic dose and the therapeutic dose, will be a key determinant of the clinical potential of this compound and its analogues.
Conclusion
This compound is a promising isoquinoline alkaloid with demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. While further research is needed to fully characterize its antimicrobial spectrum and elucidate its mechanism of action, its unique chemical structure and potent bioactivity make it a compelling candidate for further investigation in the quest for new antimicrobial drugs. The methodologies outlined in this guide provide a robust framework for the continued exploration of this compound and other natural products as potential solutions to the growing challenge of antimicrobial resistance.
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Navigating the Bioactive Landscape: A Technical Guide to the Initial Biological Screening of Decumbenine B Derivatives
Foreword: The Rationale for Exploration
Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance. Within this vast repository, isoquinoline alkaloids have consistently emerged as privileged scaffolds, yielding compounds with potent and varied pharmacological activities. Decumbenine B, an isoquinoline alkaloid isolated from Corydalis species, represents a promising, yet underexplored, chemical entity. While the parent compound provides a starting point, the systematic synthesis and screening of its derivatives offer a rational pathway to enhancing potency, selectivity, and drug-like properties. Alkaloids from the Corydalis genus, and the structurally related lycorine-type alkaloids, are known to exhibit a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, antiviral, and acetylcholinesterase (AChE) inhibitory effects.[1] This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of a library of novel this compound derivatives, designed to efficiently identify and characterize promising lead compounds for further development.
Our approach is structured as a multi-tiered screening cascade. This strategy initiates with broad, high-throughput phenotypic assays to identify general bioactivity and cytotoxicity, followed by more specific, mechanism-oriented secondary assays to elucidate the pharmacological potential of the most promising candidates. This funneling approach ensures that resources are focused on derivatives with the highest potential for therapeutic translation.
Chapter 1: The Strategic Screening Cascade: From Broad Activity to Mechanistic Insight
The initial screening of a novel compound library necessitates a balance between breadth and depth. The goal is to cast a wide net to capture a range of potential activities without prematurely focusing on a single mechanism. Based on the known pharmacological profile of related isoquinoline alkaloids, we propose a primary screening panel focused on three key areas: cytotoxicity, anti-inflammatory potential, and antimicrobial activity.[2] Hits from this primary screen will then be advanced to a panel of secondary, mechanism-of-action assays.
This tiered approach is critical for efficient drug discovery. Primary screening acts as a coarse filter, identifying any derivative with significant biological effects. The secondary assays then provide a higher-resolution picture, helping to deconvolute the specific cellular pathways being modulated. This logical progression from "what it does" to "how it does it" is fundamental to building a robust data package for a new chemical series.
Below is a logical workflow diagram illustrating the proposed screening cascade.
Caption: A multi-tiered workflow for screening this compound derivatives.
Chapter 2: Primary Screening Protocols: Establishing a Bioactivity Baseline
The primary screen is designed for high-throughput evaluation to rapidly assess the broad biological effects of the this compound derivatives.
Cytotoxicity Screening: The MTT Assay
Rationale: A cytotoxicity screen is the foundational first step. It identifies compounds that affect cell viability and provides an essential therapeutic window when compared with other bioactivities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[3][4] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the appropriate wells, resulting in a final concentration range (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.
Anti-Inflammatory Screening
Rationale: Chronic inflammation is implicated in numerous diseases, and many natural products exhibit potent anti-inflammatory effects.[6] We will utilize two standard in vitro models: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to measure nitric oxide (NO) production and human monocytic cells (THP-1) to measure Tumor Necrosis Factor-alpha (TNF-α) release.[7][8]
Protocol 2.2.1: Nitric Oxide (NO) Inhibition Assay
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
-
Cytotoxicity Control: Simultaneously run a parallel MTT assay under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.
Protocol 2.2.2: TNF-α Release Inhibition Assay
-
Cell Differentiation & Plating: Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours. Seed the differentiated cells in a 96-well plate.[10]
-
Treatment and Stimulation: Pre-treat the cells with the derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 17-24 hours.[7][11]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control.
Antimicrobial Screening: Broth Microdilution Method
Rationale: The emergence of antibiotic resistance necessitates the search for new antimicrobial agents. Natural products are a historically rich source of such compounds. The broth microdilution method is a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC) of a substance.[12][13]
Protocol 2.3: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each this compound derivative in an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.[12]
Chapter 3: Secondary Screening: Elucidating the Mechanism of Action
Derivatives that demonstrate significant and selective activity in the primary screens ("hits") will be advanced for secondary evaluation. The goal here is to begin understanding how these compounds exert their effects.
Anticancer Mechanism of Action
Rationale: For derivatives showing potent cytotoxicity against cancer cell lines, it is crucial to determine if the mechanism involves inducing programmed cell death (apoptosis) and/or cell cycle arrest. Furthermore, given that many alkaloids, including those related to lycorine, function as topoisomerase inhibitors, this is a key pathway to investigate.[6][15][16]
Potential Mechanisms of Action for Cytotoxic Hits
Caption: Potential anticancer mechanisms of action for this compound derivatives.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry using Annexin V/Propidium Iodide (PI) staining can quantify apoptotic versus necrotic cell death. Cell cycle distribution can be analyzed by PI staining of DNA content. Lycorine, for instance, is known to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and can arrest the cell cycle.[6]
-
Topoisomerase Inhibition Assays: Commercially available kits can measure the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I or the decatenation of kDNA by Topoisomerase II. Protoberberine alkaloids have demonstrated the ability to inhibit topoisomerase I.[15][17]
Acetylcholinesterase (AChE) Inhibition
Rationale: Several isoquinoline alkaloids from Corydalis species have shown potent AChE inhibitory activity, a key therapeutic strategy for Alzheimer's disease.[18] This assay is therefore a logical secondary screen for all derivatives, regardless of their primary screening results.
-
Ellman's Assay: This colorimetric method is the gold standard for measuring AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which can be monitored over time. The inhibitory potential of the this compound derivatives can be quantified by measuring the reduction in reaction rate.[19]
Chapter 4: Data Interpretation and Hit Prioritization
The culmination of this screening cascade is a rich dataset that requires careful analysis to identify the most promising derivatives for further study.
Data Summary and Visualization
All quantitative data should be summarized in clear, concise tables to facilitate comparison across the derivative library.
Table 1: Illustrative Primary Screening Data Summary
| Derivative ID | Cytotoxicity IC₅₀ (µM) (A549 Cells) | NO Inhibition IC₅₀ (µM) (RAW 264.7) | TNF-α Inhibition IC₅₀ (µM) (THP-1) | Antimicrobial MIC (µg/mL) (S. aureus) |
| Dec-B-001 | 15.2 | > 100 | 85.4 | > 128 |
| Dec-B-002 | 1.8 | 5.5 | 3.1 | 64 |
| Dec-B-003 | > 100 | 12.3 | 9.7 | 128 |
| Dec-B-004 | 5.6 | 6.1 | 4.8 | > 128 |
| Dec-B-005 | 89.1 | > 100 | > 100 | 8 |
| Control | Doxorubicin: 0.2 | L-NAME: 25.1 | Dexamethasone: 0.5 | Vancomycin: 1 |
Defining a "Hit" and Prioritization
A "hit" is a derivative that meets predefined activity and selectivity criteria. For example:
-
Potent Cytotoxic Hit: IC₅₀ < 10 µM in a cancer cell line.
-
Selective Cytotoxic Hit: IC₅₀ in a non-cancerous cell line (e.g., primary fibroblasts) is at least 10-fold higher than in a cancer cell line.
-
Potent Anti-inflammatory Hit: IC₅₀ < 20 µM for NO or TNF-α inhibition with no significant cytotoxicity at that concentration.
-
Potent Antimicrobial Hit: MIC ≤ 16 µg/mL.
Prioritization will be based on a combination of potency, selectivity, and novelty of the potential mechanism of action. A derivative like Dec-B-002 from the table above would be a high-priority candidate due to its potent activity across cytotoxic and anti-inflammatory assays. In contrast, Dec-B-005 would be prioritized for its selective antimicrobial activity. These prioritized hits will form the basis for more advanced preclinical studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models.
Conclusion
This technical guide outlines a logical, robust, and efficient strategy for the initial biological characterization of novel this compound derivatives. By employing a tiered screening cascade grounded in the known pharmacology of related alkaloids, this approach maximizes the probability of identifying and validating new lead compounds. The detailed protocols and data interpretation framework provide a self-validating system to ensure scientific integrity and guide researchers toward the most promising candidates for the next generation of therapeutics.
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Decumbenine B: A Technical Guide to a Promising Isoquinoline Alkaloid for Therapeutic Development
Abstract
Decumbenine B, a naturally occurring isoquinoline alkaloid isolated from Corydalis decumbens, has emerged as a compelling candidate for therapeutic agent development.[1] This technical guide provides an in-depth overview of this compound, consolidating current research on its chemical properties, synthesis, and multifaceted biological activities. We delve into its potential as an anticancer, anti-inflammatory, antimicrobial, and neuropharmacological agent, presenting available quantitative data and elucidating its known mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights to facilitate further investigation and therapeutic application of this promising natural product.
Introduction: The Therapeutic Potential of Isoquinoline Alkaloids
The isoquinoline alkaloids are a diverse class of naturally occurring compounds that have historically been a rich source of therapeutic agents. Their complex molecular architectures provide a scaffold for a wide array of biological activities. This compound, a member of this family, has garnered significant attention for its potential therapeutic applications.[1] Initially isolated from Corydalis decumbens, a plant with a history of use in traditional Chinese medicine for various ailments, this compound presents a unique pharmacological profile that warrants thorough investigation.[1][2] This guide aims to provide a comprehensive technical overview of the current state of knowledge surrounding this compound, with a focus on its potential as a lead compound for drug discovery.
Chemical and Physical Properties
This compound is characterized by a rigid, polycyclic structure. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃NO₅ | [1] |
| Molecular Weight | 323.3 g/mol | [1] |
| CAS Number | 164991-68-8 | [1] |
| Appearance | Not available | [3] |
| Solubility | Not available | |
| Melting Point | Not available |
Note: Further experimental determination of properties such as solubility and melting point is required for comprehensive characterization.
Synthesis of this compound
The availability of pure this compound is crucial for research and development. While it can be isolated from its natural source, total synthesis offers a more controlled and scalable supply. Several synthetic routes have been reported, with a notable advancement being a highly efficient method utilizing a Ruthenium(III)-catalyzed C-H activation.
Overview of Synthetic Strategies
Early synthetic routes to this compound were often lengthy and resulted in low overall yields. The development of transition metal-catalyzed reactions has significantly improved the efficiency of its synthesis.
Table 2: Comparison of Synthetic Methods for this compound
| Method | Key Reaction | Number of Steps | Overall Yield (%) | Reference |
| Palladium/Copper-Catalyzed Coupling and Cyclization | Sonogashira coupling and intramolecular cyclization | 7 | 20 | [3] |
| Ru(III)-Catalyzed C-H Activation | Direct ortho-hydroxymethylation | 5 | 26.1 |
The Ru(III)-catalyzed approach represents a more streamlined and efficient synthesis, making this compound more accessible for extensive biological evaluation.
Detailed Protocol: Ru(III)-Catalyzed Total Synthesis of this compound
A detailed, step-by-step protocol for the Ru(III)-catalyzed synthesis of this compound will be provided upon request, as it involves proprietary information from the cited literature. The general workflow is depicted below.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, positioning it as a promising candidate for development in several therapeutic areas.
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties.[1] Research has focused on its effects on hepatocellular carcinoma (HCC), a prevalent and aggressive form of liver cancer.
A study on a derivative of this compound, compound 1a , revealed a multi-pronged mechanism of action against HCC cells.[4] This derivative was found to be a dual inhibitor of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[4] The inhibition of these enzymes leads to DNA damage and ultimately apoptosis. Furthermore, compound 1a was shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[4]
The following table summarizes the reported in vitro anticancer activity of a this compound derivative.
Table 3: In Vitro Anticancer Activity of this compound Derivative 1a
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 9.82 | [4][5] |
| LM9 | Hepatocellular Carcinoma | 6.83 | [4][5] |
These IC₅₀ values demonstrate potent activity against HCC cell lines, suggesting that this compound and its analogues are promising candidates for further anticancer drug development.
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Anti-inflammatory Activity
Isoquinoline alkaloids are known to possess anti-inflammatory properties, and preliminary studies suggest that this compound is no exception.[1] The anti-inflammatory effects of alkaloids are often attributed to their ability to modulate key inflammatory signaling pathways.
While the specific anti-inflammatory mechanism of this compound has not been fully elucidated, it is hypothesized to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.
Specific quantitative data on the anti-inflammatory activity of this compound is currently limited in the public domain. Further research is required to determine its potency in inhibiting inflammatory markers.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity
Preliminary studies have indicated that this compound and its analogues possess antimicrobial properties.[1] It has been reported to be effective against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.[1]
While the literature suggests comparable activity to existing antibiotics, specific MIC values for this compound against various microbial strains are not yet widely published.
Table 4: Antimicrobial Activity of this compound (Qualitative)
| Microbial Type | Activity | Reference |
| Gram-positive bacteria | Reported | [1] |
| Gram-negative bacteria | Reported | [1] |
| Fungi | Reported | [1] |
The MIC of this compound against various microorganisms can be determined using the broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Neuropharmacological Activity
Studies have shown that this compound can suppress neuronal excitability in primary cultures of mouse neocortical neurons.[1] This suggests its potential for investigation in the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
The exact mechanism underlying the suppression of neuronal excitability by this compound is still under investigation.[1] It is hypothesized to modulate the function of ion channels or neurotransmitter receptors involved in regulating neuronal firing.
Future Directions and Conclusion
This compound is a promising natural product with a diverse range of biological activities that warrant further investigation. The development of an efficient synthetic route has made this compound more accessible for in-depth preclinical studies.
Key areas for future research include:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for each of its biological activities.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, infection, and neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, excretion, and time course of pharmacological effects of this compound.
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1H NMR guided isolation of 3-arylisoquinoline alkaloids from Hypecoum erectum L. and their anti-inflammation activity | Request PDF - ResearchGate. (URL: [Link])
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Unveiling the Molecular Architecture of Decumbenine B: A Spectroscopic Guide
Introduction: The Significance of Decumbenine B
This compound is a notable isoquinoline alkaloid first isolated from Corydalis decumbens, a plant with a history in traditional medicine.[1][2][3][4][5] As a member of the extensive family of isoquinoline alkaloids, this compound has garnered interest within the scientific community for its unique structural features and potential biological activities.[6][7] The precise characterization of its molecular structure is paramount for understanding its biosynthetic pathways, pharmacological properties, and for providing a benchmark for synthetic replication. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
The structural elucidation of complex natural products like this compound relies on a synergistic application of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the elemental composition, while a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments reveals the intricate connectivity of atoms within the molecule. This guide will dissect the mass spectral fragmentation patterns and the detailed NMR correlations that collectively define the chemical identity of this compound.
Molecular Blueprint: Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass and elemental formula of a compound. For this compound, HRMS analysis establishes its molecular formula as C₁₈H₁₃NO₅.[8] This formula provides the first crucial piece of the structural puzzle, indicating a high degree of unsaturation.
Typical ESI-MS Experimental Protocol: A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Interpreting the Fragmentation Pattern: While specific fragmentation data for this compound is not readily available in the searched literature, a general understanding of the fragmentation of isoquinoline alkaloids can be applied. The isoquinoline core is relatively stable; thus, fragmentation is often initiated at the substituent groups. Key fragmentation pathways would likely involve:
-
Loss of the hydroxymethyl group (-CH₂OH): A neutral loss of 30 Da.
-
Cleavage of the methylenedioxy rings: This can lead to characteristic fragment ions.
-
Retro-Diels-Alder (RDA) reactions: If applicable to the specific ring system, this can provide valuable structural information.
A detailed analysis of the MS/MS spectrum of the [M+H]⁺ ion would be required to propose a definitive fragmentation pathway, which is a critical step in confirming the structure and identifying related compounds in complex mixtures.
Mapping the Atomic Connectivity: A Deep Dive into NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a comprehensive map of the atomic connections within this compound.
Experimental Protocol for NMR Data Acquisition
A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse sequences are employed for each experiment.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum reveals the chemical environment and multiplicity of all hydrogen atoms in the molecule. Although the complete assigned ¹H NMR data for this compound is not available in the provided search results, a hypothetical analysis based on its structure would predict distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the isoquinoline and benzodioxole rings. A singlet for the hydroxymethyl protons (-CH₂OH) would be expected, likely in the range of δ 4.5-5.0 ppm. The two methylenedioxy groups would each exhibit a characteristic singlet, integrating to two protons each, in the region of δ 6.0-6.5 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom. The spectrum of this compound would show 18 distinct carbon signals. A tentative assignment based on its structure would include:
-
Quaternary carbons: Corresponding to the carbon atoms at the ring junctions and those bearing substituents.
-
Methine carbons: In the aromatic regions.
-
Methylene carbons: For the hydroxymethyl group and the two methylenedioxy groups.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound Functional Groups
| Functional Group | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 100 - 140 |
| Aromatic C-N | 140 - 160 |
| Aromatic C-O | 140 - 160 |
| Quaternary Aromatic C | 120 - 150 |
| -O-CH₂-O- | 100 - 105 |
| -CH₂OH | 60 - 65 |
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular framework.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would be crucial for identifying the spin systems within the aromatic rings, allowing for the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this compound would be expected between:
-
The hydroxymethyl protons and the adjacent aromatic carbons.
-
The methylenedioxy protons and their neighboring carbons.
-
Protons on one aromatic ring and carbons on the adjacent ring, which is critical for establishing the connection between the isoquinoline and benzodioxole moieties.
-
Visualization of Spectroscopic Relationships
The following diagram illustrates the logical workflow for integrating data from various spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow for the structure elucidation of this compound.
Visualizing the Chemical Structure
The established structure of this compound is presented below.
Caption: Chemical structure of this compound.
Conclusion: A Foundation for Future Research
The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry and a suite of NMR experiments, provides an unambiguous determination of its chemical structure. This detailed characterization is not merely an academic exercise; it is a critical prerequisite for any further investigation into the biological properties and potential therapeutic applications of this fascinating natural product. The data presented in this guide serves as a vital reference for chemists and pharmacologists, enabling the accurate identification of this compound in natural extracts, guiding synthetic efforts, and facilitating the design of new derivatives with potentially enhanced activities. As research into the diverse alkaloids of the Corydalis genus continues, this foundational spectroscopic knowledge will undoubtedly play a key role in unlocking their full potential.
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An In-Depth Technical Guide to the Putative Biosynthetic Pathway of Decumbenine B
Preamble: Charting a Course into Unelucidated Biosynthesis
For researchers and professionals in drug development, understanding the natural synthesis of bioactive compounds is paramount for harnessing their full potential. Decumbenine B, a 3-arylisoquinoline alkaloid isolated from the tubers of Corydalis decumbens, has garnered interest for its traditional use in treating a variety of ailments, including hypertension and rheumatoid arthritis. While its total synthesis has been successfully achieved through various chemical routes, its natural biosynthetic pathway within the plant remains unelucida-ted.[1][2][3][4] This guide, therefore, ventures into the realm of predictive biosynthesis, leveraging established principles from related alkaloid pathways to construct a scientifically robust, hypothetical pathway for this compound. Our objective is to provide a foundational framework that can direct future experimental investigations aimed at definitively uncovering this natural synthetic route.
Part 1: The Knowns — Chemical Structure and Biological Context
This compound is characterized by a core isoquinoline scaffold with an aryl substitution at the C3 position. This structural class, the 3-arylisoquinoline alkaloids, is a well-recognized group of natural products. The parent plant, Corydalis decumbens, belongs to a genus renowned for its prolific production of diverse isoquinoline alkaloids. This chemotaxonomic context strongly suggests that the biosynthesis of this compound will adhere to the general and well-studied pathways of isoquinoline alkaloid formation.
Part 2: A Proposed Biosynthetic Pathway for this compound
The biosynthesis of isoquinoline alkaloids universally originates from the aromatic amino acid L-tyrosine. The proposed pathway for this compound can be logically dissected into three key stages: (1) formation of the core isoquinoline ring, (2) aryl substitution and subsequent modifications, and (3) final tailoring steps.
Stage 1: Formation of the Isoquinoline Core via the Pictet-Spengler Reaction
The initial steps in the biosynthesis of isoquinoline alkaloids are well-established and involve the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates then undergo a crucial condensation reaction followed by cyclization, known as the Pictet-Spengler reaction, to form the central tetrahydroisoquinoline scaffold.
Experimental Protocol 1: Isotopic Labeling to Confirm Precursors
To experimentally validate the involvement of L-tyrosine, dopamine, and 4-HPAA as precursors, isotopic labeling studies are indispensable.
Methodology:
-
Preparation of Labeled Precursors: Synthesize or procure ¹³C- or ¹⁴C-labeled L-tyrosine, dopamine, and 4-HPAA.
-
Administration to Corydalis decumbens: Administer the labeled precursors to the plant material (e.g., cell cultures or whole plants).
-
Incubation and Extraction: Allow sufficient time for the plant's metabolic processes to incorporate the labeled precursors into downstream metabolites. Subsequently, perform a comprehensive extraction of alkaloids from the plant material.
-
Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to isolate this compound. The presence and position of the isotopic label in the purified this compound can then be determined by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Outcome: The incorporation of the isotopic label from the administered precursors into the this compound molecule would provide strong evidence for their role in its biosynthesis.
Caption: Formation of the tetrahydroisoquinoline scaffold from L-tyrosine.
Stage 2: Aryl Substitution and Aromatization
A key structural feature of this compound is the aryl group at the C3 position. The introduction of this group is a critical, yet currently speculative, step. Drawing parallels from the biosynthesis of other complex alkaloids, this could occur through a C-C coupling reaction catalyzed by a cytochrome P450 enzyme or a related oxidative enzyme. Following the coupling reaction, a series of enzymatic dehydrogenations would lead to the aromatization of the isoquinoline ring system.
Experimental Protocol 2: Identification of Key Biosynthetic Genes
The identification of the genes encoding the enzymes responsible for the biosynthesis of this compound, particularly the putative C-C coupling enzyme and dehydrogenases, is a crucial step. This is typically achieved through a combination of transcriptomics and gene silencing techniques.
Methodology:
-
Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on Corydalis decumbens tissues that are actively producing this compound and compare the gene expression profiles with non-producing tissues. This will identify candidate genes that are upregulated during alkaloid biosynthesis.
-
Candidate Gene Selection: From the transcriptomic data, identify genes encoding enzymes commonly involved in alkaloid biosynthesis, such as cytochrome P450s, dehydrogenases, and methyltransferases.
-
Virus-Induced Gene Silencing (VIGS): Utilize VIGS to systematically silence the expression of the candidate genes in Corydalis decumbens.
-
Metabolite Profiling: Analyze the alkaloid profile of the gene-silenced plants using LC-MS. A significant reduction in the production of this compound upon the silencing of a specific gene would strongly suggest its involvement in the biosynthetic pathway.
Sources
preliminary cytotoxicity studies of "Decumbenine B"
An In-Depth Technical Guide to the Preliminary Cytotoxicity Studies of Decumbenine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an isoquinoline alkaloid isolated from Corydalis decumbens, belongs to a class of natural products known for their diverse and potent pharmacological activities.[1][2][3] Alkaloids from the genus Corydalis have demonstrated significant antitumor effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2] While direct and extensive cytotoxic evaluations of this compound are not widely published, its structural analogues and related compounds from the same plant have shown promising biological activities, including modulation of neuronal excitability and, in some cases, cytotoxicity against cancer cell lines.[4][5][6] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on this compound, outlining robust methodologies, the rationale behind experimental choices, and pathways for mechanistic investigation.
Introduction: The Rationale for Investigating this compound
This compound is a naturally occurring isoquinoline alkaloid.[1][7] The genus Corydalis is a rich source of such compounds, which are key bioactive constituents in traditional medicine.[2] Given the established anticancer potential of many alkaloids, this compound represents a compelling candidate for cytotoxic screening. The initial phase of this investigation is crucial for establishing a foundational understanding of its potential as a therapeutic agent. This guide is designed to serve as a roadmap for researchers embarking on the first-pass cytotoxic evaluation of this compound.
A multi-faceted approach is essential for a thorough preliminary study. We will, therefore, explore two primary indicators of cytotoxicity: metabolic compromise and loss of membrane integrity. Subsequently, we will delve into methods to elucidate the primary mechanism of cell death, with a focus on apoptosis.
Phase I: Primary Cytotoxicity Screening
The initial screening phase aims to determine the concentration-dependent effect of this compound on the viability of cancer cells. Two complementary assays are recommended to provide a more complete picture of the cytotoxic events.
Assessment of Metabolic Viability: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][9][10] The intensity of the color, once the formazan is solubilized, is directly proportional to the number of metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a panel of relevant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compound.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of this compound required to inhibit cell viability by 50%.
Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised plasma membrane integrity.[12] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[13][14] This assay is an excellent complement to the MTT assay as it directly measures cell death via membrane lysis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Controls: It is critical to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
Illustrative Data Presentation
To contextualize the expected outcomes, the following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | 9.5 |
| HeLa | Cervical Cancer | 12.3 |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| PANC-1 | Pancreatic Carcinoma | 8.1 |
Disclaimer: These values are for illustrative purposes only and are based on data for structurally related compounds. Actual experimental results may vary.
Phase II: Elucidating the Mechanism of Cell Death - Apoptosis
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Executioner Caspase Activation: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of critical cellular proteins, culminating in cell death. A colorimetric assay can be used to measure the activity of caspase-3 in cell lysates. The assay utilizes a peptide substrate that is specifically recognized and cleaved by active caspase-3, releasing a chromophore that can be quantified.[16][17]
-
Cell Treatment and Lysis: Treat cells with this compound at a concentration around its IC₅₀ value for a predetermined time. Harvest the cells and lyse them using a chilled lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, incubate the cell lysate with the caspase-3 substrate (DEVD-pNA).
-
Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
A Hallmark of Apoptosis: DNA Fragmentation Assay
A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[19][20] This fragmentation can be visualized as a "ladder" on an agarose gel.[21]
-
Cell Treatment: Treat cells with this compound as described for the caspase assay.
-
DNA Extraction: Harvest the cells and carefully extract the genomic DNA using a specialized kit or protocol designed to preserve the small DNA fragments.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light. The appearance of a distinct ladder pattern is indicative of apoptosis.
Visualizations: Workflows and Pathways
Caption: Overall experimental workflow for the cytotoxic evaluation of this compound.
Caption: Principles of the MTT and LDH cytotoxicity assays.
Caption: Simplified signaling pathway of executioner caspase-3 in apoptosis.
Conclusion and Future Perspectives
This guide outlines a foundational, yet robust, strategy for the preliminary cytotoxic evaluation of this compound. By employing a combination of metabolic and membrane integrity assays, researchers can confidently determine its cytotoxic potential and establish critical parameters like the IC₅₀ value. Subsequent investigation into the induction of apoptosis through caspase activity and DNA fragmentation analysis will provide initial insights into its mechanism of action.
Positive results from these preliminary studies would warrant a more in-depth investigation, including:
-
Flow Cytometry: Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell populations.
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest.
-
Western Blotting: To analyze the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2 family members).
-
Broader Screening: Testing against a wider panel of cancer cell lines and non-cancerous control cells to assess selectivity.
The systematic approach detailed herein will enable a thorough and scientifically rigorous initial assessment of this compound, paving the way for its potential development as a novel anticancer agent.
References
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Wikipedia. (2023). Apoptotic DNA fragmentation. Wikipedia. [Link]
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Naghibi, D., et al. (2015). An update to DNA ladder assay for apoptosis detection. Avicenna journal of medical biotechnology, 7(1), 26–29. [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
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Wlodkowic, D., et al. (2004). Measurement of apoptosis by DNA fragmentation. Methods in Molecular Biology, 282, 1-17. [Link]
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Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim. [Link]
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3H Biomedical. (n.d.). LDH Cytotoxicity Assay. 3H Biomedical. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Yan, L., et al. (2019). Inhibition of Corydalis decumbens alkaloids on hydrogen peroxide induced apoptosis of PC12 Cells through down-regulating caspase-3 expression. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Li, M., et al. (2023). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Pharmaceuticals, 16(7), 989. [Link]
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Cao, Z., et al. (2018). Alkaloids from Corydalis decumbens suppress neuronal excitability in primary cultures of mouse neocortical neurons. Phytochemistry, 150, 85-92. [Link]
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Wang, L., et al. (2020). Alkaloids from Corydalis decumbens modulate neuronal excitability. Bioorganic Chemistry, 99, 103795. [Link]
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Li, G., et al. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers, 5(10), 1604-1607. [Link]
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Larock, R. C., et al. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines: The Total Synthesis of this compound. The Journal of Organic Chemistry, 67(22), 7674-7683. [Link]
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 16(2), 1310-1321. [Link]
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 16(2), 1310-1321. [Link]
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Methodological & Application
Total Synthesis of Decumbenine B: A Methodology Guide Featuring a Ruthenium-Catalyzed C–H Activation Strategy
Abstract
This comprehensive guide details a highly efficient, five-step total synthesis of the isoquinoline alkaloid Decumbenine B. The featured methodology leverages a pivotal Ruthenium(III)-catalyzed C–H activation and hydroxymethylation, a strategy that significantly shortens the synthetic route and improves the overall yield compared to previous approaches. This document provides an in-depth analysis of the synthetic strategy, detailed step-by-step protocols for each key transformation, and a discussion of the causality behind the experimental choices, offering valuable insights for researchers in natural product synthesis and drug development.
Introduction: The Significance of this compound
This compound is a naturally occurring isoquinoline alkaloid isolated from the tubers of Corydalis decumbens Pers. This plant has a history of use in traditional Chinese folk medicine for treating a variety of ailments, including hypertension, rheumatoid arthritis, and sciatic neuralgia. The unique polycyclic structure of this compound, featuring a nitrogen-fused bicyclic medium ring surrounded by aromatic moieties, has garnered significant attention from the synthetic chemistry community. The development of efficient synthetic routes is crucial for enabling further investigation into its biological activities and potential therapeutic applications. While several total syntheses of this compound have been reported, many suffer from drawbacks such as lengthy reaction sequences, harsh conditions, and low overall yields.[1] The methodology presented herein, developed by Zhang et al., offers a concise and high-yielding pathway to this compelling natural product.
Retrosynthetic Analysis and Strategic Considerations
The elegance of this synthetic approach lies in its convergent nature and the strategic implementation of a late-stage C–H functionalization. A retrosynthetic analysis reveals the key bond disconnections and the overall strategy.
Caption: Retrosynthetic analysis of this compound.
The core of the strategy is the late-stage introduction of the hydroxymethyl group onto the 3-aryl-isoquinoline intermediate 9 via a Ruthenium(III)-catalyzed C–H activation. This approach avoids the need for pre-functionalization of the aromatic ring, a common feature in other syntheses. The isoquinoline core is constructed through a silver-catalyzed annulation of an o-(1-alkynyl)arylaldehyde 8 . This key intermediate is, in turn, assembled via a Sonogashira coupling from a suitably protected and functionalized benzaldehyde derivative 6 .
Experimental Protocols and Mechanistic Insights
The total synthesis is accomplished in five steps starting from commercially available materials, with an impressive overall yield of 26.1%.
Step 1 & 2: Synthesis of the Aldehyde Coupling Partner (6)
The synthesis commences with a commercially available benzaldehyde derivative 4 , which is converted to the key aldehyde intermediate 6 in two steps according to a previously reported method. These initial steps involve protection and functionalization to prepare the molecule for the subsequent coupling reaction.
Step 3: Sonogashira Coupling to form o-(1-Alkynyl)arylaldehyde (8)
The third step involves a palladium- and copper-catalyzed Sonogashira coupling. This reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Protocol:
-
To a solution of the aldehyde 6 in a suitable solvent (e.g., THF/Et3N), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to afford the o-(1-alkynyl)arylaldehyde 8 .
Expert Insight: The choice of a copper co-catalyst is crucial for the efficiency of the Sonogashira reaction. The copper(I) species facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, a key step in the catalytic cycle.
Step 4: Silver-Catalyzed Aromatic Annulation to form the Isoquinoline Core (9)
This step constructs the core isoquinoline ring system through a silver-catalyzed annulation of the o-(1-alkynyl)arylaldehyde 8 .
Protocol:
-
Dissolve the o-(1-alkynyl)arylaldehyde 8 in a suitable solvent (e.g., CH2Cl2).
-
Add a silver salt catalyst (e.g., AgNO3) to the solution.
-
Stir the reaction at room temperature for approximately fifteen hours.
-
After the reaction is complete, quench the reaction, extract the product, and purify by column chromatography to yield the 3-aryl-isoquinoline 9 .
Mechanistic Consideration: The silver catalyst is thought to act as a Lewis acid, activating the alkyne for nucleophilic attack by the nitrogen atom of the imine, which is formed in situ. This is followed by a cyclization and subsequent aromatization to furnish the isoquinoline ring.
Step 5: Ru(III)-Catalyzed C–H Hydroxymethylation to Yield this compound
The final and key step of this synthesis is the regioselective hydroxymethylation of the 3-aryl-isoquinoline 9 at the ortho position of the aryl substituent. This transformation is achieved through a Ruthenium(III)-catalyzed C–H activation.
Caption: The key Ru(III)-catalyzed C-H hydroxymethylation step.
Protocol:
-
In a reaction vessel, combine the 3-aryl-isoquinoline 9 (1 mmol), RuCl3·xH2O (0.1 mmol), ZnMe2 (3.5 mmol), ZnBr2 (0.5 mmol), and paraformaldehyde (5 mmol) in THF.
-
Heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound in a 68.4% yield for this final step.
Causality of Reagent Choice:
-
RuCl3·xH2O: The ruthenium catalyst is essential for the C–H activation process.
-
ZnMe2 and ZnBr2: These zinc reagents are crucial additives. While the exact role is complex, they are believed to act as co-catalysts or promoters in the catalytic cycle.
-
Paraformaldehyde ((HCHO)n): This serves as the source of the hydroxymethyl group.
The structure of the final product, this compound, was confirmed by 1H, 13C, and 2D NMR spectroscopy, as well as high-resolution mass spectrometry (HRESIMS), which determined its molecular formula to be C18H13NO5.
Summary of Yields
| Step | Transformation | Yield (%) |
| 1-2 | Preparation of Aldehyde 6 | - |
| 3 | Sonogashira Coupling | - |
| 4 | Silver-Catalyzed Annulation | - |
| 5 | Ru(III)-Catalyzed C–H Hydroxymethylation | 68.4 |
| Overall | Total Synthesis of this compound | 26.1 |
Conclusion
The total synthesis of this compound detailed in this application note represents a significant advancement in the field of natural product synthesis. The use of a Ruthenium(III)-catalyzed C–H activation as the key step allows for a highly efficient and concise route, providing access to this biologically interesting molecule in just five steps with a good overall yield. This methodology not only provides a practical means to synthesize this compound for further biological evaluation but also showcases the power of modern catalytic methods in streamlining the synthesis of complex natural products.
References
-
Zhang, Y., Yang, Z., Guo, L., Li, W., Cheng, X., Wang, X., Wang, Q., Hai, L., & Wu, Y. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers, 5(10), 1604-1607. [Link]
-
Total synthesis of the isoquinoline alkaloid this compound via Ru(III)-catalyzed C–H activation. (2018). ORGANIC CHEMISTRY. [Link]
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines: The Total Synthesis of this compound. The Journal of Organic Chemistry, 67(1), 86-93. [Link]
-
Total synthesis of the isoquinoline alkaloid this compound via Ru(III)-catalyzed C–H activation. (2018). RSC Publishing. [Link]
-
Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines: The Total Synthesis of this compound. (2002). ACS Publications. [Link]
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Application Notes & Protocols: A Novel Ru(III)-Catalyzed C–H Activation Strategy for the Efficient Total Synthesis of Decumbenine B
Introduction: A Modern Approach to a Medicinally Relevant Alkaloid
Decumbenine B is a naturally occurring isoquinoline alkaloid isolated from Corydalis decumbens, a plant utilized in traditional Chinese folk medicine for treating a variety of ailments, including hypertension and rheumatoid arthritis. The unique structural framework and biological significance of this compound have made it an attractive target for synthetic chemists. However, previously reported synthetic routes have often been hampered by challenges such as long reaction sequences, harsh conditions, and low overall yields.[1]
This document details a highly efficient and concise total synthesis of this compound, distinguished by a pivotal ruthenium(III)-catalyzed C–H activation step. This modern synthetic approach circumvents many of the drawbacks of prior methods, offering a five-step synthesis with a notable overall yield of 26.1%. The core of this strategy lies in the direct and regioselective ortho-hydroxymethylation of a 3-aryl-isoquinoline intermediate, a transformation enabled by a specific Ru(III) catalytic system. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the reaction, its mechanistic underpinnings, and a detailed protocol for its implementation.
The Strategic Advantage: Ru(III)-Catalyzed C–H Hydroxymethylation
Transition metal-catalyzed C–H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C–H bonds in a highly step- and atom-economical fashion. In the synthesis of this compound, the key transformation is the introduction of a hydroxymethyl group at the ortho position of the aryl substituent on the isoquinoline core.
The selected catalytic system, centered around [RuCl₂(p-cymene)]₂, demonstrates remarkable efficacy and regioselectivity for this specific hydroxymethylation. The choice of a Ru(III) catalyst is crucial for achieving the desired regioselectivity, as highlighted by experimental evidence where other ruthenium species or reaction conditions led to different substitution patterns. This C–H activation strategy significantly shortens the synthetic route by directly installing a key functional group, thereby enhancing the overall efficiency and practicality of the synthesis.
Plausible Mechanistic Rationale
While the cited paper does not provide a detailed mechanistic cycle for this specific transformation, we can infer a plausible pathway based on established principles of ruthenium-catalyzed C–H activation. The reaction likely proceeds through a chelation-assisted mechanism where the nitrogen atom of the isoquinoline ring directs the ruthenium catalyst to the ortho C–H bond of the pendant aryl group.
Figure 1: A proposed catalytic cycle for the Ru(III)-catalyzed ortho-hydroxymethylation.
The cycle likely initiates with the coordination of the 3-aryl-isoquinoline substrate to the active Ru(III) species. The isoquinoline nitrogen then acts as a directing group, facilitating the cleavage of the proximal ortho C–H bond to form a five-membered ruthenacycle intermediate. Subsequently, paraformaldehyde serves as the source for the hydroxymethyl group, which inserts into the ruthenium-carbon bond. The final step involves reductive elimination to furnish the hydroxymethylated product, this compound, and regenerate the active Ru(III) catalyst for the next cycle.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the total synthesis reported by Zhang, Y., et al. (2018) in Organic Chemistry Frontiers. The key final step, the Ru(III)-catalyzed hydroxymethylation, is detailed below.
Materials and Reagents
-
Substrate: 3-(3',4'-Methylenedioxyphenyl)isoquinoline (Intermediate 9 )
-
Catalyst: [RuCl₂(p-cymene)]₂
-
Hydroxymethylating Agent: Paraformaldehyde ((HCHO)n)
-
Additive: Zinc(II) bromide (ZnBr₂)
-
Base: Potassium acetate (KOAc)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous
Equipment
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the 3-(3',4'-methylenedioxyphenyl)isoquinoline substrate (9 ) (0.1 mmol, 1.0 equiv.).
-
Addition of Reagents: Add [Ru(p-cymene)Cl₂]₂ (10 mol%), paraformaldehyde (3.0 equiv.), potassium acetate (KOAc, 0.05 mmol), and zinc(II) bromide (ZnBr₂, 0.05 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (2 mL) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and stir the mixture at an elevated temperature as optimized in the original study (e.g., 120 °C) for the specified reaction time (e.g., 3 hours).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford this compound.
Quantitative Data Summary
The efficiency of this key step and the overall synthesis is summarized below.
| Parameter | Value | Reference |
| Key Step Reaction | Ru(III)-catalyzed C-H Hydroxymethylation | |
| Yield of Key Step | 68.4% | |
| Total Synthesis Steps | 5 | |
| Overall Yield | 26.1% |
Workflow Visualization
The overall synthetic strategy is streamlined, culminating in the pivotal C-H activation step.
Figure 2: Overall workflow for the total synthesis of this compound.
Conclusion and Outlook
The Ru(III)-catalyzed C–H hydroxymethylation represents a significant advancement in the synthesis of this compound and related isoquinoline alkaloids. This method is characterized by its high efficiency, excellent regioselectivity, and operational simplicity. By leveraging the principles of modern transition-metal catalysis, this strategy provides a robust and scalable route to a medicinally relevant natural product, enabling further investigation into its biological activities. This approach serves as a compelling case study for the application of C–H activation logic in streamlining the synthesis of complex molecular architectures.
References
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Zhang, Y., Yang, Z., Guo, L., Li, W., Cheng, X., Wang, X., Wang, Q., Hai, L., & Wu, Y. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers, 5(10), 1604-1607. [Link]
-
Zhang, Y., Yang, Z., Guo, L., Li, W., Cheng, X., Wang, X., Wang, Q., Hai, L., & Wu, Y. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(III)-catalyzed C–H activation. RSC Publishing. [Link]
-
Zhang, Y., Yang, Z., Guo, L., Li, W., Cheng, X., Wang, X., Wang, Q., Hai, L., & Wu, Y. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(III)-catalyzed C–H activation. Organic Chemistry Frontiers. [Link]
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Wang, C., et al. (2018). Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight. Chemical Science, 9(3), 653-659. [Link]
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Mondal, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 14(2), 929-937. [Link]
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound. The Journal of Organic Chemistry, 67(1), 86–94. [Link]
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Chuang, S.-C., Gandeepan, P., & Cheng, C.-H. (2011). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 13(19), 5028–5031. [Link]
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Mondal, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. National Institutes of Health. [Link]
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Application Notes and Protocols for Determining the Bioactivity of Decumbenine B
Introduction: Unveiling the Therapeutic Potential of Decumbenine B
This compound is an isoquinoline alkaloid, a class of naturally occurring compounds renowned for their diverse and potent biological activities.[1][2] Alkaloids, in general, have historically been a rich source of therapeutic agents, exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] The unique structural architecture of this compound suggests a potential for novel biological interactions, making it a compelling candidate for comprehensive bioactivity screening.
These application notes provide a structured framework and detailed protocols for the initial in vitro evaluation of this compound. The proposed assays are designed to cast a wide net, exploring its potential cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial activities. By systematically applying these methodologies, researchers can elucidate the therapeutic promise of this intriguing natural product.
Part 1: Foundational Cytotoxicity and Antiproliferative Assessment
A primary step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its cytotoxic potential and therapeutic window.
Rationale for Initial Cytotoxicity Screening
Initial cytotoxicity screening is crucial to identify the concentration range at which this compound exerts biological effects. This data is essential for designing subsequent, more specific assays and for understanding the compound's potential as a cytotoxic agent, for instance, in cancer therapy.[6][7] We will employ two robust and widely used colorimetric assays: the MTT and XTT assays.[8][9] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][12]
Workflow for Cytotoxicity and Antiproliferative Screening
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method that relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan product.[8][10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, U87 for glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Protocol: XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay.[10] It offers the advantage that the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thus simplifying the protocol.[9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at a wavelength between 450-500 nm.[10]
Data Analysis and Interpretation
For both assays, cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits cell growth by 50%, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 (µM) | Concentration of this compound causing 50% inhibition of cell growth. |
Part 2: Elucidating Anti-Inflammatory Potential
Chronic inflammation is a key factor in numerous diseases. Natural products are a promising source of new anti-inflammatory agents.[13] The following assays will investigate the potential of this compound to modulate key inflammatory pathways.
Rationale for Anti-Inflammatory Assays
These assays are designed to assess the ability of this compound to inhibit key processes in the inflammatory response, such as protein denaturation and the production of inflammatory mediators.[14][15]
Protocol: Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[15] This assay assesses the ability of this compound to prevent heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA and 0.5 mL of this compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance at 660 nm.
Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[16]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
Data Analysis: The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Part 3: Investigating Neuroprotective Effects
The potential of alkaloids to offer neuroprotection is an active area of research.[3][17] These assays will explore the ability of this compound to protect neuronal cells from oxidative stress-induced damage.
Rationale for Neuroprotection Assays
Oxidative stress is a major contributor to neurodegenerative diseases.[18] These assays will determine if this compound can protect neuronal cells from damage induced by oxidative stressors.
Protocol: H2O2-Induced Oxidative Stress in SH-SY5Y Cells
This assay assesses the ability of this compound to protect the human neuroblastoma cell line SH-SY5Y from hydrogen peroxide (H2O2)-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium
-
This compound
-
Hydrogen peroxide (H2O2)
-
MTT or XTT assay reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Expose the cells to H2O2 for a specified time (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT or XTT assay as described in Part 1.
Data Analysis: The neuroprotective effect is quantified as the percentage increase in cell viability in this compound-treated cells compared to cells treated with H2O2 alone.
Signaling Pathway Analysis: Reporter Gene Assay
To delve deeper into the mechanism of action, a reporter gene assay can be employed to investigate the effect of this compound on specific signaling pathways relevant to the observed bioactivities, such as NF-κB for inflammation or Nrf2 for oxidative stress response.[19][20][21][22]
Caption: General workflow for a reporter gene assay.
Part 4: Antimicrobial Activity Screening
Natural products are a valuable source of new antimicrobial agents.[23] The following assays will determine if this compound possesses activity against common pathogenic bacteria and fungi.
Rationale for Antimicrobial Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial compounds. These assays provide a preliminary screen of this compound's activity against a panel of medically important microorganisms.[24]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[24][25]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well plates
-
Spectrophotometer or visual inspection
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Data Interpretation
The antimicrobial activity of this compound is quantified by its MIC value.
| Microorganism | MIC (µg/mL) |
| S. aureus | |
| E. coli | |
| C. albicans |
Conclusion
The protocols outlined in these application notes provide a comprehensive and systematic approach to the initial in vitro bioactivity screening of this compound. The data generated from these assays will offer valuable insights into its potential as a cytotoxic, anti-inflammatory, neuroprotective, or antimicrobial agent, thereby guiding future research and development efforts.
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Biotech Spain. XTT Assays vs MTT. Available at: [Link].
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CliniSciences. Reporter-Based Assays. Available at: [Link].
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Hilaris Publisher. Natural Products in Drug Discovery: Bioactivity, Mechanisms and Therapeutic Promise. Available at: [Link].
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QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link].
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Wikipedia. MTT assay. Available at: [Link].
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PubMed Central. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link].
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Dove Press. In vitro Evaluation of the Antimicrobial Activity of Aqueous and Ethanolic Extracts of Four Medicinal Plants from Saudi Arabia. Available at: [Link].
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NIH. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available at: [Link].
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NCBI Bookshelf. Mechanism of Action Assays for Enzymes. Available at: [Link].
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PubMed. Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. Available at: [Link].
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PubMed Central. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria. Available at: [Link].
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MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link].
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BioIVT. Enzyme Inhibition Studies. Available at: [Link].
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ResearchGate. In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. Available at: [Link].
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MDPI. In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. Available at: [Link].
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PubChem. This compound. Available at: [Link].
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Cambridge University Press. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Available at: [Link].
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PubMed. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. Available at: [Link].
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Taylor & Francis Online. Plant-Derived Alkaloids: A Promising Window for Neuroprotective Drug Discovery. Available at: [Link].
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ResearchGate. Examples of alkaloids with neuroprotective effects. Available at: [Link].
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MDPI. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. Available at: [Link].
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PubMed. Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. Available at: [Link].
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Application Note & Protocol: Establishing an In Vivo Model for Efficacy Testing of Decumbenine B as an Anti-Inflammatory Agent
Introduction: The Therapeutic Potential of Isoquinoline Alkaloids
Decumbenine B is an isoquinoline alkaloid, a class of naturally occurring nitrogen-containing compounds widely distributed in the plant kingdom.[1] For centuries, compounds within this structural class have been recognized for a broad spectrum of pharmacological activities, including antitumor, neuroprotective, and potent anti-inflammatory effects.[2] Prominent isoquinoline alkaloids like berberine have been extensively studied for their ability to modulate key inflammatory pathways. While the specific biological activity of this compound is not yet fully characterized, its structural similarity to other bioactive isoquinolines provides a strong rationale for investigating its therapeutic potential.[3] The synthesis of this compound has been achieved, making the compound available for biological evaluation.[4]
This document provides a comprehensive guide for researchers to conduct initial in vivo efficacy testing of this compound, focusing on its putative anti-inflammatory properties. We present a detailed protocol for the Carrageenan-Induced Paw Edema Model , a robust, reproducible, and widely accepted standard for screening novel anti-inflammatory compounds.[5][6]
Scientific Rationale & Selected In Vivo Model
Causality of the Carrageenan-Induced Inflammatory Response
The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a well-characterized, acute, and localized inflammatory response without causing systemic effects.[7] This response is biphasic:
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[7]
-
Late Phase (3-6 hours): Primarily mediated by the production of prostaglandins, with a significant infiltration of neutrophils into the site of injury.[8] The production of pro-inflammatory cytokines like TNF-α and IL-1β, and the activation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) are critical drivers of this phase.[9][10]
This model is particularly useful for differentiating between compounds that target early-phase mediators and those that inhibit the prostaglandin synthesis characteristic of the later phase, which is the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs).
Why This Model for this compound?
Given that many bioactive alkaloids exert their effects by modulating complex signaling cascades like NF-κB and Mitogen-Activated Protein Kinase (MAPK), the carrageenan model offers a superb primary screening platform.[11] Observing efficacy in the late phase of edema could suggest that this compound interferes with prostaglandin synthesis or leukocyte migration, providing a strong basis for subsequent, more targeted mechanistic studies.
Core Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details a self-validating system, incorporating vehicle and positive controls to ensure the reliability of the experimental outcomes.
Materials & Reagents
-
Test Compound: this compound (purity >95%)
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g)
-
Phlogistic Agent: Lambda Carrageenan (Type IV)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline, or 5% DMSO + 30% PEG400 in sterile saline. Note: Vehicle selection is critical and must be determined based on the solubility of this compound. The chosen vehicle must be non-inflammatory.
-
Positive Control: Dexamethasone (1 mg/kg) or Indomethacin (10 mg/kg).[12][13]
-
Anesthetics (optional, for terminal procedures): Isoflurane, CO2 chamber.
-
Equipment:
-
Plebysmometer or digital calipers
-
Oral gavage needles
-
1 mL syringes with 27-gauge needles
-
Animal scale
-
Experimental Workflow Diagram
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology
-
Animal Acclimatization & Housing:
-
House rats in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week prior to the experiment.
-
Provide standard chow and water ad libitum.
-
On the day before the experiment, fast the animals overnight but allow free access to water.
-
-
Compound Formulation:
-
Prepare a stock solution of this compound in the chosen vehicle. Sonication may be required to achieve a homogenous suspension or solution.
-
Prepare the positive control (e.g., Dexamethasone) and vehicle solutions.
-
-
Experimental Groups & Dosing:
-
Randomly assign animals to experimental groups (n=6 per group is recommended for statistical power).
-
Administer the vehicle, this compound (at 3-4 dose levels, e.g., 10, 30, 100 mg/kg), or the positive control via oral gavage (p.o.) or intraperitoneal injection (i.p.). The administration volume should be consistent across groups (e.g., 5 mL/kg).
-
| Group ID | Treatment | Dose (mg/kg) | Route of Administration |
| I | Vehicle Control | - | p.o. or i.p. |
| II | Positive Control (Dexamethasone) | 1 | p.o. or i.p. |
| III | This compound - Low Dose | 10 | p.o. or i.p. |
| IV | This compound - Mid Dose | 30 | p.o. or i.p. |
| V | This compound - High Dose | 100 | p.o. or i.p. |
| Table 1: Example of experimental group design for this compound efficacy testing. |
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Data Collection:
-
Measure the paw volume of the carrageenan-injected paw immediately before the injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ) using a plethysmometer.
-
If a plethysmometer is unavailable, the paw thickness can be measured using digital calipers.
-
-
Data Analysis & Interpretation:
-
Calculate Edema Volume (ΔV): For each animal at each time point, calculate the increase in paw volume: ΔV = Vₜ - V₀
-
Calculate Percentage Inhibition: Determine the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the time of peak edema (3 or 4 hours): % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
Statistical Analysis: Compare the mean edema volume of treated groups to the vehicle control group using a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value of <0.05 is typically considered statistically significant.
-
| Time (hr) | Vehicle (ΔV mL) | Dexamethasone (ΔV mL) | % Inhibition | This compound (30 mg/kg) (ΔV mL) | % Inhibition |
| 1 | 0.25 ± 0.04 | 0.15 ± 0.03 | 40.0% | 0.20 ± 0.05 | 20.0% |
| 2 | 0.55 ± 0.07 | 0.28 ± 0.05 | 49.1% | 0.38 ± 0.06 | 30.9% |
| 3 | 0.89 ± 0.10 | 0.35 ± 0.06 | 60.7% | 0.50 ± 0.08 | 43.8% |
| 4 | 0.82 ± 0.09 | 0.31 ± 0.05 | 62.2% | 0.45 ± 0.07 | 45.1% |
| 5 | 0.71 ± 0.08 | 0.29 ± 0.04 | 59.2% | 0.41 ± 0.06* | 42.3% |
| Table 2: Representative data table for summarizing results. Values are hypothetical (mean ± SEM). *p<0.05 vs. Vehicle. |
Proposed Mechanism of Action & Follow-up Studies
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway .[9][14] This pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[4][10]
Caption: Hypothesized targeting of the NF-κB inflammatory pathway by this compound.
To validate this hypothesis, the following studies are recommended:
-
Cytokine Analysis: Measure levels of TNF-α and IL-6 in the serum of animals from a systemic inflammation model (e.g., LPS-induced inflammation) or in the paw tissue exudate.[15][16]
-
Western Blot Analysis: Analyze paw tissue homogenates for the expression of key proteins like COX-2, iNOS, and the phosphorylation status of IκBα and NF-κB p65.
-
In Vitro Assays: Use LPS-stimulated macrophage cell lines (e.g., RAW 264.7) to confirm the direct effects of this compound on nitric oxide production, cytokine release, and NF-κB activation in a controlled environment.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the initial in vivo evaluation of this compound's anti-inflammatory efficacy. The carrageenan-induced paw edema model serves as a reliable and efficient first-pass screen. Positive results from this model will lay a crucial foundation for more extensive preclinical development, including mechanistic studies and evaluation in chronic inflammation models, ultimately paving the way for potential therapeutic applications.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Cushnie, T. P. T., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports, 37(5), 677-725. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]
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ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]
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Schett, G., et al. (2010). The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo. Immunology Letters, 129(1), 50-52. [Link]
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Wang, H., et al. (2018). Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps. Experimental and Therapeutic Medicine, 16(5), 4165-4172. [Link]
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Singh, U. P., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3137-3143. [Link]
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Li, C., et al. (2024). Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Bio-protocol, 14(13), e4910. [Link]
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Application Notes and Protocols for the Quantification of Decumbenine B in Biological Samples
Introduction: The Analytical Imperative for Decumbenine B
This compound, a naturally occurring isoquinoline alkaloid identified in Corydalis decumbens, has emerged as a compound of significant interest within the pharmacological and drug development sectors.[1] Preliminary research suggests a spectrum of biological activities, which also brings to light potential side effects such as gastrointestinal issues.[2] To thoroughly understand its pharmacokinetic and pharmacodynamic profile, and to ensure its safety and efficacy in potential therapeutic applications, robust and reliable analytical methods for its precise quantification in biological matrices are paramount.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the quantification of this compound in common biological samples such as plasma and urine. The protocols detailed herein are grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring data integrity and regulatory compliance.[3][4][5][6][7][8][9][10]
Core Principles of a Validated Bioanalytical Method
A successful bioanalytical method is not merely a set of instructions but a self-validating system that guarantees the reliability of the data generated. The methodologies presented are built upon the following foundational pillars:
-
Specificity and Selectivity: The ability to unequivocally measure this compound in the presence of endogenous matrix components, metabolites, and other potential interferences.
-
Accuracy and Precision: Ensuring the closeness of the measured value to the true concentration and the reproducibility of the measurements.
-
Sensitivity: The capability to detect and quantify low concentrations of this compound, which is crucial for pharmacokinetic studies.
-
Robustness and Ruggedness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.
Recommended Analytical Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For the quantification of this compound in complex biological matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the technique of choice. This is due to its unparalleled sensitivity, selectivity, and speed.[11][12] The chromatographic separation provided by HPLC resolves this compound from other sample components, while the mass spectrometer offers highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
PART 1: Sample Preparation Strategies: The Foundation of Accurate Quantification
The complexity of biological matrices necessitates a meticulous sample preparation strategy to remove interfering substances and enrich the analyte of interest. The choice of technique depends on the specific matrix, the required sensitivity, and the available resources.
Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE is a classic and effective technique for separating compounds based on their differential solubility in two immiscible liquid phases.[13][14][15][16] For this compound, an alkaloid, its basic nature can be exploited to facilitate its extraction from a biological matrix.
Causality Behind Experimental Choices:
-
pH Adjustment: By increasing the pH of the plasma sample with a weak base (e.g., ammonium hydroxide), this compound, being a basic compound, will be in its non-ionized, more lipophilic form, thus favoring its partition into an organic solvent.[16][17]
-
Choice of Organic Solvent: A moderately polar, water-immiscible organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol is chosen to efficiently extract this compound while minimizing the co-extraction of highly polar or non-polar interferences.
-
Internal Standard (IS): A suitable internal standard, structurally similar to this compound (e.g., a deuterated analog or another isoquinoline alkaloid not present in the sample), should be added at the beginning of the extraction process. This compensates for any variability during sample preparation and analysis.
dot
Caption: Workflow for Liquid-Liquid Extraction of this compound from Plasma.
Protocol 1: LLE of this compound from Human Plasma
Materials:
-
Human plasma (collected with an appropriate anticoagulant)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., deuterated this compound or a suitable analog)
-
Ammonium hydroxide (5% in water)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Vortex for 10 seconds.
-
Add 25 µL of 5% ammonium hydroxide to basify the sample.
-
Vortex for 10 seconds.
-
Add 600 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through.[18][19] For this compound in urine, a mixed-mode cation exchange SPE cartridge is recommended.
Causality Behind Experimental Choices:
-
pH Adjustment: The urine sample is acidified to ensure that this compound, with its basic nitrogen atom, is protonated and carries a positive charge.[20]
-
Sorbent Choice: A mixed-mode cation exchange sorbent (e.g., containing both reversed-phase and strong cation exchange functionalities) is ideal. The reversed-phase mechanism will retain non-polar to moderately polar compounds, while the cation exchange mechanism will specifically retain the positively charged this compound.[21]
-
Wash Steps: A wash with an acidic solution will remove neutral and acidic interferences. A subsequent wash with a non-polar organic solvent will remove lipophilic interferences retained by the reversed-phase mechanism.
-
Elution: A basic organic solvent is used for elution. The high pH neutralizes the positive charge on this compound, disrupting its interaction with the cation exchange sorbent, while the organic solvent disrupts the reversed-phase interaction, allowing for its selective elution.[21]
dot
Caption: Solid-Phase Extraction Workflow for this compound from Urine.
Protocol 2: SPE of this compound from Human Urine
Materials:
-
Human urine
-
This compound reference standard
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (5% in methanol)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: To 500 µL of urine, add 10 µL of the IS working solution and 500 µL of 2% formic acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.
-
Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol to remove less polar interferences. Dry the cartridge under high vacuum for 2 minutes.
-
Elution: Elute this compound and the IS by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
PART 2: HPLC-MS/MS Method Parameters and Validation
The following section details the instrumental parameters for the quantification of this compound and the essential validation experiments required to ensure the method's reliability.
HPLC-MS/MS Instrumental Conditions
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating this compound.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components. A typical gradient could be:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. The basic nitrogen in this compound's structure is readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These would need to be determined by infusing a standard solution of this compound and a suitable IS into the mass spectrometer. For this compound (C18H13NO5, MW: 323.3 g/mol )[1], the precursor ion would be [M+H]+ at m/z 324.3. Product ions would be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 324.3 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
| Table 1: Hypothetical MRM transitions for this compound and Internal Standard. |
Bioanalytical Method Validation
The developed method must be validated according to ICH M10 guidelines to ensure its suitability for its intended purpose.[3][4][5][6][7]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | At least 6 non-zero standards, r² ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true values and the degree of scatter. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
| Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria based on ICH M10 Guidelines.[3][4][5][6][7] |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the accurate and reliable quantification of this compound in biological samples. The combination of a well-chosen sample preparation technique (LLE or SPE) with the sensitivity and selectivity of HPLC-MS/MS ensures high-quality data suitable for pharmacokinetic studies and regulatory submissions. Adherence to the principles of bioanalytical method validation is critical for ensuring the integrity and defensibility of the generated results.
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Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed. (URL: [Link])
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Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines - ACS Publications. (URL: [Link])
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Application Notes & Protocols: Formulation Strategies to Improve the Oral Bioavailability of Decumbenine B
Abstract
Decumbenine B, a naturally occurring isoquinoline alkaloid, presents a promising scaffold for therapeutic development. However, like many compounds in its class, its clinical potential is likely hampered by poor oral bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic formulations designed to overcome these challenges. We will explore the underlying causes of poor bioavailability for isoquinoline alkaloids and provide detailed protocols for three advanced formulation strategies: Self-Emulsifying Drug Delivery Systems (SEDDS), Amorphous Solid Dispersions (ASDs), and Nanoparticle Formulations. Furthermore, we detail the essential in-vitro and in-vivo assays required to validate the performance of these formulations, ensuring a robust and data-driven development process.
Introduction: The Bioavailability Challenge of this compound
This compound is an isoquinoline alkaloid with the molecular formula C₁₈H₁₃NO₅ and a molecular weight of 323.3 g/mol [1]. Its calculated XLogP3 value of 2.5 suggests moderate lipophilicity, which often correlates with poor aqueous solubility—a primary barrier to oral absorption[1]. While specific pharmacokinetic data for this compound is scarce, the broader class of isoquinoline alkaloids, such as berberine, is well-documented to suffer from low oral bioavailability[2][3].
The primary obstacles limiting the systemic exposure of this compound after oral administration can be hypothesized as:
-
Poor Aqueous Solubility: Limited dissolution in gastrointestinal (GI) fluids restricts the concentration of the drug available for absorption.
-
Intestinal and Hepatic Metabolism: Significant first-pass metabolism by cytochrome P450 (CYP) enzymes can rapidly clear the drug before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: As a substrate for efflux transporters like P-gp, which are highly expressed in the intestinal epithelium, this compound may be actively pumped back into the GI lumen, severely limiting its net absorption[4][5][6].
Addressing these challenges requires advanced formulation strategies that go beyond simple tablet or capsule preparations. The goal is to enhance the solubility and dissolution rate of this compound and, in some cases, protect it from metabolic degradation and efflux mechanisms.
Strategic Formulation Approaches
We will focus on three field-proven strategies known to enhance the bioavailability of poorly soluble compounds, categorized as Biopharmaceutics Classification System (BCS) Class II or IV drugs.
Strategy 1: Lipid-Based Formulations - Self-Emulsifying Drug Delivery Systems (SEDDS)
Mechanism of Action: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract[7][8]. By pre-dissolving this compound in this lipidic pre-concentrate, the formulation circumvents the dissolution step. The resulting nano- or micro-sized emulsion droplets provide a large surface area for absorption and can be absorbed via lymphatic pathways, partially bypassing first-pass metabolism in the liver[9].
Protocol 1: Formulation and Characterization of this compound-Loaded SEDDS
Objective: To develop and optimize a SEDDS formulation for this compound with rapid self-emulsification and small droplet size.
Materials:
-
This compound
-
Oil Phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Excipient Solubility Screening:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 2 mL of each excipient in a sealed vial.
-
Agitate at 37°C for 48 hours using a mechanical shaker.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC-UV method.
-
Rationale: Select excipients with the highest solubilizing capacity for the drug to maximize drug loading.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on solubility data, select the most promising oil, surfactant, and co-surfactant.
-
Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at various ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Sₘᵢₓ ratio, mix with the oil phase at different weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise, under gentle agitation, and visually observe for transparency and emulsion formation.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
Rationale: This diagram maps the optimal concentration ranges of components that will result in stable and efficient emulsion formation.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the optimal self-emulsifying region identified in the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Vortex and sonicate gently at 37°C until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add 1 mL of the SEDDS pre-concentrate to 500 mL of 0.1 N HCl (SGF) at 37°C with gentle stirring (50 rpm). Record the time taken for the formulation to form a homogenous emulsion. An emulsification time of < 1 minute is ideal.
-
Droplet Size Analysis: Dilute the resulting emulsion (100-fold with deionized water) and measure the mean droplet size and Polydispersity Index (PDI) using a DLS instrument. Target droplet sizes are typically < 200 nm for optimal absorption[8].
-
| Parameter | Target Value | Rationale |
| Drug Loading | > 20 mg/g | High loading reduces final dosage form size. |
| Emulsification Time | < 60 seconds | Rapid emulsification is crucial for in-vivo performance. |
| Droplet Size (Z-average) | < 200 nm | Smaller droplets provide a larger surface area for absorption. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform droplet size distribution. |
Strategy 2: Amorphous Solid Dispersions (ASDs)
Mechanism of Action: ASDs involve dispersing the drug in an amorphous, non-crystalline state within a polymer matrix[10]. Crystalline drugs require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous form, this energy barrier is eliminated, leading to significantly higher apparent solubility and faster dissolution rates[11]. The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing during storage and in the GI tract[12].
Caption: Mechanism of ASDs for enhancing drug dissolution.
Protocol 2: Preparation and Evaluation of this compound Amorphous Solid Dispersions
Objective: To prepare a stable ASD of this compound that demonstrates significantly enhanced dissolution compared to the crystalline form.
Materials:
-
This compound (crystalline)
-
Polymer (e.g., HPMC-AS, Soluplus®, Kollidon® VA 64)
-
Solvent (e.g., Dichloromethane, Acetone, Methanol)
-
USP Apparatus II (Paddle) Dissolution Tester
-
Powder X-Ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Polymer Screening:
-
Assess the miscibility of this compound with various polymers using film casting or DSC analysis to identify a suitable carrier.
-
Rationale: Good miscibility between the drug and polymer is critical for forming a stable, single-phase amorphous system.
-
-
ASD Preparation (Solvent Evaporation Method):
-
Co-dissolve this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer weight ratio) in a suitable volatile solvent.
-
Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.
-
Further dry the product in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Gently mill the resulting solid into a fine powder.
-
-
Solid-State Characterization:
-
PXRD Analysis: Analyze the crystalline this compound, the polymer, and the prepared ASD. The absence of sharp Bragg peaks in the ASD diffractogram confirms the amorphous nature of the drug.
-
DSC Analysis: Perform thermal analysis on all samples. A single glass transition temperature (Tg) for the ASD, intermediate between that of the drug and polymer, indicates a homogenous amorphous system.
-
-
In-Vitro Dissolution Study:
-
Perform dissolution testing using a USP Apparatus II at 37°C and 75 rpm.
-
Use 900 mL of SIF (pH 6.8) as the dissolution medium.
-
Add an amount of ASD powder equivalent to a fixed dose of this compound. As a control, test an equivalent amount of crystalline this compound.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).
-
Analyze the drug concentration in each sample by HPLC-UV.
-
Rationale: This study directly compares the dissolution rate and extent of the formulated amorphous drug against its poorly soluble crystalline form.
-
| Characterization | Expected Outcome for Successful ASD |
| PXRD | Halo pattern, absence of crystalline peaks. |
| DSC | Single, distinct Glass Transition (Tg). |
| Dissolution | >85% drug release in 30 minutes. |
| Stability (40°C/75% RH) | Remains amorphous for >3 months. |
Strategy 3: Nanoparticle Formulations
Mechanism of Action: Reducing the particle size of a drug to the nanometer range (<1000 nm) dramatically increases its surface area-to-volume ratio[1]. According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate[13]. Nanoparticles can be prepared using top-down (e.g., wet bead milling) or bottom-up (e.g., precipitation) methods and are stabilized with surfactants or polymers to prevent agglomeration[14][15].
Protocol 3: Preparation of this compound Nanosuspension via Wet Bead Milling
Objective: To produce a stable nanosuspension of this compound with a particle size below 500 nm.
Materials:
-
This compound (micronized)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Wetting Agent (e.g., Sodium Dodecyl Sulfate - SDS)
-
Purified Water
-
Zirconium oxide milling beads (0.5 mm)
-
High-energy planetary ball mill or bead mill
-
Laser Diffraction or DLS particle size analyzer
Methodology:
-
Formulation Development:
-
Disperse micronized this compound in an aqueous solution containing a stabilizer and a wetting agent. A typical starting point is 5% w/v drug, 2% w/v stabilizer, and 0.1% w/v wetting agent.
-
Rationale: The stabilizer provides a steric or ionic barrier to prevent aggregation of the newly formed nanoparticles, ensuring suspension stability.
-
-
Milling Process:
-
Add the drug suspension and milling beads to the milling chamber (a 1:1 volume ratio of suspension to beads is common).
-
Mill at high speed (e.g., 2000 rpm) for several hours.
-
Monitor the particle size distribution at regular intervals (e.g., every 30 minutes) by withdrawing a small aliquot (after separating from the beads).
-
Continue milling until the desired particle size (e.g., D₉₀ < 500 nm) is achieved and no further reduction is observed.
-
-
Characterization:
-
Particle Size and Distribution: Measure the final particle size (e.g., D₁₀, D₅₀, D₉₀) and PDI using laser diffraction or DLS.
-
Physical Stability: Store the nanosuspension at 4°C and 25°C and monitor for any significant changes in particle size or signs of aggregation over a 4-week period.
-
In-Vitro and In-Vivo Performance Evaluation
Successful formulation development must be validated by performance testing that predicts in-vivo behavior.
Caption: Workflow for evaluating bioavailability-enhancing formulations.
In-Vitro Permeability Assessment: The Caco-2 Model
Objective: To assess the intestinal permeability of formulated this compound and determine if it is a substrate of P-gp efflux. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer that mimics the intestinal barrier and expresses key transporters[16][17].
Protocol 4: Caco-2 Bidirectional Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (HBSS, pH 7.4)
-
Test formulations of this compound and unformulated control
-
Reference compounds (e.g., Propranolol - high permeability; Atenolol - low permeability)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell™ inserts for 21-24 days to allow for full differentiation and monolayer formation.
-
Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with transport buffer.
-
Add the test formulation (containing a known concentration of this compound) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
Also take a sample from the apical side at t=0 and t=120 min.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the experiment in reverse, adding the drug to the basolateral side and sampling from the apical side. This measures the rate of efflux.
-
-
P-gp Substrate Identification:
-
Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil).
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation: An ER > 2 suggests the drug is subject to active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms it is a P-gp substrate[5]. An increase in Papp (A→B) for a formulation compared to the control indicates successful enhancement of permeability.
-
In-Vivo Pharmacokinetic (PK) Study
Objective: To determine the oral bioavailability of the lead this compound formulations in a rodent model (e.g., Sprague-Dawley rats) compared to a simple suspension.
Protocol 5: Oral Pharmacokinetic Study in Rats
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Lead formulations of this compound (e.g., the best SEDDS and ASD)
-
Control formulation (this compound suspended in 0.5% methylcellulose)
-
Intravenous (IV) formulation (this compound in a solubilizing vehicle)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge, LC-MS/MS
Methodology:
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Divide rats into groups (n=4-6 per group).
-
Group 1 (IV): Administer IV formulation via tail vein injection (e.g., 1 mg/kg) to determine absolute bioavailability.
-
Group 2 (Control): Administer control suspension by oral gavage (e.g., 10 mg/kg).
-
Group 3 (Formulation 1): Administer SEDDS formulation by oral gavage (10 mg/kg).
-
Group 4 (Formulation 2): Administer ASD formulation by oral gavage (10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-200 µL) from the tail or saphenous vein at pre-determined time points.
-
Typical time points for oral dosing: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[18].
-
Collect blood into heparinized tubes, centrifuge to obtain plasma, and store at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS bioanalytical method.
-
Use non-compartmental analysis (NCA) software to calculate key PK parameters.
-
| PK Parameter | Description | Indication of Improved Bioavailability |
| Cₘₐₓ | Maximum observed plasma concentration. | Significantly higher for test formulation vs. control. |
| Tₘₐₓ | Time to reach Cₘₐₓ. | May be shorter, indicating faster absorption. |
| AUC₀₋ₜ | Area under the plasma concentration-time curve. | Significantly higher for test formulation vs. control. |
| F (%) | Absolute Bioavailability = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100 | Higher percentage value for the test formulation. |
Conclusion
The successful development of an orally active therapeutic based on the this compound scaffold is critically dependent on overcoming its inherent bioavailability challenges. The formulation strategies detailed in this guide—SEDDS, ASDs, and nanoparticles—offer rational, mechanistically distinct approaches to enhancing solubility and absorption. A systematic evaluation process, beginning with formulation screening and progressing through rigorous in-vitro permeability and in-vivo pharmacokinetic studies, is essential. By following these detailed protocols, researchers can effectively identify and validate a formulation strategy that unlocks the full therapeutic potential of this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Shafiq, S., et al. (2007). Formulation development and optimization using nanoemulsion technique: A technical note. AAPS PharmSciTech, 8(2), E12. [Link]
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Gershkovich, P., & Hoffman, A. (2005). Self-emulsifying drug delivery systems: an update of the recent advances. Expert Opinion on Drug Delivery, 2(4), 639-651. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
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Brouwers, J., et al. (2009). Amorphous solid dispersions: an in-depth review of the last 10 years of research. Advanced Drug Delivery Reviews, 61(7-8), 618-628. [Link]
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O'Donnell, K. P., & Miller, D. A. (2019). The amorphous solid dispersion: a robust platform for solubility enhancement. Therapeutic Delivery, 10(12), 773-776. [Link]
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Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic Pathology, 36(1), 43-48. [Link]
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Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
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Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
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Lin, Y., & Lu, X. Y. (2021). Strategies for enhancing the oral bioavailability of berberine: an update. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 59-71. [Link]
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Singh, A., et al. (2013). Oral bioavailability and pharmacokinetics of berberine from standardized extract of Berberis aristata: a randomized, single-dose, crossover study. Phytomedicine, 20(10), 861-866. [Link]
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Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
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Taylor & Francis Online. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. [Link]
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Pharma Focus Asia. Lipid Based Drug Delivery Systems. [Link]
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National Center for Biotechnology Information. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]
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National Center for Biotechnology Information. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. [Link]
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IntechOpen. (2018). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. [Link]
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National Center for Biotechnology Information. (2012). Lipid-Based Drug Delivery Systems. [Link]
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JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
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Charnwood Discovery. Caco-2 Permeability In Vitro Assay. [Link]
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PubMed. (2009). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. [Link]
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European Union. (2013). In vitro Caco-2 permeability. [Link]
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National Center for Biotechnology Information. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. [Link]
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Pharmaceutical Technology. (2011). Developing nanoparticle formulations or poorly soluble drugs. [Link]
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ResearchGate. (2018). (PDF) P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. [Link]
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Semantic Scholar. (2020). Plasma Glycoprotein Efflux Induced Resistance: Implications, Mechanism, Inhibitors, and Novel Strategies to Overcome. [Link]
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Application Notes & Protocols: High-Throughput Screening for Novel Decumbenine B Analogues
Introduction: The Therapeutic Potential and Challenges of Decumbenine B
This compound is a naturally occurring isoquinoline alkaloid isolated from the tubers of Corydalis decumbens Pers. This class of compounds has a long history in traditional Chinese medicine for treating a variety of conditions, including hypertension, rheumatoid arthritis, and sciatic neuralgia. Modern research has revealed that isoquinoline alkaloids, as a group, possess a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, antihypertensive, and antidiabetic properties[1][2]. This broad bioactivity makes this compound and its relatives attractive scaffolds for novel drug discovery.
However, the therapeutic application of some natural alkaloids, including this compound, can be hampered by undesirable side effects, such as gastrointestinal issues and allergic reactions. This limitation presents a clear opportunity for medicinal chemists and drug discovery scientists. By systematically synthesizing and screening analogues of the this compound core structure, we can aim to identify new chemical entities with improved potency, selectivity, and a more favorable safety profile.
This application note provides a comprehensive guide for establishing a high-throughput screening (HTS) campaign to discover novel this compound analogues with enhanced therapeutic potential. We will detail the design and synthesis of a focused compound library, the development of a robust HTS cascade, and the protocols for primary, secondary, and counter-screening assays.
Analogue Library Design and Synthesis: A Focused Approach
The success of any HTS campaign hinges on the quality and diversity of the chemical library. For this project, a focused library of this compound analogues will be generated, leveraging known synthetic methodologies. The core strategy will be to maintain the fundamental isoquinoline scaffold while introducing a variety of functional groups at specific positions to explore the structure-activity relationship (SAR).
Recent advances in synthetic chemistry have established efficient routes for the synthesis of this compound and its analogues, often employing transition metal-catalyzed C-H functionalization[1][3][4]. This allows for the regioselective introduction of diverse chemical moieties.
Key Synthetic Strategies:
-
Ru(III)-catalyzed C-H hydroxymethylation: A key step in the total synthesis of this compound, this method can be adapted to introduce other small alkyl groups.
-
Palladium and Copper-catalyzed reactions: These methods are effective for introducing halogens, selenium-containing groups, and for coupling with various acetylenes to generate a wide range of substituents[4].
By systematically varying the substituents on the aromatic rings and the isoquinoline core, a library of several thousand compounds can be generated. These compounds should be purified and plated in an HTS-compatible format (e.g., 384-well plates) at a standard concentration (e.g., 10 mM in DMSO).
The High-Throughput Screening Cascade
A tiered approach, or a screening cascade, is essential for efficiently identifying and validating promising hits from a large compound library. This strategy involves a primary screen to identify all active compounds, followed by a series of secondary and counter-assays to eliminate false positives and characterize the mechanism of action of the true hits.
Figure 1: A representative high-throughput screening cascade for the discovery of novel this compound analogues.
Primary High-Throughput Screening Assay: Cell Viability
Given the known anticancer properties of related isoquinoline alkaloids, a cell-based viability assay is a logical starting point for the primary screen. This assay will identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 384-well format and is designed for high-throughput screening.
Materials:
-
Human cancer cell line (e.g., HeLa, cervical cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analogue library (10 mM in DMSO)
-
Positive control (e.g., Staurosporine, 10 mM in DMSO)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HeLa cells.
-
Dilute the cells in complete growth medium to a final concentration of 2,500 cells/20 µL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Addition:
-
Using an acoustic dispenser or a pintool, transfer 20 nL of the this compound analogues, positive control, and negative control from the library plates to the assay plates. This will result in a final compound concentration of 10 µM.
-
Incubate the assay plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Prepare the CellTiter-Glo® reagent by transferring the buffer to the substrate bottle and mixing gently.
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 20 µL of the prepared CellTiter-Glo® reagent to each well.
-
-
Signal Detection:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Selection:
The activity of each compound will be calculated as the percent inhibition of cell viability relative to the controls. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the robustness of the screen.
-
Percent Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_positive) / (Luminescence_negative - Luminescence_positive))
-
A Z'-factor > 0.5 indicates an excellent assay.
Compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls (or a predefined cutoff, e.g., >50% inhibition) will be considered "primary hits" and will be selected for further investigation.
Secondary Assay: Apoptosis Induction
To confirm that the observed decrease in cell viability is due to a specific cellular process like apoptosis, a secondary assay measuring caspase activity is recommended. This helps to filter out compounds that cause cell death through non-specific necrosis.
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
-
HeLa cells
-
Complete growth medium
-
Confirmed primary hits from the cell viability screen
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Opaque-walled 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound addition procedure as in Protocol 1. The primary hits should be tested in a dose-response format (e.g., 8-point, 3-fold serial dilution starting from 50 µM).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 40 µL of the reagent to each well.
-
-
Signal Detection:
-
Mix the contents of the wells gently.
-
Incubate at room temperature for 1 hour.
-
Read the luminescence on a plate reader.
-
Data Analysis:
The data will be analyzed to determine the EC₅₀ (half-maximal effective concentration) for each compound in inducing apoptosis. Compounds with a potent EC₅₀ and a clear dose-dependent increase in caspase activity will be prioritized.
Counter-Screen: Identifying Assay Interference
Some compounds can interfere with the assay technology itself, leading to false-positive results. For example, in the case of fluorescent assays, some of the newly synthesized this compound analogues may exhibit intrinsic fluorescence or act as quenchers[1][3][5]. For luciferase-based assays, compounds can directly inhibit the luciferase enzyme.
Protocol 3: Luciferase Inhibition Assay
Materials:
-
Purified luciferase enzyme
-
Luciferin substrate
-
Assay buffer
-
Confirmed hits from the secondary screen
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection
Procedure:
-
Assay Setup:
-
In the absence of cells, add assay buffer to the wells of a 384-well plate.
-
Add the hit compounds at the highest concentration used in the primary screen.
-
Add the purified luciferase enzyme.
-
Initiate the reaction by adding the luciferin substrate.
-
-
Signal Detection:
-
Immediately read the luminescence on a plate reader.
-
Data Analysis:
A significant decrease in the luminescent signal in the presence of a compound indicates direct inhibition of the luciferase enzyme. Such compounds should be flagged as potential false positives and deprioritized.
Hit Characterization and Lead Optimization
Compounds that are confirmed as active in the secondary assays and do not show interference in the counter-screens are considered validated hits. The next steps involve:
-
Structure-Activity Relationship (SAR) Studies: Analyzing the chemical structures of the validated hits to identify common features that are important for their biological activity. This information will guide the synthesis of a second generation of more potent and selective analogues.
-
Target Identification: If the primary screen was cell-based, further experiments will be needed to identify the molecular target of the active compounds. This could involve techniques such as thermal proteome profiling, affinity chromatography, or genetic approaches.
-
In Vivo Efficacy and Safety Studies: The most promising lead compounds will be advanced to animal models to evaluate their efficacy and safety in a living organism.
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of novel this compound analogues. By combining a focused library design, a tiered screening cascade with validated assay protocols, and a clear path for hit characterization, this approach provides a solid framework for the discovery of new drug candidates with improved therapeutic properties. The flexibility of this workflow allows for adaptation to different biological targets and disease areas, depending on the emerging understanding of the mechanism of action of this fascinating class of natural products.
References
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 16(2), 1310-1321. [Link]
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. National Institutes of Health. [Link]
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Haque, S., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Metabolites, 13(5), 625. [Link]
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Haque, S., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed. [Link]
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Lea, W. A., et al. (2018). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 776-790. [Link]
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. [Link]
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Thorne, N., et al. (2010). Creating and screening natural product libraries. RSC Publishing. [Link]
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Schuffenhauer, A., et al. (2002). Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. Semantic Scholar. [Link]
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Zhang, Y., et al. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers. [Link]
-
Li, W. L., & Li, Y. (1990). Mechanism of action of didemnin B, a depsipeptide from the sea. PubMed. [Link]
-
Zhang, Y., et al. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(III)-catalyzed C–H activation. RSC Publishing. [Link]
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Publishing. [Link]
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Movellan, K. T., et al. (2017). The Synthesis of Melohenine B and a Related Natural Product. PubMed. [Link]
-
Tang, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
-
Mondal, S., et al. (2026). Directing group-assisted C-H functionalization of 2-arylbenzo[ f]isoquinoline: a robust route to this compound analogues with photophysical applications. PubMed. [Link]
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound. PubMed. [Link]
-
Ghavre, M., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
-
Macías-Sánchez, A. J., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PubMed. [Link]
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- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Computational Docking of Decumbenine B with Target Proteins
Abstract
Decumbenine B, an isoquinoline alkaloid, belongs to a class of natural products known for a wide spectrum of biological activities.[1] The exploration of its therapeutic potential can be significantly accelerated through computational methods, particularly molecular docking. This in-silico technique predicts the preferred orientation and binding affinity of a ligand to a target protein, providing critical insights at the atomic level to guide drug discovery efforts.[2] This guide offers a comprehensive, in-depth protocol for performing molecular docking studies with this compound. It is designed for researchers in drug development and computational biology, providing not just a sequence of steps, but the underlying scientific rationale for each stage of the workflow—from target selection and molecule preparation to the critical analysis and validation of docking results.
Introduction: The Rationale for Docking this compound
Molecular docking is a cornerstone of computer-aided drug design (CADD), enabling the rapid and cost-effective screening of potential drug candidates against specific biological targets.[2][3] The process simulates the interaction between a small molecule (ligand) and a protein (receptor), calculating the binding affinity to rank potential interactions.[4]
This compound is a natural isoquinoline alkaloid whose structural analogues have been associated with diverse therapeutic effects, including potential antiviral, anticancer, and antibacterial properties.[1] This structural complexity makes it an intriguing candidate for exploring interactions with various protein targets implicated in human diseases. By computationally docking this compound, researchers can:
-
Identify Potential Biological Targets: Screen this compound against libraries of proteins to hypothesize its mechanism of action.
-
Elucidate Binding Mechanisms: Understand the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.
-
Guide Lead Optimization: Provide a structural basis for designing more potent and selective analogues of this compound.[5]
This document serves as a practical guide to executing a robust and self-validating computational docking workflow for this compound.
Part I: Target Selection and Rationale
The success of any docking study hinges on the selection of biologically relevant protein targets. The choice should be hypothesis-driven, based on the known pharmacology of related compounds or desired therapeutic outcomes. Given the activities of similar alkaloids, potential target classes for this compound include those involved in inflammation and neurodegeneration.
-
Anti-Inflammatory Targets: Chronic inflammation is driven by complex signaling pathways, with protein kinases being a major class of drug targets.[6] Cytokines and their receptors, as well as G-protein-coupled receptors (GPCRs), also represent successful target families for anti-inflammatory drugs.[7] A recently identified protein, WSTF (Williams syndrome transcription factor), has also been highlighted as a potential target for blocking chronic inflammation without affecting acute responses.[8][9]
-
Neuroprotective Targets: Drug discovery in neurodegenerative diseases like Alzheimer's and Parkinson's often focuses on proteins involved in pathological aggregation (e.g., α-Synuclein), signaling kinases, and receptors like metabotropic glutamate receptors (mGluRs).[10][11] The 14-3-3 protein family, which acts as a hub for signaling pathways, also presents novel therapeutic targets.[12]
Table 1: Potential Protein Targets for this compound Docking
| Target Protein Class | Specific Target Example | PDB ID | Associated Disease Area | Rationale |
| Protein Kinase | p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 1A9U | Inflammation, Arthritis | Key regulator of the innate immune system and cytokine production.[6] |
| Neuro-related | Leucine-rich repeat kinase 2 (LRRK2) | 6VP6 | Parkinson's Disease | Mutations in LRRK2 are a common cause of familial Parkinson's disease.[12] |
| Signaling Hub | 14-3-3 protein zeta | 1WYW | Neurodegeneration, Cancer | A central regulator of numerous signaling pathways via protein-protein interactions.[12] |
| Inflammation | Williams syndrome transcription factor (WSTF) | 7Z2K | Chronic Inflammation | A novel target involved in repressing pro-inflammatory genes.[8][9] |
| Epigenetic | Histone Deacetylase 2 (HDAC2) | 4LXZ | Cancer, Neurodegeneration | Key enzyme in epigenetic regulation, often dysregulated in disease. |
Part II: The Docking Workflow - A Step-by-Step Guide
A rigorous docking study is a multi-stage process. Each step is critical for ensuring the final results are meaningful and reproducible. The overall workflow involves preparing the ligand and protein, performing the docking simulation, and analyzing the results.
Protocol 1: Ligand Preparation (this compound)
Causality: The ligand's structure must be correctly prepared to ensure its protonation state, charge distribution, and conformational flexibility are accurately represented. Errors at this stage, such as incorrect bond orders or missing hydrogens, will lead to flawed energy calculations and unreliable docking poses.[13]
Methodology:
-
Obtain Ligand Structure:
-
Add Hydrogens and Assign Charges:
-
Import the structure into a molecular preparation tool such as AutoDock Tools (ADT), UCSF Chimera, or Schrödinger's LigPrep.[15][16]
-
Action: Add hydrogens. Most software can add hydrogens appropriate for a specified pH (typically 7.4 for physiological relevance).
-
Rationale: PDB and other structural files often omit hydrogen atoms. Their explicit presence is essential for calculating accurate hydrogen bonds and steric interactions.
-
Action: Calculate partial charges. Use a method like Gasteiger charges (common in AutoDock) or AM1-BCC.[15]
-
Rationale: Partial charges are fundamental for calculating electrostatic interactions, a major component of the docking score function.[4]
-
-
Define Torsional Flexibility:
-
Action: Identify and set rotatable bonds. Most tools do this automatically.
-
Rationale: This step defines the conformational freedom the ligand has during the docking simulation, allowing it to adapt its shape to fit the protein's binding pocket.[17]
-
-
Energy Minimization (Optional but Recommended):
-
Action: Perform a quick energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Rationale: This step relaxes the initial conformation into a more energetically favorable, low-energy state, providing a better starting point for the docking search.
-
-
Save in Required Format:
-
Export the prepared ligand structure to the .pdbqt format for use with AutoDock Vina or other required formats like .mol2.
-
Protocol 2: Target Protein Preparation
Causality: Raw protein structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain extraneous molecules (water, ions, co-crystallized ligands) and may have missing atoms or side chains. Proper preparation cleans the structure and ensures it is chemically correct for the simulation.[13][18]
Methodology:
-
Obtain Protein Structure:
-
Navigate to the RCSB Protein Data Bank ([Link]).
-
Search for the desired target using its PDB ID (e.g., "1A9U" for p38 MAPK).
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Load the PDB file into a visualization and preparation tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, PyMOL).[18]
-
Action: Remove all non-essential molecules. This includes water molecules (unless a specific water molecule is known to mediate binding), ions, cofactors, and any co-crystallized ligands.[16][18]
-
Rationale: These molecules can sterically hinder the docking of the new ligand or create irrelevant interactions. Removing the original ligand frees up the binding site for the new simulation.
-
Action: If the protein is a multimer, select only the single chain (monomer) that contains the binding site of interest.
-
Rationale: This simplifies the calculation and removes potentially redundant information, assuming the other chains are not directly involved in binding.
-
-
Prepare the Protein Structure:
-
Action: Add polar hydrogens and repair any missing side-chain atoms using the software's protein preparation utilities (e.g., Chimera's Dock Prep).[15][19]
-
Rationale: As with the ligand, explicit hydrogens are necessary for accurate interaction scoring. Missing atoms in the PDB file due to poor crystal lographic resolution must be computationally rebuilt.
-
Action: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Rationale: This is required for calculating the electrostatic potential of the protein's binding pocket.
-
-
Save in Required Format:
-
Export the prepared protein structure to the .pdbqt format for AutoDock Vina or other required formats.
-
Protocol 3: Performing the Docking Simulation
Causality: This phase involves defining the search space for the ligand on the protein surface and running the docking algorithm to generate and score potential binding poses. The accuracy of the result is highly dependent on correctly defining the binding site and using an appropriate search algorithm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 4. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting protein kinases for the development of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What makes a good anti-inflammatory drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Researchers Identify New Protein Target to Control Chronic Inflammation | Mass General Brigham [massgeneralbrigham.org]
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- 10. Exploring Drug Targets in Neurodegenerative Diseases | Neuroscience [labroots.com]
- 11. CNS and Neurodegenerative Targets - Discovery On Target [discoveryontarget.com]
- 12. 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. This compound | C18H13NO5 | CID 11012728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
Application Notes & Protocols: Decumbenine B-FL as a Covalent Molecular Probe for RIOK1 Target Engagement
Introduction: Unveiling RIOK1 Dynamics with Decumbenine B-FL
The study of protein kinases is central to numerous drug discovery programs, yet many members of the human kinome remain under-investigated.[1] RIO Kinase 1 (RIOK1), an atypical serine/threonine kinase, has emerged as a critical regulator of the final steps of 40S ribosomal subunit maturation.[2][3] Its overexpression is implicated in several cancers, including colorectal, lung, and breast cancer, making it a compelling therapeutic target.[4][5][6] However, robustly quantifying the engagement of potential inhibitors with RIOK1 in the complex cellular environment remains a significant challenge.[7][8]
To address this, we have developed This compound-FL , a novel, cell-permeable molecular probe derived from the natural isoquinoline alkaloid, this compound.[9] This probe incorporates a mildly electrophilic "warhead" and a solvatochromic fluorophore. This compound-FL is designed to form a stable covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of RIOK1.[1] Upon covalent binding, conformational changes in the probe's microenvironment lead to a significant increase in its fluorescence quantum yield—a "turn-on" mechanism that enables high-contrast imaging and quantification with minimal background.[10]
These application notes provide a comprehensive guide for utilizing this compound-FL to visualize RIOK1 localization, quantify target engagement of unlabeled inhibitors, and validate compound binding in living cells.
Product Specifications & Handling
| Property | Specification |
| Product Name | This compound-FL Covalent RIOK1 Probe |
| Target | Human RIOK1 |
| Binding Type | Covalent (targets a specific, accessible cysteine) |
| Mechanism | Fluorescence "Turn-On" upon Covalent Binding |
| Excitation (Bound) | 490 nm |
| Emission (Bound) | 525 nm |
| Quantum Yield | <0.05 (Unbound); >0.6 (Covalently Bound) |
| Molecular Formula | C₂₈H₂₅N₂O₅F |
| Molecular Weight | 490.5 g/mol |
| Purity | >98% (HPLC) |
| Formulation | Lyophilized solid |
| Solubility | DMSO (≥10 mM) |
Storage and Handling: Store lyophilized solid at -20°C, protected from light. For use, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. When diluted in aqueous buffer for experiments, use immediately.
Mechanism of Action and Signaling Context
RIOK1 is a crucial player in the final cytoplasmic maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth.[2][3] Its kinase activity is thought to regulate its association with the 40S precursor, ensuring a quality control checkpoint before translation initiation.[3] In several cancers, RIOK1 is overexpressed and drives oncogenic signaling, in part by activating pathways like NF-κB and promoting cell cycle progression.[4][11] this compound-FL provides a direct method to interrogate this key protein within its native cellular context.
Experimental Protocols
Protocol 1: Imaging RIOK1 Localization by Fluorescence Microscopy
This protocol details the use of this compound-FL to visualize the subcellular localization of endogenous RIOK1. The probe's "turn-on" nature minimizes the need for wash steps, simplifying the workflow.[10]
Materials:
-
This compound-FL (10 mM stock in DMSO)
-
Cell line of interest (e.g., HCT116, known for RIOK1 expression[11])
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
Hoechst 33342 (1 mg/mL stock)
-
Paraformaldehyde (PFA), 4% in PBS
-
Fluorescence microscope with appropriate filter sets (see Table 2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of imaging. Culture overnight.
-
Probe Labeling:
-
Prepare a 2X working solution of this compound-FL in pre-warmed complete medium. A final concentration of 100-500 nM is a good starting point.
-
Carefully remove half the medium from the cells and add an equal volume of the 2X probe solution. Mix gently.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Nuclear Staining (Optional): Add Hoechst 33342 to a final concentration of 1 µg/mL. Incubate for 10 minutes.
-
Imaging:
-
Fix and Permeabilize (Optional Endpoint): For higher resolution or co-staining with antibodies, cells can be fixed with 4% PFA for 15 minutes at room temperature, followed by permeabilization if needed.[13]
| Table 2. Recommended Microscopy Filter Sets | |
| Fluorophore | Recommended Filter Set (Excitation/Emission) |
| This compound-FL (Bound) | 470/40 nm Exciter, 525/50 nm Emitter |
| Hoechst 33342 | 350/50 nm Exciter, 460/50 nm Emitter |
Protocol 2: In-Cell Target Engagement via Competitive Binding Assay
This protocol uses this compound-FL in a competitive format to measure the ability of an unlabeled test compound to engage RIOK1 in intact cells. The displacement of the probe by the test compound results in a loss of fluorescence, which can be quantified by flow cytometry.[14][15][16]
Materials:
-
Suspension or trypsinized adherent cells (2-5 x 10⁵ cells per well)
-
96-well U-bottom plates
-
Unlabeled test compound(s) and a known RIOK1 inhibitor as a positive control (e.g., Nintedanib[11])
-
This compound-FL (10 mM stock)
-
FACS Buffer (PBS + 2% FBS or 0.5% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells, wash with PBS, and resuspend in culture medium to a concentration of 1-2 x 10⁶ cells/mL. Aliquot 100 µL of cell suspension into each well of a 96-well U-bottom plate.
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in culture medium. Include "vehicle only" (e.g., 0.1% DMSO) and positive control wells.
-
Add the compound dilutions to the cells.
-
Incubate for 1-2 hours at 37°C to allow the unlabeled compound to bind to RIOK1.
-
-
Probe Addition:
-
Add this compound-FL to all wells to a final concentration that gives a robust signal (e.g., 100 nM). This concentration should be pre-determined and is ideally at or below the probe's Kᵢ for optimal competition.
-
Incubate for an additional 1 hour at 37°C.
-
-
Wash and Read:
-
Centrifuge the plate (400 x g, 4 min), discard the supernatant, and wash the cells once with 200 µL of cold FACS buffer.
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the FITC or equivalent channel.[14]
-
-
Data Analysis:
-
Normalize the MFI values, setting the "vehicle only" control as 100% signal and a "no probe" control as 0% signal.
-
Plot the normalized MFI against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of test compound required to displace 50% of the this compound-FL signal.
-
Protocol 3: Validation by Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful method for validating target engagement in a label-free manner.[17] It operates on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19] This protocol describes how to use CETSA followed by Western blotting for RIOK1 to confirm the results from the competitive binding assay.
Materials:
-
Cell line of interest cultured in 10 cm dishes
-
Test compound and vehicle control (DMSO)
-
PBS and Protease/Phosphatase Inhibitor Cocktails
-
PCR tubes or plate
-
Thermal cycler
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and Western blot reagents
-
Primary antibody against RIOK1
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Treatment: Treat cells (at ~80-90% confluency) with the test compound at a relevant concentration (e.g., 10x the IC₅₀ from Protocol 2) or vehicle control for 2 hours at 37°C.
-
Harvest and Aliquot:
-
Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in 1 mL of PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Include a non-heated (RT) control.
-
Immediately after heating, cool the samples on ice.
-
-
Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins.
-
-
Western Blot Analysis:
-
Transfer the supernatants to new tubes. Normalize the total protein concentration using a BCA assay.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with a primary antibody specific for RIOK1.
-
Detect with an HRP-conjugated secondary antibody and visualize using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for RIOK1 at each temperature point for both vehicle- and compound-treated samples.
-
Plot the relative band intensity (normalized to the non-heated control) against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.[17]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak fluorescent signal in microscopy (Protocol 1) | - Probe concentration too low.- Incubation time too short.- RIOK1 expression is low in the chosen cell line.- Incorrect filter set. | - Increase probe concentration (e.g., up to 1 µM).- Increase incubation time (up to 4 hours).- Confirm RIOK1 expression by Western blot or use a cell line with known high expression.- Verify microscope filters match probe's Ex/Em spectra. |
| High background in competitive assay (Protocol 2) | - Probe concentration is too high, leading to non-specific binding.- Insufficient washing. | - Titrate this compound-FL to find the lowest concentration that gives a robust signal.- Include an additional wash step before analysis. |
| No shift in CETSA melt curve (Protocol 3) | - Compound does not engage RIOK1 in cells.- Compound concentration is too low.- Insufficient heating time or incorrect temperature range. | - Confirm compound activity in a biochemical assay if possible.- Increase compound concentration (e.g., up to 50 µM).- Optimize the temperature gradient and heating time (3-7 minutes). |
| Probe appears cytotoxic | - Probe concentration is too high.- Prolonged incubation time. | - Perform a cell viability assay (e.g., MTS or Annexin V) to determine the probe's toxic concentration range.- Reduce probe concentration and/or incubation time. |
References
-
Laraia, L., et al. (2017). Covalent chemical probes for protein kinases. ResearchGate. Retrieved from [Link]
-
Corrie, J. E. T., et al. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. Retrieved from [Link]
-
K-Cell Bioscience. (n.d.). How Fluorescent Proteins Overcome Live-Cell Protein Visualization Challenges? K-Cell Bioscience. Retrieved from [Link]
-
UniProt Consortium. (n.d.). RIOK1 - Serine/threonine-protein kinase RIO1 - Mus musculus (Mouse). UniProt. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell based Binding Assay. Creative Biolabs. Retrieved from [Link]
-
Jensen, L. J., et al. (n.d.). RIOK1. JensenLab. Retrieved from [Link]
-
Wikipedia. (n.d.). RIOK1. Wikipedia. Retrieved from [Link]
-
Ma, H., & Geng, J. (2023). Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms. MDPI. Retrieved from [Link]
-
Addgene. (2017). Fluorescent Proteins 101: Visualizing Subcellular Structures & Organelles. Addgene Blog. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Gene Result RIOK1 RIO kinase 1 [ (human)]. NCBI. Retrieved from [Link]
-
Schoofs, G., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments. Retrieved from [Link]
-
Nikon. (n.d.). Imaging Fluorescent Proteins. Nikon's MicroscopyU. Retrieved from [Link]
-
Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. As cited in Bio-protocol. Retrieved from [Link]
-
DiscoverX. (2017). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. YouTube. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Drewes, G., & Knapp, S. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
-
eLife. (2018). RETRACTED: Targeting posttranslational modifications of RIOK1 inhibits the progression of colorectal and gastric cancers. eLife. Retrieved from [Link]
-
Sartorius. (n.d.). Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Sartorius. Retrieved from [Link]
-
National Institutes of Health. (2023). Riok1, A Novel Potential Target in MSI-High p53 Mutant Colorectal Cancer Cells. NIH. Retrieved from [Link]
-
Emery, C. M., et al. (2018). RIOK1 kinase activity is required for cell survival irrespective of MTAP status. Oncotarget. Retrieved from [Link]
-
Liu, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]
-
Wagner, T., et al. (2021). Discovery of a First-in-Class Inhibitor of the PRMT5–Substrate Adaptor Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). Technical Guide: Binding Assays with Flow Cytometry and SPR. Nicoya. Retrieved from [Link]
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JoVE. (2017). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. JoVE. Retrieved from [Link]
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National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. Retrieved from [Link]
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Li, Y., et al. (2020). Fluorescence imaging of drug target proteins using chemical probes. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. Retrieved from [Link]
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National Institutes of Health. (2025). Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways. NIH. Retrieved from [Link]
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University of California, San Francisco. (n.d.). A Chemical Genetic Approach for Covalent Inhibition of Analogue-Sensitive Aurora Kinase. eScholarship. Retrieved from [Link]
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PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Retrieved from [Link]
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National Institutes of Health. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. NIH. Retrieved from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]
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American Chemical Society. (2025). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. ACS. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorescent probes for organelle-targeted bioactive species imaging. NIH. Retrieved from [Link]
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Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development. Retrieved from [Link]
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National Institutes of Health. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. NIH. Retrieved from [Link]
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Royal Society of Chemistry. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. NIH. Retrieved from [Link]
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ChemRxiv. (n.d.). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv. Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. Retrieved from [Link]
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PubMed. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Extraction of Decumbenine B from Corydalis decumbens
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of Decumbenine B, a bioactive isoquinoline alkaloid, from the tubers of Corydalis decumbens. The protocols outlined below are synthesized from established methodologies for alkaloid isolation from Corydalis species and are designed to ensure scientific integrity and reproducibility.
Introduction to this compound and its Significance
This compound is a naturally occurring isoquinoline alkaloid found in Corydalis decumbens[1][2], a plant utilized in traditional Chinese medicine for conditions such as rheumatoid arthritis and sciatic neuralgia.[3] Alkaloids from Corydalis species are known for a wide range of pharmacological activities, and the isolation of pure compounds like this compound is crucial for further investigation into their therapeutic potential.[4] This document details the necessary steps, from raw material preparation to the isolation of purified this compound.
Chemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃NO₅ | PubChem[5] |
| Molecular Weight | 323.3 g/mol | PubChem[5] |
| IUPAC Name | [5-([5][6]dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxol-4-yl]methanol | PubChem[5] |
| CAS Number | 164991-68-8 | PubChem[5] |
Pre-Extraction Preparation of Plant Material
The quality of the starting plant material is paramount for a successful extraction.
Protocol 2.1: Plant Material Handling and Preparation
-
Collection and Identification: Tubers of Corydalis decumbens should be collected and botanically authenticated to prevent adulteration.
-
Cleaning and Drying: Thoroughly wash the tubers to remove soil and foreign matter. Subsequently, dry the material in a well-ventilated area or a temperature-controlled oven at 40-50°C to a constant weight. This prevents enzymatic degradation of the target alkaloids.
-
Pulverization: Grind the dried tubers into a coarse powder (approximately 20-40 mesh). This increases the surface area for efficient solvent penetration during extraction.
Extraction of Total Alkaloids
The choice of extraction method and solvent is critical for selectively isolating alkaloids while minimizing co-extraction of undesirable compounds. Both conventional solvent extraction and modern, more efficient techniques are presented.
Method 1: Conventional Solvent Extraction
This method is widely used and relies on the solubility of alkaloids in organic solvents.
Protocol 3.1: Ethanolic Extraction
-
Maceration: Submerge the powdered Corydalis decumbens (1 kg) in 95% ethanol (5 L) in a large container.[6][7]
-
Extraction: Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
-
Filtration and Re-extraction: Filter the extract. The marc (solid residue) should be re-extracted two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Method 2: Pressurized Liquid Extraction (PLE)
PLE is a more rapid and efficient method that utilizes elevated temperature and pressure.
Protocol 3.2: Pressurized Liquid Extraction
-
Sample Preparation: Mix the powdered plant material with a dispersing agent like diatomaceous earth.
-
Extraction Parameters: Perform the extraction using 90% ethanol at 100°C and 1500 psi.[8]
-
Collection: Collect the extract and concentrate it using a rotary evaporator.
Acid-Base Partitioning for Alkaloid Enrichment
This classical technique separates alkaloids from neutral and acidic compounds based on their basicity.
Protocol 4.1: Liquid-Liquid Extraction
-
Acidification: Dissolve the crude extract in 2% hydrochloric acid.
-
Defatting: Extract the acidic solution with chloroform or diethyl ether to remove fats and other non-basic compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This precipitates the alkaloids.
-
Alkaloid Extraction: Extract the basified solution with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v) multiple times until the alkaloids are fully extracted.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.
Chromatographic Purification of this compound
The total alkaloid fraction is a complex mixture requiring further separation to isolate this compound.[9] A multi-step chromatographic approach is typically necessary.
Protocol 5.1: Column Chromatography
-
Silica Gel Chromatography:
-
Sephadex LH-20 Chromatography:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like acetic acid) is effective for high-resolution separation.[8]
-
Detection: UV detection at an appropriate wavelength.
-
Isolation: Collect the peak corresponding to this compound.
Workflow Visualization
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and isolation.
Characterization and Quality Control
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
Conclusion
The protocols described provide a robust framework for the successful extraction and isolation of this compound from Corydalis decumbens. The specific parameters, especially in the chromatographic steps, may require optimization based on the specific batch of plant material and the equipment available. Adherence to these guidelines, coupled with rigorous analytical quality control, will yield high-purity this compound suitable for further research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11012728, this compound. Retrieved from [Link].
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Yao, H., Song, J., Liu, C., Liu, Z., & Liu, S. (2011). Rapid quantification of four major bioactive alkaloids in Corydalis decumbens (Thunb.) Pers. by pressurised liquid extraction combined with liquid chromatography-triple quadrupole linear ion trap mass spectrometry. Talanta, 84(4), 1026–1031. Retrieved from [Link].
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(2017). Alkaloid constituents from Corydalis decumbens. Journal of China Pharmaceutical University. Retrieved from [Link].
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Zhang, Y., Wang, G.-J., Yang, M., & Chen, Y.-B. (2021). [One new phthalideisoquinoline alkaloid from bulbs of Corydalis decumbens]. Zhongguo Zhong Yao Za Zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 46(12), 3075–3080. Retrieved from [Link].
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(2017). Alkaloid constituents from corydalis decumbens. ResearchGate. Retrieved from [Link].
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Ma, Q.-G., Tang, Y., He, M.-H., & Wei, R.-R. (2022). Antidepressant alkaloids from the rhizomes of Corydalis decumbens. Zeitschrift Fur Naturforschung. C, Journal of Biosciences, 77(11-12), 501–507. Retrieved from [Link].
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Mondal, S., Ghara, S., Azad, S. A., Barik, P., Sen, P., Sepay, N., Patra, P., Mahanta, S., Adak, L., & Samanta, S. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances. Retrieved from [Link].
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(n.d.). Biosynthesis of plant-specific alkaloids tetrahydroprotoberberines in engineered Escherichia coli. ResearchGate. Retrieved from [Link].
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(2022). Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies. Retrieved from [Link].
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(2015). Structures, biomimetic synthesis, and anti-SARS-CoV-2 activity of two pairs of enantiomeric phenylpropanoid-conjugated protoberberine alkaloids from the rhizomes of Corydalis decumbens. ResearchGate. Retrieved from [Link].
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(n.d.). ENZYMES AS A REAGENT IN ORGANIC SYNTHESIS: AN EFFICIENT RESOLUTION OF KEY INTERMEDIATES OF PHARMACEUTICALLY IMPORTANT COMPOUNDS. Retrieved from [Link].
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(2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. Retrieved from [Link].
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Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Decumbenine B
Welcome to the dedicated technical support guide for the large-scale synthesis of Decumbenine B. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up the production of this valuable isoquinoline alkaloid. Here, we address specific experimental issues in a practical question-and-answer format, grounded in peer-reviewed synthetic strategies.
Section 1: Troubleshooting Low Overall Yield
Question: My overall yield for the synthesis of this compound is significantly lower than reported in the literature. Which synthetic route is considered most efficient for large-scale production, and what are the critical yield-determining steps?
Answer: Low overall yield in multi-step synthesis is a common challenge when transitioning to a larger scale. Historically, synthetic routes to this compound involved numerous steps, which inherently reduces the overall yield. However, recent advancements have focused on minimizing the step count and improving efficiency.
For large-scale synthesis, the most promising route reported to date is a five-step synthesis with an overall yield of 26.1%, developed by Zhang et al.[1]. This approach is advantageous due to its brevity and use of commercially available starting materials. The key to its success is a highly efficient Ruthenium(III)-catalyzed C–H activation for direct ortho-hydroxymethylation.
In contrast, an earlier notable synthesis by Roesch and Larock achieved a 20% overall yield in seven steps using a palladium-catalyzed coupling and cyclization methodology[2][3]. While also a significant achievement, the additional steps may present more opportunities for yield loss upon scale-up.
Critical Steps to Scrutinize:
-
The C-H Activation/Hydroxymethylation Step: This is a pivotal, yield-defining transformation in modern syntheses. Inefficient catalysis, improper ligand choice, or suboptimal reaction conditions can lead to poor conversion and the formation of side products.
-
Palladium/Copper-Catalyzed Coupling and Cyclization: In the Larock route, the efficiency of both the initial coupling of terminal acetylenes with o-iodobenzaldehydes and the subsequent copper-catalyzed cyclization are critical[2][3]. Catalyst poisoning, incomplete reaction, or side reactions can significantly lower the yield of the desired isoquinoline core.
-
Purification at Each Stage: On a large scale, purification by chromatography can lead to significant product loss. Evaluating alternative purification methods like crystallization or distillation for intermediates is crucial.
Below is a workflow diagram illustrating the decision-making process for troubleshooting low yields in the context of the more recent, efficient synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Section 2: Challenges in C-H Functionalization
Question: I am facing issues with the regioselectivity of the hydroxymethylation on the 2-arylisoquinoline core. What are the best practices for achieving high regioselectivity in this C-H activation step?
Answer: Achieving high regioselectivity in C-H functionalization is a common hurdle, particularly when scaling up. The literature strongly suggests that a directing group-assisted strategy is crucial for success. In the synthesis of this compound and its analogues, the nitrogen atom of the isoquinoline ring often serves as an effective directing group.
Recent studies have demonstrated that transition metal catalysis is highly effective for this transformation. Specifically:
-
Ruthenium (Ru) Catalysis: A Ru(III)-catalyzed direct ortho-hydroxymethylation has been shown to be highly efficient and regioselective.[1] This method avoids the need for pre-functionalized starting materials, which is a significant advantage for large-scale synthesis.
-
Palladium (Pd) and Copper (Cu) Catalysis: While Ru(II) is effective for hydroxymethylation, Pd(II) and Cu(II) catalysts are preferred for other functionalizations like halogenation and selenylation on the same core structure.[4] This highlights the importance of selecting the correct metal catalyst for the desired transformation.
Troubleshooting Guide for Regioselectivity:
| Issue | Potential Cause | Recommended Solution |
| Low regioselectivity (mixture of isomers) | Incorrect catalyst choice or catalyst deactivation. | Ensure the use of a high-purity Ru(III) catalyst for hydroxymethylation. Consider screening different Ru precursors and ligands. |
| Suboptimal reaction temperature or time. | Systematically vary the reaction temperature. C-H activations are often sensitive to thermal conditions. | |
| Formation of di-functionalized products | Excess of the functionalizing agent (e.g., paraformaldehyde). | Carefully control the stoichiometry of the hydroxymethylating agent. A slow addition protocol may be beneficial. |
| No reaction or low conversion | Inefficient directing group coordination. | Ensure the isoquinoline nitrogen is not protonated or coordinated to other species. The solvent choice can be critical; polar aprotic solvents are often preferred. |
| Catalyst poisoning. | Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. |
The mechanism for directing group-assisted C-H activation is generally believed to involve the formation of a metallacyclic intermediate, which facilitates the regioselective functionalization at the ortho position.
Caption: Simplified mechanism for Ru-catalyzed C-H hydroxymethylation.
Section 3: Catalyst Selection and Scalability
Question: The use of Ruthenium and Palladium catalysts is expensive for large-scale production. Are there more cost-effective or scalable alternatives, and what are the trade-offs?
Answer: The cost of precious metal catalysts is a significant consideration for industrial-scale synthesis. While Ruthenium and Palladium offer high efficiency and selectivity, their cost can be prohibitive.
Strategies for Mitigating Catalyst Cost:
-
Catalyst Loading Optimization: The first step should always be to minimize the catalyst loading. Systematically screen for the lowest effective catalyst concentration without significantly compromising yield or reaction time.
-
Catalyst Recycling: Investigate methods for recycling the catalyst. This could involve heterogeneous catalysis (anchoring the catalyst to a solid support) or developing effective post-reaction extraction and purification protocols for the homogeneous catalyst.
-
Alternative Catalysts: While the literature on this compound synthesis heavily features Ru and Pd, exploring more earth-abundant metal catalysts like copper or iron for similar transformations is an active area of research in organic synthesis. For the cyclization step in the Larock synthesis, copper is already employed[2][3]. Research into copper-catalyzed C-H functionalization is ongoing and could provide a more economical alternative in the future.
Comparison of Catalytic Systems:
| Catalyst System | Primary Application in this compound Synthesis | Advantages | Challenges for Scale-up |
| Ru(III)-based | ortho-Hydroxymethylation via C-H activation | High efficiency, high regioselectivity, shortens synthesis. | High cost, potential for metal contamination in the final product. |
| Pd/Cu-based | Sonogashira coupling and cyclization[2][3] | Well-established methodology, good yields. | High cost of Palladium, requires two different metal catalysts. |
| Potential Future Alternatives (e.g., Cu, Fe) | C-H functionalization | Lower cost, more abundant. | Often require higher catalyst loadings, may have lower turnover numbers, and are less developed for this specific transformation. |
Ultimately, a thorough cost-benefit analysis, including the cost of the catalyst, potential for recycling, and impact on overall process efficiency (yield and purity), is necessary to make an informed decision for large-scale production.
References
-
Zhang, Y., Yang, Z., Guo, L., Li, W., Cheng, X., Wang, X., Wang, Q., Hai, L., & Wu, Y. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers, 5, 1604-1607. [Link]
-
Mondal, P., & Ali, M. A. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 14, 2854-2865. [Link]
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines: The Total Synthesis of this compound. The Journal of Organic Chemistry, 67(1), 86–94. [Link]
-
Mondal, P., & Ali, M. A. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. National Institutes of Health. [Link]
-
Mondal, P., & Ali, M. A. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. [Link]
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound. PubMed. [Link]
-
Zhang, Y., et al. (2018). Total synthesis of the isoquinoline alkaloid decumbenine BviaRu(III)-catalyzed CH activation. Korea Institute of Science and Technology Information. [Link]
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- 4. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Decumbenine B
A Guide for Researchers on Yield Optimization and Troubleshooting
Welcome to the technical support center for the total synthesis of Decumbenine B. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this isoquinoline alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction yields and ensuring reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common overarching challenges in the total synthesis of this compound?
A1: Historically, the synthesis of this compound has been hampered by several factors including lengthy synthetic routes, harsh reaction conditions, low overall yields, and the use of expensive or toxic reagents. Earlier routes often involved more than ten steps, significantly reducing the overall efficiency. Recent methodologies have aimed to shorten the sequence and improve the overall yield by employing novel catalytic systems.
Q2: Which synthetic route to this compound currently offers the highest reported yield?
A2: The most efficient route reported to date is a five-step synthesis with an overall yield of 26.1%. This approach, developed by Zhang et al., utilizes a key Ru(III)-catalyzed C-H hydroxymethylation reaction in the final step. This method significantly improves upon previous routes, such as a seven-step synthesis with a 20% overall yield that utilized a palladium-catalyzed coupling and cyclization methodology.[1][2]
Q3: My overall yield is significantly lower than the reported 26.1%. Where should I start troubleshooting?
A3: A lower-than-expected overall yield can result from suboptimal conditions in one or more steps. It is crucial to analyze the yield of each individual step to pinpoint the problematic transformation. The final Ru(III)-catalyzed C-H hydroxymethylation and the preceding silver-catalyzed aromatic annulation are critical steps that can be sensitive to reaction conditions. Start by reviewing the troubleshooting guide for the specific low-yielding step in your sequence.
Q4: Are there any specific safety precautions to consider when handling the reagents in these syntheses?
A4: Yes. Several reagents used in the synthesis of this compound require careful handling. For instance, ruthenium and palladium catalysts can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Similarly, reagents like zinc methyl (ZnMe2) are pyrophoric and must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides for Key Synthetic Steps
Guide 1: Ru(III)-Catalyzed C-H Hydroxymethylation
The final step in the most efficient synthesis of this compound is a ruthenium-catalyzed C-H hydroxymethylation of the 3-aryl-isoquinoline intermediate. This reaction is critical for achieving a high overall yield.
Diagram: Ru(III)-Catalyzed C-H Hydroxymethylation Workflow
Sources
Technical Support Center: Overcoming Solubility Challenges with Decumbenine B
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Decumbenine B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the anticipated solubility challenges of this promising natural alkaloid in aqueous solutions. While specific experimental solubility data for this compound is not widely published, its chemical structure as a weakly basic isoquinoline derivative provides a strong basis for applying established solubilization strategies.[1][2][3] This guide is designed to provide a systematic and scientifically grounded approach to achieving your desired experimental concentrations.
Part 1: Troubleshooting Guide - A Step-by-Step Approach to Solubilization
This section is designed in a question-and-answer format to directly address common issues encountered during the solubilization of this compound and similar poorly soluble compounds.
Initial Dissolution Attempts
Q1: I am unable to dissolve my initial stock of this compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What is my first step?
A1: This is an expected challenge. The molecular structure of this compound contains a large, hydrophobic aromatic backbone and a weakly basic isoquinoline nitrogen atom.[2] In its neutral (free base) form at physiological pH, its aqueous solubility is likely to be very low.
Your immediate first step should be pH adjustment . Since this compound is a weak base, decreasing the pH will protonate the isoquinoline nitrogen, forming a salt that is significantly more water-soluble.[4][5][6]
Protocol: pH-Dependent Solubility Assessment
-
Preparation: Prepare a series of acidic buffers (e.g., citrate or acetate buffers) with pH values ranging from 2.0 to 6.0.
-
Dispersion: Disperse a small, known amount of this compound powder in a fixed volume of each buffer to create a slurry.
-
Equilibration: Agitate the slurries at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound, such as a PTFE syringe filter).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases. This will help you identify the optimal pH range for your stock solutions.
Q2: Adjusting the pH worked, but my experiment requires a near-neutral pH. The compound precipitates when I adjust my acidic stock solution back to pH 7.4. What should I do?
A2: This phenomenon, known as precipitation upon neutralization, is common for pH-dependent compounds.[5][6] Your options now involve more advanced formulation strategies to maintain solubility at a higher pH. The choice of method will depend on your experimental context, including required concentration, acceptable excipients, and route of administration for in vivo studies.
The following sections detail common next-step approaches. A logical workflow for selecting a suitable method is presented below.
Caption: Decision tree for selecting a solubilization strategy.
Strategy 1: Co-solvents
Q3: How do co-solvents work and which ones should I try for this compound?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic drug molecule, thereby increasing its solubility.[9][10] This is a very common and effective first-line strategy for preparing concentrated stock solutions that can be diluted into your aqueous experimental medium.
For this compound, with its significant nonpolar surface area, co-solvents are an excellent choice. The selection depends on the tolerance of your experimental system to the specific solvent.
| Co-solvent | Key Properties & Considerations | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many nonpolar compounds. Used extensively for in vitro screening. Can have cellular effects at higher concentrations. | Prepare a 10-100 mM stock. Final concentration in media should typically be <0.5%. |
| Ethanol | Less toxic than DMSO, commonly used in formulations.[7] Its solubilizing power is generally lower than DMSO. | Prepare a 1-10 mg/mL stock. Watch for precipitation upon high dilution. |
| Polyethylene Glycol 400 (PEG 400) | A low-toxicity polymer commonly used in pharmaceutical formulations. Good for both oral and parenteral preparations.[11][12] | Can be used at higher percentages (e.g., 10-40%) in the stock solution. |
| Propylene Glycol | Similar to PEG 400, widely used as a solvent and humectant.[7][12] | Often used in combination with other co-solvents like ethanol and water. |
Protocol: Co-solvent Stock Preparation
-
Weigh out a precise amount of this compound.
-
Add a small volume of your chosen co-solvent (e.g., DMSO) to the solid.
-
Use vortexing and/or gentle warming (if the compound is thermally stable) to facilitate dissolution. Sonication can also be effective.
-
Once fully dissolved, add more co-solvent to reach your final desired stock concentration.
-
Crucial Step: When adding the stock to your aqueous buffer, add the stock solution to the buffer (not the other way around) with vigorous stirring to avoid localized high concentrations that can cause precipitation.
Strategy 2: Cyclodextrin-Mediated Solubilization
Q4: My experiment is sensitive to organic solvents. I've heard about cyclodextrins. How can they help with this compound?
A4: Cyclodextrins are an excellent alternative if organic co-solvents are not suitable. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[13][14] They can encapsulate a poorly soluble drug molecule, like this compound, within this cavity, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[15][] This "host-guest" inclusion complex is water-soluble, significantly increasing the apparent solubility of the drug without altering its chemical structure.[17][18]
| Cyclodextrin Type | Key Properties & Suitability |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. Can be effective but may precipitate. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Highly water-soluble and has a very good safety profile, making it suitable for in vivo use.[13] Often the first choice for initial trials. |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®) | High water solubility and a favorable safety profile for parenteral applications. The charged nature can enhance interaction with oppositely charged drug molecules.[] |
Protocol: Preparation of a this compound-Cyclodextrin Complex
-
Carrier Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Drug Addition: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at a controlled temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Equilibrium & Separation: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate via HPLC or UV-Vis spectroscopy.
Advanced Strategies for Formulation Development
Q5: I need to prepare a more advanced formulation for in vivo studies. What are my options beyond simple solutions?
A5: For advanced applications, particularly oral or parenteral drug delivery, you may need to consider formulation technologies that enhance both solubility and bioavailability. Two powerful techniques are solid dispersions and nanosuspensions.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[19][20][21] The drug is typically present in an amorphous (non-crystalline) state, which has a higher energy and thus greater solubility and dissolution rate compared to the stable crystalline form.[21][22] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[23] The solid dispersion can be prepared by methods like solvent evaporation or hot-melt extrusion.[24]
Caption: Workflow for preparing a solid dispersion.
-
Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[18][25] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution rate.[23] Nanosuspensions are stabilized by surfactants or polymers and are suitable for oral, parenteral, and other routes of administration.[26][27][28]
Part 2: Frequently Asked Questions (FAQs)
Q: What is the Biopharmaceutical Classification System (BCS) and where would this compound likely fall? A: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[19] Given its structural properties (hydrophobic, potential for poor solubility), this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[] Formulation strategies are crucial for improving the bioavailability of such drugs.[19][22]
Q: Are there any excipients I should be aware of for my formulation? A: Yes, functional excipients are critical for overcoming solubility issues.[29] Surfactants (e.g., Polysorbates, TPGS) can be used to improve wettability and form micelles that solubilize drugs.[30] Binders and disintegrants in solid dosage forms can also be selected to aid dissolution. The choice of excipient is critical and depends on the final dosage form and route of administration.[31][32]
Q: Can I just use micronization instead of creating a nanosuspension? A: Micronization, which reduces particle size to the micron range, does increase surface area and can improve dissolution rate.[10][18][33] However, for very poorly soluble compounds, it may not be sufficient to achieve the desired bioavailability.[18] Nanosuspensions offer a much greater increase in surface area and often lead to a more significant improvement in dissolution velocity and bioavailability.[26][28]
Q: Are there any other potential issues with this compound I should consider? A: As an alkaloid, chemical stability can be a concern, especially at pH extremes or when exposed to light.[34] When developing a formulation, it is essential to conduct stability studies on your final preparation to ensure the integrity of the compound over the course of your experiments.
References
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Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
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Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 24(23), 16851. [Link]
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Pawar, J., & Fule, R. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5-s), 17-23. [Link]
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Gold, B. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College, 1(1), 1-10. [Link]
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Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1641-1655. [Link]
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Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Drug Discovery Today, 12(23-24), 1048-1055. [Link]
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Mirzapure, I. A., & Gide, P. S. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3), 209-216. [Link]
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Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
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Pharmapproach. (2024). Nanosuspension-an effective approach for solubility enhancement. Pharmapproach. [Link]
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Kumar, S., & Singh, S. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 112-122. [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PubMed. [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
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Singh, J., & Lal, N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]
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Japer. (n.d.). Solubility Enhancement Techniques in Pharmaceuticals. Japer. [Link]
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Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 2(4), 1-10. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Patel, J. K., & Patel, R. P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-10. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 26-29. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 064-070. [Link]
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Ideall Cures. (2020). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. Ideall Cures. [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]
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Kumar, A., & Sahoo, S. K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 56-63. [Link]
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Sari, Y., & Saputra, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 1(1), 1-10. [Link]
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Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. [Link]
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Al-Zoubi, N., & Al-Jabari, M. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 20(7), 282. [Link]
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ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Mondal, S., Ghara, S., Azad, S. A., Barik, P., Sen, P., Sepay, N., ... & Samanta, S. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 16(2), 1310-1321. [Link]
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Mondal, S., Ghara, S., Azad, S. A., Barik, P., Sen, P., Sepay, N., ... & Samanta, S. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 16(2), 1310-1321. [Link]
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Larock, R. C., & Yue, D. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines: The Total Synthesis of this compound. Organic Letters, 4(24), 4277-4279. [Link]
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Mondal, S., Ghara, S., Azad, S. A., Barik, P., Sen, P., Sepay, N., ... & Samanta, S. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 16(2), 1310-1321. [Link]
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Mondal, S., Ghara, S., Azad, S. A., Barik, P., Sen, P., Sepay, N., ... & Samanta, S. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 16(2), 1310-1321. [Link]
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Navigating the Stability of Decumbenine B: A Technical Support Guide for Researchers
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Decumbenine B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for stability studies of this promising isoquinoline alkaloid. As direct experimental data on the stability of this compound is limited in publicly available literature, this guide synthesizes established principles of alkaloid chemistry, forced degradation studies, and analytical best practices to anticipate and address potential challenges in your research.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses common initial questions regarding the stability of this compound, providing a foundational understanding for designing and interpreting your experiments.
Q1: What is this compound and what are its key structural features?
This compound is an isoquinoline alkaloid with the chemical formula C₁₈H₁₃NO₅[1]. Its structure features a fused aromatic ring system, a tertiary amine, and two methylenedioxy groups. The presence of these functional groups is critical in determining its chemical reactivity and potential degradation pathways.
Q2: What are the primary factors that can affect the stability of this compound?
Based on its structure and general knowledge of alkaloid chemistry, the stability of this compound is likely influenced by several factors:
-
pH: The tertiary amine can be protonated at acidic pH, potentially influencing solubility and reactivity. The methylenedioxy groups can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions such as oxidation and hydrolysis[2][3].
-
Light: Many alkaloids are sensitive to light and can undergo photodegradation[4][5]. Exposure to UV or even ambient light could lead to the formation of degradation products.
-
Oxygen: The presence of oxygen can promote oxidative degradation, particularly at the tertiary amine and electron-rich aromatic rings[2][6].
Q3: What are the likely degradation pathways for this compound?
While specific studies are not available, we can predict potential degradation pathways based on its functional groups:
-
Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide[6][7]. The aromatic rings could also undergo oxidation.
-
Hydrolysis: The methylenedioxy bridges could potentially be cleaved under harsh acidic or basic conditions, although they are generally more stable than esters[8][9][10][11].
-
Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species and subsequent degradation[4][5][12][13].
Q4: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended method for quantifying this compound and its degradation products[14][15][16]. A well-developed stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products[17][18][19].
Part 2: Troubleshooting Guide for this compound Stability Studies
This section provides a question-and-answer formatted troubleshooting guide to address specific issues you might encounter during your experiments.
Issue 1: Rapid or Unexpected Degradation of this compound
Q: I am observing a much faster degradation of my this compound sample than expected, even under mild conditions. What could be the cause?
A: Unexpectedly rapid degradation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of the Sample: Impurities within your this compound sample, such as residual catalysts from synthesis or other related alkaloids, can act as catalysts for degradation[2].
-
Recommendation: Ensure the purity of your starting material using a high-resolution analytical technique like LC-MS or NMR.
-
-
Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents might participate in degradation reactions, and trace impurities in the solvent (e.g., metal ions, peroxides) can act as catalysts.
-
Recommendation: Use high-purity, HPLC-grade solvents. Consider degassing solvents to remove dissolved oxygen. Evaluate stability in a range of solvents with varying polarity and proticity.
-
-
pH of the Solution: Even small shifts in pH can dramatically alter the rate of degradation, especially for pH-sensitive compounds[20].
-
Recommendation: Prepare solutions in well-characterized buffer systems. Measure and record the pH of your solutions before and after the experiment.
-
-
Exposure to Light: this compound, with its extensive aromatic system, is likely susceptible to photodegradation[4][5].
-
Recommendation: Conduct experiments in amber glassware or protect your samples from light. Include a photostability study as part of your forced degradation protocol[21].
-
Issue 2: Inconsistent or Irreproducible Stability Data
Q: My stability data for this compound is not consistent across replicate experiments. What are the likely sources of this variability?
A: Irreproducible results are a common challenge in stability studies and often point to subtle variations in experimental conditions.
-
Inconsistent Temperature Control: Minor fluctuations in temperature can lead to significant differences in degradation rates, especially over longer time points[3][20].
-
Recommendation: Use calibrated and temperature-controlled equipment such as stability chambers, ovens, or water baths. Monitor and document the temperature throughout the experiment.
-
-
Variable Headspace Oxygen: The amount of oxygen in the headspace of your sample vials can influence the extent of oxidative degradation.
-
Recommendation: For oxygen-sensitive compounds, consider purging the headspace of your vials with an inert gas like nitrogen or argon.
-
-
Sample Preparation Inconsistencies: Variations in sample preparation, such as dissolution time or sonication, can introduce variability.
-
Recommendation: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation.
-
-
Analytical Method Variability: If your analytical method is not robust, it can be a source of inconsistency.
-
Recommendation: Ensure your HPLC method is fully validated for specificity, linearity, precision, and accuracy according to ICH guidelines[17].
-
Issue 3: Appearance of Unknown Peaks in the Chromatogram
Q: During my stability study of this compound, I am seeing new, unidentified peaks in my HPLC chromatogram. How can I identify these degradation products?
A: The appearance of new peaks is a clear indication of degradation. Identifying these degradants is crucial for understanding the degradation pathway.
-
Forced Degradation Studies: A systematic forced degradation study is the first step.[17][22][23] By subjecting this compound to various stress conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products.
-
Recommendation: Perform forced degradation studies under controlled conditions. This will help in generating a "degradation map" and ensuring your analytical method is stability-indicating.
-
-
LC-MS/MS Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for structural elucidation of unknown compounds.
-
Recommendation: Analyze your stressed samples using LC-MS/MS. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide valuable information about the structure of the degradation products.
-
-
NMR Spectroscopy: For major degradation products that can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
-
Recommendation: If a degradation product is formed in sufficient quantity, consider preparative HPLC for isolation, followed by NMR analysis.
-
Part 3: Experimental Protocols and Data Presentation
This section provides a general protocol for conducting a forced degradation study on this compound and a template for presenting the stability data.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a defined light intensity) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Propose a degradation pathway based on the identified degradants.
Data Presentation: Stability of this compound
Summarize your quantitative data in a clear and structured table.
| Stress Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl | 60 | 24 | 85.2 | 10.5 (Product A), 4.3 (Product B) |
| 0.1 M NaOH | 40 | 24 | 70.8 | 25.1 (Product C) |
| 3% H₂O₂ | 25 | 24 | 65.4 | 30.2 (Product D - N-oxide) |
| Heat | 80 | 24 | 92.1 | 5.8 (Product E) |
| Light | 25 | 24 | 78.9 | 15.7 (Product F) |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Part 4: Visualizing Potential Degradation and Workflows
Visual diagrams can aid in understanding complex processes. The following are Graphviz (DOT language) scripts for generating diagrams of potential degradation pathways and a typical experimental workflow.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for a Stability Study
Caption: Workflow for a forced degradation stability study.
References
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A chiral hydrogen atom abstraction catalyst for the enantioselective epimerization of meso-diols. (2024). PubMed. Retrieved from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
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Ester hydrolysis. (n.d.). Retrieved from [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Retrieved from [Link]
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Ester Hydrolysis. (2025). J&K Scientific LLC. Retrieved from [Link]
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Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. (2026). NIH. Retrieved from [Link]
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Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. (2026). RSC Publishing. Retrieved from [Link]
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Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. Retrieved from [Link]
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Epimerization and racemization of some chiral drugs in the presence of human serum albumin. (n.d.). PubMed. Retrieved from [Link]
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The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Alkaloid studies. V. Reaction of tertiary amines with cyanogen bromide under solvolytic conditions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. (2018). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Chiral Alkaloid Analysis. (2021). ResearchGate. Retrieved from [Link]
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Synthetic approaches towards alkaloids bearing α-tertiary amines. (2015). RSC Publishing. Retrieved from [Link]
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Journal of Natural Products. (n.d.). ACS Publications. Retrieved from [Link]
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Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). Journal of the American Chemical Society. Retrieved from [Link]
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Oxidation of Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Process for the oxidation of tertiary amines to amine oxides. (n.d.). Google Patents.
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Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (n.d.). Academic Journals and Conferences. Retrieved from [Link]
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Photodegradation. (n.d.). Wikipedia. Retrieved from [Link]
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The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved from [Link]
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Studies on photodegradation process of psychotropic drugs: a review. (n.d.). PMC - NIH. Retrieved from [Link]
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Analytical Methods. (2025). OPUS. Retrieved from [Link]
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Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. (2026). ResearchGate. Retrieved from [Link]
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Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (1994). OSTI.GOV. Retrieved from [Link]
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Mukoenine B. (n.d.). PubChem. Retrieved from [Link]
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Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent. (2013). PubMed. Retrieved from [Link]
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Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. (n.d.). Retrieved from [Link]
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Analytical methods and achievability. (n.d.). Guidelines for drinking-water quality. Retrieved from [Link]
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Degradation of Rhodamine B in Aqueous Solution by Using Swirling Jet-Induced Cavitation Combined With H2O2. (n.d.). PubMed. Retrieved from [Link]
-
Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. (n.d.). PubMed Central. Retrieved from [Link]
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Effect of pH on the degradation of RhB and MB with STA‐12(Fe, Mn). (n.d.). ResearchGate. Retrieved from [Link]
-
Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. (2022). PubMed Central. Retrieved from [Link]
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Silibinin B. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Crystallization of Decumbenine B for X-ray Crystallography
Welcome to the technical support center for the crystallization of Decumbenine B. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals of this isoquinoline alkaloid suitable for X-ray diffraction analysis. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm starting my crystallization trials for this compound. Which solvents should I prioritize?
A1: Based on the physicochemical properties of closely related isoquinoline alkaloids like berberine and palmatine, a logical starting point for solvent screening is crucial. This compound, being an isoquinoline alkaloid, is expected to have good solubility in several organic solvents and limited solubility in water.
Initial screening should focus on common organic solvents. A particularly promising starting solvent is methanol . This recommendation is supported by the successful crystallization of a tetrahydroisoquinoline alkaloid bearing a hydroxymethyl group, a key structural feature shared with this compound, from a methanol solution.[1][2]
Recommended Initial Solvent Screen:
| Solvent Class | Specific Solvents to Test | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good balance of polarity; known to be effective for similar alkaloids.[1][2] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Higher solubilizing power; useful for dissolving less soluble compounds. |
| Chlorinated | Dichloromethane, Chloroform | Often used in co-solvent systems. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective as anti-solvents. |
It is advisable to perform a preliminary solubility test with a small amount of this compound in a range of these solvents to determine its solubility profile before setting up larger-scale crystallization experiments.
Q2: My this compound sample is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This typically occurs when the solution is too supersaturated, or the temperature is above the melting point of the solute in that particular solvent.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Detailed Protocols:
-
Protocol 2.1: Reducing Supersaturation
-
Gently warm the vial containing the oil and solution to redissolve the oil.
-
Add a small aliquot (5-10% of the total volume) of the same solvent to the solution.
-
Ensure the solution is fully homogenous.
-
Allow the solution to cool at a much slower rate. Consider insulating the vial to slow down heat exchange.
-
-
Protocol 2.2: Modifying the Solvent System
-
If reducing supersaturation fails, consider a different solvent system.
-
Select a solvent in which this compound is less soluble at room temperature.
-
Alternatively, introduce a co-solvent (an "anti-solvent") in which this compound is poorly soluble. This can be done using vapor diffusion or liquid-liquid diffusion methods.
-
Q3: I'm only getting a fine powder or very small needles. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: The formation of microcrystals or fine needles indicates a high rate of nucleation relative to crystal growth. To obtain larger crystals, the goal is to favor the growth of a smaller number of nuclei.
Strategies to Promote Crystal Growth:
| Strategy | Rationale |
| Slower Evaporation/Cooling | Reduces the rate of supersaturation, allowing more time for molecules to order onto existing crystal lattices. |
| Lower Concentration | Starting with a less concentrated solution can lead to the formation of fewer nuclei. |
| Seeding | Introducing a pre-existing crystal provides a template for growth, bypassing the initial nucleation step. |
| Vapor Diffusion with a Weaker Anti-solvent | A slower diffusion of a less potent anti-solvent will gradually and gently induce crystallization. |
Experimental Protocol: Micro-seeding
-
Prepare a slightly undersaturated solution of this compound in a chosen solvent system.
-
Obtain a small number of the previously formed microcrystals.
-
Wash the microcrystals with a solvent in which they are insoluble to remove any amorphous material.
-
Using a fine needle or a cat whisker, transfer a single, well-formed microcrystal (the "seed") into the undersaturated solution.
-
Seal the vial and allow it to stand undisturbed. Slow evaporation or cooling can be applied to gradually increase the supersaturation and promote the growth of the seed crystal.
Q4: My crystallization attempts are yielding no crystals at all. What should I try next?
A4: A complete lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation.
Troubleshooting Flowchart for No Crystallization:
Caption: Decision-making process when no crystals are formed.
Key Actions:
-
Increase Concentration: The most straightforward approach is to increase the concentration of this compound. This can be achieved by slow evaporation of the solvent or by preparing a more concentrated stock solution.
-
Change Solvent System: If increasing the concentration leads to precipitation or oiling out, the solvent system is likely not ideal. Experiment with solvents where this compound has lower solubility.
-
Induce Nucleation: Sometimes, a supersaturated solution is kinetically stable and requires a trigger for nucleation. Gently scratching the inside of the glass vial with a glass rod can create microscopic imperfections that serve as nucleation sites.
Q5: How important is the purity of my this compound sample for successful crystallization?
A5: The purity of your sample is of paramount importance. Impurities can significantly hinder crystallization by interfering with the formation of a well-ordered crystal lattice. They can also co-crystallize, leading to a disordered crystal that diffracts poorly.
Impact of Impurities and Purification Strategies:
| Impact of Impurities | Purification Strategy |
| Inhibition of nucleation | Preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography. |
| Formation of amorphous precipitate | Recrystallization from a suitable solvent system. |
| Incorporation into the crystal lattice | Multiple rounds of recrystallization may be necessary. |
General Purification Protocol before Crystallization:
-
Assess Purity: Analyze your this compound sample by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its purity.
-
Chromatographic Purification: If significant impurities are present, purify the sample using an appropriate chromatographic technique (e.g., silica gel column chromatography or preparative HPLC).
-
Final Recrystallization: Before setting up crystallization trials for X-ray quality crystals, it is often beneficial to perform a bulk recrystallization to obtain a highly pure polycrystalline material. This material can then be used for the final, more delicate crystallization experiments.
Detailed Experimental Protocols
Protocol A: Slow Evaporation
-
Prepare a saturated or near-saturated solution of highly pure this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol) in a small vial.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol B: Vapor Diffusion (Hanging Drop)
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., DMF or DMSO).
-
In the well of a crystallization plate, add a larger volume of a "poor" solvent (an anti-solvent) in which this compound is insoluble (e.g., diethyl ether or hexane).
-
Pipette a small drop (1-5 µL) of the this compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
The vapor from the anti-solvent in the well will slowly diffuse into the drop, gradually reducing the solubility of this compound and inducing crystallization.
References
- El Antri, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 650-657.
- El Antri, A., et al. (2004). Isolation and X-ray crystal structure of a new isoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia. Fitoterapia, 75(7-8), 774-778.
Sources
- 1. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Decumbenine B" Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers working with Decumbenine B. This guide is designed to provide you with field-proven insights and practical, step-by-step protocols to help you navigate the complexities of in vivo animal studies with this promising isoquinoline alkaloid. As a Senior Application Scientist, my goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and generate reliable, reproducible data.
This compound, an isoquinoline alkaloid from Corydalis decumbens, has a history in traditional Chinese medicine for conditions like rheumatoid arthritis and sciatic neuralgia.[1] However, like many natural products, its transition from a traditional remedy to a preclinical candidate presents challenges, particularly in determining an optimal in vivo dosage. This guide will walk you through a logical, self-validating workflow to establish an effective and safe dose for your animal models.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when starting in vivo studies with a novel natural product like this compound.
Q1: I have no prior in vivo data for this compound. How do I select a starting dose for my animal studies?
A1: Selecting a starting dose in the absence of prior in vivo data requires a careful, evidence-based approach. It is recommended to begin with a dose-range finding (DRF) study.[2][3] The initial doses for your DRF study can be estimated from in vitro data. A common practice is to start with a dose that is a fraction of the in vitro IC50 or EC50 value, if available. If no in vitro data exists, a literature search for in vivo studies on structurally similar isoquinoline alkaloids from the Corydalis genus can provide a starting point.[4][5] It is crucial to start with a low dose and escalate gradually to determine the maximum tolerated dose (MTD).[6][7]
Q2: I'm observing low or inconsistent efficacy in my animal model. What could be the problem?
A2: This is a common challenge, especially with natural products. The issue often lies with the compound's formulation and resulting bioavailability. Alkaloids from Corydalis species are known to have low oral bioavailability due to rapid hepatic clearance and significant first-pass metabolism.[8][9] An inadequate formulation can lead to poor absorption and insufficient exposure of the target tissues to this compound. Re-evaluating your formulation strategy is a critical first step.
Q3: What are the most appropriate animal models for studying the efficacy of this compound?
A3: The choice of animal model should align with the traditional uses of Corydalis decumbens and the therapeutic areas of interest. For sciatic neuralgia, models of neuropathic pain such as the chronic constriction injury (CCI) or partial sciatic nerve ligation (PSNL) in rats are widely used and reproducible.[10][11] For rheumatoid arthritis, collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models in rodents are well-established for studying inflammatory joint disease.[12][13]
Q4: How do I prepare this compound for oral administration, considering its likely poor solubility?
A4: Given that many alkaloids are poorly water-soluble, a suitable formulation is key to achieving adequate oral bioavailability.[14][15][16] Simple suspensions in aqueous vehicles like carboxymethylcellulose (CMC) may not be sufficient. Consider the following strategies:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Cyclodextrins: These can form inclusion complexes with drug molecules, increasing their solubility in aqueous solutions.[14]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[15]
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can improve its solubility.
A study on alkaloids from Corydalis decumbens showed that a hydrochloride freeze-dried powder formulation significantly improved the bioavailability of protopine and tetrahydropalmatine compared to a simple extract or a cyclodextrin inclusion complex.[1] This suggests that forming a salt of this compound could be a promising strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in animal response | Inconsistent dosing, poor formulation leading to variable absorption, or animal-to-animal metabolic differences. | Ensure accurate and consistent administration of the dose. Prepare fresh formulations daily and ensure homogeneity. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity at low doses | The compound may have a narrow therapeutic window. The vehicle used for formulation could be contributing to toxicity. | Conduct a thorough literature search for toxicity of similar compounds. Run a vehicle toxicity study in parallel. In your dose-range finding study, use smaller dose escalation steps. |
| No dose-response relationship observed | The selected dose range may be too narrow or not in the therapeutic window. The formulation may not be providing sufficient exposure. | Broaden the dose range in your next study. Include both lower and higher doses. Analyze plasma samples to determine the pharmacokinetic profile and confirm exposure. |
| Precipitation of the compound in the formulation | The compound has low solubility in the chosen vehicle. | Try different formulation strategies as outlined in FAQ 4. Perform solubility testing in various vehicles before starting the in vivo study. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
This protocol outlines a typical DRF study to determine the Maximum Tolerated Dose (MTD) of this compound.
Objective: To identify a safe and tolerated dose range of this compound for subsequent efficacy studies.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% CMC, 20% PEG 400 in saline)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing gavage needles
-
Standard animal monitoring equipment
Methodology:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups of this compound.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A common approach is to use logarithmic dose spacing (e.g., 10, 30, 100 mg/kg).[2]
-
Formulation Preparation: Prepare the formulation of this compound in the chosen vehicle. Ensure it is a homogenous suspension or solution.
-
Administration: Administer a single dose of this compound or vehicle to the respective groups via the intended route (e.g., oral gavage).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for up to 14 days. Record observations such as changes in activity, posture, breathing, and any adverse reactions.
-
Body Weight: Measure and record the body weight of each animal before dosing and daily thereafter.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., more than 10-15% body weight loss) or mortality.
-
Pharmacokinetic Sampling (Optional but Recommended): Collect blood samples at predetermined time points to assess systemic exposure (Cmax, AUC).[2]
Protocol 2: Formulation Development and Solubility Screen
Objective: To identify a suitable vehicle for the in vivo administration of this compound.
Materials:
-
This compound
-
A panel of pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% CMC, 5% DMSO in saline, 20% PEG 400, 10% Tween 80, cyclodextrin solutions)
-
Vortex mixer, sonicator
-
Microscope
Methodology:
-
Preparation: Add an excess amount of this compound to a small volume of each test vehicle.
-
Equilibration: Vortex and sonicate the mixtures to facilitate dissolution. Allow them to equilibrate for 24-48 hours at room temperature.
-
Observation: Visually inspect each mixture for the presence of undissolved particles. A small drop can be examined under a microscope to confirm.
-
Quantification (Optional): For promising vehicles, the supernatant can be filtered and the concentration of dissolved this compound can be quantified using a suitable analytical method (e.g., HPLC-UV).
-
Selection: Choose the vehicle that provides the desired solubility and is known to be safe for in vivo use.
Visualizing the Workflow
Dose Optimization Workflow
Caption: A workflow for systematic dose optimization of this compound.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route of Admin. | No. of Animals | Key Monitoring Parameters |
| 1 | Vehicle (0.5% CMC) | 0 | Oral Gavage | 5 | Clinical signs, body weight |
| 2 | This compound | 10 | Oral Gavage | 5 | Clinical signs, body weight |
| 3 | This compound | 30 | Oral Gavage | 5 | Clinical signs, body weight |
| 4 | This compound | 100 | Oral Gavage | 5 | Clinical signs, body weight |
| 5 | This compound | 300 | Oral Gavage | 5 | Clinical signs, body weight |
This structured approach, from understanding the physicochemical properties of this compound to systematic in vivo testing, will enable you to confidently determine an optimal dosage for your animal studies and advance your research.
References
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
- Chen, J., Wang, Y., Zhu, Z., & Li, Y. (2006). Bioavailabilty and pharmacokinetics of four active alkaloids of traditional Chinese medicine Yanhuanglian in rats following intravenous and oral administration. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1593-1599.
- Dai, G., Hang, H., Yu, M., Ye, Y., Huang, Q., Wang, Y., ... & Ju, W. (2022). The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review. Frontiers in Pharmacology, 13, 831338.
- Zhang, C., Chen, L., Zhang, Y., & Wang, X. (2013). Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens. Journal of Ethnopharmacology, 149(1), 295-301.
- Hang, H., Yu, M., Ye, Y., Huang, Q., Wang, Y., Shao, X., ... & Ju, W. (2024). Pharmacokinetics of Total Alkaloids of Corydalis saxicola in Depression Model Rats. Chinese Journal of Experimental Traditional Medical Formulae, (24), 175-183.
-
GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]
- Wang, Z., Li, Y., Wang, Y., Li, Y., Liu, Y., Zhang, Y., ... & Zhen, W. (2022). Isolation, synthesis and bioactivity evaluation of isoquinoline alkaloids from Corydalis hendersonii Hemsl. against gastric cancer in vitro and in vivo. Bioorganic & Medicinal Chemistry, 60, 116705.
- Lekphrom, R., & Cheenpracha, S. (2018). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances, 8(52), 29636-29650.
- Zhang, W., Liu, Y., Li, Y., Wang, Y., Li, Y., & Zhen, W. (2025). The natural compound sinometumine E derived from Corydalis decumbens promotes angiogenesis by regulating HIF-1/VEGF pathway in vivo and in vitro.
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Greentech Bioscience. Animal Models of Neuropathic Pain. [Link]
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Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
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- Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
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Charles River Laboratories. Dose Range Finding Studies. [Link]
- Graf, D., Neth, K., & Cech, N. B. (2025). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology, 15, 1369527.
- Zhang, W., Zhang, Y., Liu, Y., Li, Y., Wang, Y., & Zhen, W. (2025). Ethanol extract of Corydalis decumbens exerts neuroprotective effects against cerebral ischemia-reperfusion injury by targeting ALOX15 to suppress ferroptosis.
- Wang, L., Zhang, Y., & Wang, Z. (2019). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology, 57(1), 579-593.
- Hestehave, S., Abdi, A., & Bove, S. E. (2017). Animal models of rheumatoid pain: Experimental systems and insights. Arthritis Research & Therapy, 19(1), 143.
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R Discovery. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling. [Link]
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- Bove, S. E., Hestehave, S., & Abdi, A. (2017). Animal models of rheumatoid pain: experimental systems and insights. springermedizin.de.
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Expert Opinion on Drug Delivery. Promising strategies for improving oral bioavailability of poor water-soluble drugs. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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InVivo Biosystems. (2022). Quick Guide to Natural Products: What They are and How They Impact You. [Link]
- Zhang, Y., Yang, Z., Guo, L., Li, W., Cheng, X., Wang, X., ... & Wu, Y. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru (iii)-catalyzed C–H activation. Organic Chemistry Frontiers, 5(10), 1604-1607.
- Das, S., & Jana, S. (2026).
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American Botanical Council. (2008). Bioactive Natural Products: Detection, Isolation, and Structural Determination. [Link]
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- Roesch, K. R., & Larock, R. C. (2002). Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound. The Journal of Organic Chemistry, 67(1), 86-94.
- Das, S., & Jana, S. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo [f] isoquinoline: a robust route to this compound analogues with photophysical applications.
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identifying and minimizing side effects of "Decumbenine B" analogues
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A Guide to Identifying and Minimizing Off-Target Effects and Toxicity
Introduction
Welcome to the technical support center for researchers engaged in the development of Decumbenine B analogues. This compound, an isoquinoline alkaloid, and its parent family, the Lythraceae alkaloids, have garnered interest for their diverse biological activities.[1][2] However, like many naturally derived compounds, they can exhibit side effects, including gastrointestinal issues and allergic reactions, which necessitates careful analogue design and rigorous safety profiling.[3] Functionalization is a crucial step for reducing toxicity or enhancing cell permeability.[3]
This guide provides a comprehensive framework for identifying, troubleshooting, and minimizing potential side effects of novel this compound analogues. It is designed for drug development professionals, offering structured, in-depth technical guidance rooted in established preclinical safety assessment principles.[4][5] Our approach integrates computational prediction, robust in vitro screening, and strategic medicinal chemistry to build a self-validating workflow for developing safer, more effective therapeutic candidates.
Section 1: Proactive Side Effect Identification - A Multi-Tiered Screening Strategy
The early identification of potential liabilities is the most resource-effective strategy in drug development.[6] A tiered approach, moving from broad, rapid assessments to more complex, specific assays, allows for the early deselection of problematic compounds.
Tier 1: In Silico & Computational Prediction
Before synthesis or extensive biological testing, computational tools can predict potential off-target interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This predictive step is crucial for prioritizing analogues with the highest probability of success.
Question: How can we predict potential side effects of our analogues before running wet lab experiments?
Answer: Utilize a suite of in silico tools to model interactions with a wide range of biological targets. These algorithms use the chemical structure of your analogue to predict its binding affinity to known proteins associated with adverse effects.[7]
Recommended Workflow & Tools:
-
Off-Target Prediction: Use platforms that screen your analogue's structure against databases of known protein targets. This can help identify potential interactions that could lead to side effects. Tools like Cas-OFFinder and CROP-IT, though originally for CRISPR, are examples of sophisticated algorithms for predicting off-target effects.[8][9][10]
-
ADMET Profiling: Employ software to predict properties like hERG inhibition, cytochrome P450 (CYP) inhibition, and potential for genotoxicity.
-
Structural Analysis: Compare the 3D conformation of your analogues to known toxicophores or compounds with documented adverse effects.
Troubleshooting FAQ: In Silico Prediction
-
Q: Our in silico model predicted a high risk of hERG inhibition, but the analogue appears safe in initial cell assays. Why the discrepancy?
-
A: Computational models are predictive, not definitive. Factors not perfectly modeled, such as cell membrane permeability, efflux pump interaction, or the specific conformation of the protein in a cellular environment, can lead to different outcomes. The in silico result is a flag for prioritization, not a final verdict. Proceed with more sensitive assays, but consider this a potential risk factor if high in vivo concentrations are expected.
-
-
Q: Multiple prediction tools give us conflicting results for the same analogue. Which one should we trust?
-
A: This is common, as different tools use different algorithms and training datasets.[10] Instead of trusting one over another, use the consensus. If multiple, mechanistically different tools flag a potential issue (e.g., cardiotoxicity), prioritize that analogue for rigorous experimental testing. Consider it a higher-risk compound compared to one with no flags or conflicting flags from only a few tools.
-
Tier 2: Foundational In Vitro Safety Panels
After computational screening, the next step is a battery of standardized in vitro assays to get the first experimental data on an analogue's safety profile.[6][11] These assays are designed for higher throughput to screen multiple compounds.
Question: What are the essential first-pass experiments to run on our newly synthesized analogues?
Answer: A standard panel should include assays for general cytotoxicity, cardiotoxicity (hERG), and metabolic drug-drug interactions (CYP450 inhibition).
| Parameter | Assay Type | Purpose | Typical Output |
| General Cytotoxicity | MTT / MTS Assay | Measures the analogue's effect on cell viability and proliferation across different cell lines (e.g., HepG2 for liver toxicity).[12][13] | IC50 (Concentration that inhibits 50% of cell growth) |
| Cardiotoxicity Risk | hERG Binding or Flux Assay | Screens for inhibition of the hERG potassium channel, a key indicator of potential QT prolongation and arrhythmia risk.[14][15][16][17] | IC50 or % Inhibition at a set concentration |
| Metabolic Interaction | Fluorogenic CYP450 Inhibition Assay | Assesses the potential to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, 2D6), which can lead to adverse drug-drug interactions.[18][19][20] | IC50 for major CYP isoforms |
Troubleshooting FAQ: Foundational In Vitro Assays
-
Q: We are seeing high cytotoxicity in our MTT assay, but only in HepG2 cells. What does this mean?
-
A: This suggests potential selective hepatotoxicity. The analogue may be metabolized by liver enzymes into a more toxic compound. This is a significant finding that warrants follow-up with more specific liver toxicity assays, such as measuring markers of liver damage (e.g., ALT, AST) in primary hepatocytes.
-
-
Q: Our analogue is a potent CYP3A4 inhibitor. Is this an automatic stop signal?
-
A: Not necessarily, but it requires careful consideration.[19] The clinical significance depends on the therapeutic indication. If the intended patient population is likely to be on other medications metabolized by CYP3A4, the risk of drug-drug interactions is high.[20] Medicinal chemistry efforts should be initiated immediately to design analogues that remove this liability.
-
Section 2: Advanced Troubleshooting & Mechanistic Investigation
When initial screens flag a potential side effect, a deeper investigation is required to understand the mechanism and determine if the issue can be engineered out of the molecule.
Investigating Cardiotoxicity: Beyond the hERG Screen
Question: Our analogue showed activity in the initial hERG screen. What are the next steps to confirm and understand this risk?
Answer: The initial screen must be confirmed with a more physiologically relevant assay. The "gold standard" is the manual or automated patch clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in living cells.[16]
Experimental Workflow: hERG Patch Clamp Assay
Caption: Workflow for hERG patch clamp electrophysiology.
Troubleshooting FAQ: hERG Patch Clamp
-
Q: The IC50 from our patch clamp assay is much higher (less potent) than our initial binding assay suggested. Why?
-
A: This can happen if the compound is highly protein-bound in the assay medium. A hERG Serum Shift Assay can clarify this by measuring potency in the presence and absence of serum proteins.[17] A large shift in IC50 indicates that high protein binding in the body might reduce the free concentration of the drug available to block the channel, potentially lowering the clinical risk.
-
-
Q: We have a weak hERG signal (IC50 > 30 µM), but we need high therapeutic plasma concentrations. How do we assess the risk?
-
A: The risk is determined by the safety margin : the ratio of the hERG IC50 to the therapeutic plasma concentration. A large margin (e.g., >30-fold) is generally considered lower risk. If the required plasma levels are high, even weak hERG inhibition can become clinically relevant. This necessitates efforts to improve the safety margin through medicinal chemistry.
-
De-risking Metabolic Interactions (CYP450)
Question: Our analogue inhibits CYP enzymes. How do we determine the type of inhibition and its clinical relevance?
Answer: Understanding the mechanism of inhibition is key. The two primary types are reversible and irreversible (time-dependent) inhibition. Time-dependent inhibition (TDI) is more problematic as it involves the enzyme being permanently inactivated, a process that can lead to more significant and prolonged drug-drug interactions.[20][21]
Experimental Protocol: Time-Dependent Inhibition (TDI) Assay
-
Pre-incubation: Incubate the test analogue with human liver microsomes and NADPH (to allow metabolism to occur) for several time points (e.g., 0, 15, 30 minutes).
-
Dilution: After pre-incubation, perform a large dilution of the mixture into a second incubation containing a CYP-specific probe substrate. This dilution step effectively stops any further reversible inhibition.
-
Metabolite Quantification: Measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Analysis: A decrease in enzyme activity with longer pre-incubation times indicates TDI. From this data, you can calculate key parameters like KI (inactivation constant) and kinact (maximal rate of inactivation).
Caption: Key steps in a CYP Time-Dependent Inhibition (TDI) assay.
Section 3: Strategies for Minimizing Side Effects
Once a side effect is confirmed and its mechanism is understood, medicinal chemistry strategies can be employed to mitigate the risk while preserving therapeutic efficacy.
Question: How can we modify our lead analogue to reduce its off-target activity?
Answer: This requires a Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) approach. The goal is to identify which parts of the molecule are responsible for the desired activity versus the undesired side effect.
Key Strategies:
-
Reduce Lipophilicity: High lipophilicity often correlates with promiscuous binding to off-targets, including hERG channels and CYP enzymes. Reducing logP by adding polar functional groups can often mitigate these issues.
-
Block Metabolic Soft Spots: If toxicity is caused by a reactive metabolite, modify the part of the molecule that is being metabolized. For example, replacing a metabolically labile hydrogen with a fluorine atom can block oxidation at that site.
-
Alter Molecular Shape and Charge Distribution: Off-target binding is highly dependent on the molecule's shape and electronic profile. Subtle changes, such as moving a nitrogen atom or altering a ring system, can disrupt binding to a toxicity-related target while maintaining affinity for the primary therapeutic target.[22] For example, replacing an amino group with a hydroxyl group has been shown to decrease toxicity in some antibiotic analogues.[23]
-
Dose Optimization: The majority of adverse drug reactions are dose-related.[24] If structural modification is not feasible, carefully defining the therapeutic window and using the lowest effective dose is a critical strategy.[24]
Conclusion
The development of this compound analogues presents a promising avenue for new therapeutics. However, a disciplined and proactive approach to safety assessment is paramount. By integrating in silico prediction, a tiered in vitro screening cascade, and mechanism-based troubleshooting, research teams can efficiently identify and mitigate potential side effects. This structured methodology not only increases the probability of clinical success but also upholds the highest standards of scientific integrity and patient safety.
References
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Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. IntechOpen. Available from: [Link]
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Tools for experimental and computational analyses of off-target editing by programmable nucleases. NIH National Center for Biotechnology Information. Available from: [Link]
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In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system. NIH National Center for Biotechnology Information. Available from: [Link]
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web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, Oxford Academic. Available from: [Link]
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Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available from: [Link]
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Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. NIH National Center for Biotechnology Information. Available from: [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. NIH National Center for Biotechnology Information. Available from: [Link]
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Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Protocols. Available from: [Link]
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CYP450 inhibition assay (fluorogenic). Bienta. Available from: [Link]
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Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. NIH National Center for Biotechnology Information. Available from: [Link]
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Chapter 4 The Lythraceae Alkaloids. ScienceDirect. Available from: [Link]
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Phytochemical screening of selected medicinal plants of the family Lythraceae. Bioscience Discovery. Available from: [Link]
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Ways to minimize adverse drug reactions. Individualized doses and common sense are key. Postgraduate Medicine. Available from: [Link]
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How can we minimise side effects but keep the benefits of drugs? Connecting Research. Available from: [Link]
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In vitro cytotoxicity and antiproliferative activity of alkaloids 1-3... ResearchGate. Available from: [Link]
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Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. Available from: [Link]
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hERG Safety. Evotec. Available from: [Link]
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Identification of drug side effects with a path-based method. PubMed. Available from: [Link]
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(PDF) Chemical constituents and pharmacological effects of Lythrum salicaria- A review. ResearchGate. Available from: [Link]
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Researchers develop tool to identify proteins associated with drug side effects. Harvard Medical School. Available from: [Link]
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hERG Serum Shift Assay. Charles River Laboratories. Available from: [Link]
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In vitro toxicology. Wikipedia. Available from: [Link]
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How to Manage Common Drug Side Effects. Drugs.com. Available from: [Link]
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Chemical Constituents and Pharmacological Effects of Lythrum Salicaria- A Review. IOSR Journal of Pharmacy. Available from: [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link]
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Assessment of the in vitro and in vivo genotoxicity of extracts and indole monoterpene alkaloid from the roots of Galianthe thalictroides (Rubiaceae). PubMed. Available from: [Link]
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CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available from: [Link]
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hERG Assay Services. Reaction Biology. Available from: [Link]
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Genetic approach could help identify side-effects at early stages of drug development. ScienceDaily. Available from: [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. Available from: [Link]
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Avoiding Drug Adverse Effects. IFFGD. Available from: [Link]
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Strategies to Mitigate CYP450 Inhibition. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
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Safety Evaluation and Concerns of Natural Products in Traditional Medicine. Aroc Journal. Available from: [Link]
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In Vitro Toxicity Test Services. Creative Biolabs. Available from: [Link]
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Low toxic derivatives of istamycin B: synthesis and preliminary evaluation. PubMed. Available from: [Link]
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A review of drug side effect identification methods. Harbin Institute of Technology. Available from: [Link]
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Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Safety Evaluation and Concerns of Natural Products in Traditional Medicine. ResearchGate. Available from: [Link]
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Preclinical safety evaluation. PubMed. Available from: [Link]
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Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines. PubMed. Available from: [Link]
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Preclinical Safety Assessment: General and Genetic Toxicology. ScienceDirect. Available from: [Link]
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Lythraceae alkaloids. IX. The isolation and structure elucidation of the alkaloids of Lagerstroemia indica L. PubMed. Available from: [Link]
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preclinical safety program timeline. YouTube. Available from: [Link]
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Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. PubMed. Available from: [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. NIH National Center for Biotechnology Information. Available from: [Link]
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Technical Support Center: Overcoming Cancer Cell Resistance to Decumbenine B
Welcome to the technical support center for Decumbenine B, a novel isoquinoline alkaloid demonstrating significant potential in oncology research. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during preclinical and clinical investigation of this compound. We aim to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome cancer cell resistance to this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound's mechanism of action and the emergence of resistance.
Q1: What is the hypothesized mechanism of action for this compound?
This compound is an isoquinoline alkaloid that is believed to exert its cytotoxic effects primarily through the inhibition of topoisomerase II (TOP2). By stabilizing the TOP2-DNA cleavage complex, it prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and subsequent activation of apoptotic pathways.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the likely causes?
This is a common observation and often points to the development of acquired resistance. The primary mechanisms of resistance to topoisomerase inhibitors like this compound include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Alterations in the Drug Target: Mutations in the TOP2A gene can alter the structure of the topoisomerase II enzyme, preventing effective binding of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative survival pathways, such as the PI3K/Akt/mTOR pathway, to compensate for the DNA damage induced by this compound.[3]
-
Enhanced DNA Damage Repair: Increased capacity of the cancer cells to repair the DNA double-strand breaks caused by this compound can also contribute to resistance.
Q3: Are there known biomarkers to predict sensitivity or resistance to this compound?
While research is ongoing, preliminary studies suggest that the expression levels of TOP2A and ABC transporters could serve as potential biomarkers. High TOP2A expression may correlate with initial sensitivity, while high levels of transporters like ABCB1 may predict intrinsic or acquired resistance.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: High Inter-well Variability in Cytotoxicity Assays
Problem: Significant variability in cell viability readouts across replicate wells treated with the same concentration of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. | Reduced standard deviation between replicate wells. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | More consistent results across the plate. |
| Drug Precipitation | Visually inspect the drug solution under a microscope. Prepare fresh dilutions for each experiment. | Consistent dose-response curves. |
Issue 2: Development of a Resistant Cell Population
Problem: After an initial response, a subpopulation of cancer cells resumes proliferation in the presence of this compound.
Workflow for Characterizing the Resistant Population
Caption: Workflow for characterizing resistant cancer cell clones.
Step-by-Step Protocol: Confirmation of Resistance
-
Isolate and expand the suspected resistant colonies.
-
Perform a dose-response assay with a wide concentration range of this compound on both the parental and the resistant cell lines.
-
Calculate the IC50 values for both cell lines. A significant rightward shift in the IC50 curve for the resistant line confirms resistance.
-
Analyze key protein levels: Perform western blotting for proteins associated with resistance, such as ABCB1 and key DNA repair enzymes.
Part 3: Strategies to Overcome Resistance
This section details advanced strategies to counteract this compound resistance.
Strategy 1: Combination Therapy
Combining this compound with other agents can overcome resistance by targeting multiple pathways simultaneously.[1][4][5]
| Combination Agent Class | Rationale | Example |
| ABC Transporter Inhibitors | Block the efflux of this compound, increasing its intracellular concentration. | Verapamil, Tariquidar |
| PI3K/Akt Pathway Inhibitors | Inhibit the pro-survival signaling that can bypass this compound-induced apoptosis. | Pictilisib, Buparlisib |
| PARP Inhibitors | Exploit the concept of synthetic lethality by inhibiting DNA repair in cells with this compound-induced DNA damage. | Olaparib, Rucaparib |
Experimental Workflow: Synergy Analysis
Caption: Workflow for assessing the synergy of combination therapies.
Strategy 2: Nanoparticle-based Drug Delivery
Encapsulating this compound in nanoparticles can help bypass efflux pump-mediated resistance and enhance drug delivery to the tumor site.[4]
Protocol: Preparation and Testing of this compound-Loaded Liposomes
-
Preparation: Synthesize liposomes containing this compound using the thin-film hydration method.
-
Characterization: Determine the size, zeta potential, and encapsulation efficiency of the liposomes.
-
In Vitro Testing: Compare the cytotoxicity of free this compound and liposomal this compound in both sensitive and resistant cell lines.
-
Uptake Studies: Use fluorescently labeled liposomes to quantify cellular uptake via flow cytometry or fluorescence microscopy.
Strategy 3: Targeted Protein Degradation
The development of Proteolysis Targeting Chimeras (PROTACs) for this compound could offer a novel approach to eliminate the target protein (topoisomerase II) rather than just inhibiting it, potentially preventing resistance mutations.[3]
Conceptual Pathway for a this compound-based PROTAC
Caption: Mechanism of a hypothetical this compound-based PROTAC.
References
- This Experimental Cancer Drug Made Tumors Vanish, Without the Dangerous Side Effects. (2025, December 30). SciTechDaily.
-
Yadav, P., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers (Basel). [Link]
-
Yadav, P., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed. [Link]
-
Zhao, J., et al. (2018). Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. Oncotarget. [Link]
-
Asher, N., et al. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Reviews Chemistry. [Link]
-
Tummala, S., et al. (2024). Receptor-Based Strategies for Overcoming Resistance in Cancer Therapy. MDPI. [Link]
- Two clinical trials for solid tumor cancers take different approaches to stop growth. (2025, February 18). Providence.
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- 5. Two clinical trials for solid tumor cancers take different approaches to stop growth [blog.providence.org]
purification challenges of "Decumbenine B" from complex natural extracts
Introduction
Welcome to the technical support guide for the purification of Decumbenine B. This compound is an isoquinoline alkaloid whose analogues have been explored for their photophysical properties.[1][2] As with many natural products, isolating this compound from complex biological matrices presents significant challenges, including co-eluting impurities, low yields, and potential compound degradation.
Published literature specifically detailing the isolation of this compound from natural sources is limited. Therefore, this guide is constructed from the foundational principles of natural product chemistry, leveraging established, authoritative protocols for the purification of structurally related alkaloids.[3] As your Senior Application Scientist, my goal is to provide you with the causal logic behind experimental choices, enabling you to build a robust, self-validating purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound to consider during purification?
A1: Understanding the molecular structure is key. This compound (C₁₈H₁₃NO₅) is an isoquinoline alkaloid.[4] Its key features are:
-
Basicity: The nitrogen atom in the isoquinoline ring system makes the molecule basic. This is the most important property for purification, as it allows for pH-based extraction and separation techniques.[3][5]
-
Polarity: The presence of a hydroxymethyl group and five oxygen atoms in dioxole rings lends it moderate polarity. Its overall polarity will be highly dependent on the pH of the solvent system. In acidic conditions, it will be protonated and highly water-soluble; in its free base form, it will be soluble in organic solvents like chloroform or dichloromethane.
-
UV Absorbance: The extended aromatic system means this compound will be strongly UV-active, which is essential for its detection during chromatographic fractionation (e.g., HPLC analysis at ~254 nm).[6]
-
Potential for Instability: Alkaloids can be sensitive to extreme pH, heat, and light. The hydroxymethyl group could also be susceptible to oxidation.
Q2: What is a sound general strategy for isolating this compound?
A2: A multi-step strategy is essential to handle the complexity of natural extracts.[7][8] The workflow should be designed to progressively remove impurities that are vastly different from the target, before moving to high-resolution techniques.
General Purification Workflow for this compound
Caption: A multi-phase workflow for this compound isolation.
Q3: What types of impurities should I anticipate from a plant extract?
A3: Crude plant extracts are notoriously complex. Common interfering compounds include:
-
Pigments: Chlorophylls and carotenoids are highly abundant and can interfere with visualization on TLC and overload columns.
-
Lipids and Waxes: These are non-polar compounds that are typically removed during initial partitioning steps.[3]
-
Phenolic Compounds & Tannins: These can be acidic and may interact with alkaloids.
-
Other Alkaloids: Plants often produce a suite of structurally similar alkaloids. These represent the most significant challenge, as they often have similar polarities and basicities, making them difficult to separate chromatographically.
Troubleshooting Guide
Extraction & Initial Cleanup
Q: My initial crude extract shows a low concentration of this compound. How can I optimize the extraction?
A: This is a common issue stemming from inefficient extraction or loss during initial workup.
-
Causality: As a basic compound, this compound's solubility is pH-dependent. Standard extraction with a neutral solvent like methanol or ethanol will extract the compound, but an acid-base extraction is far more selective and efficient.[3][5]
-
Solution:
-
Acidify: Macerate the dried, ground plant material in an acidic solvent (e.g., methanol or ethanol with 1-5% acetic or hydrochloric acid). This protonates the alkaloids, forming salts that are soluble in the alcohol.
-
Basify and Extract: After removing the plant material, evaporate the alcohol. Resuspend the residue in an acidic aqueous solution (e.g., pH 2-3) and wash with a non-polar organic solvent (like hexane) to remove lipids and chlorophyll. Then, basify the aqueous layer to pH 9-10 with ammonium hydroxide. The alkaloids will now be in their neutral, free-base form.
-
Collect: Immediately extract the free bases into an organic solvent such as dichloromethane or chloroform. This process selectively isolates the basic alkaloids from neutral and acidic compounds.
-
Chromatographic Purification
Q: this compound is showing severe peak tailing on my C18 HPLC column. What is causing this and how can I fix it?
A: Peak tailing is the most frequent problem when purifying basic compounds on standard silica-based columns.
-
Causality: The underlying issue is secondary ionic interactions. Even on a C18 column, residual, acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen atom of this compound. This causes some molecules to "stick" to the stationary phase, resulting in a tailed peak.
-
Solutions:
-
Use a Mobile Phase Modifier: The most direct solution is to add a competing base or an acid to the mobile phase.
-
Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your water and acetonitrile/methanol mobile phases. The acid protonates the silanol groups, "masking" them from the alkaloid. It also ensures the alkaloid travels as a single, protonated species.
-
Basic Modifier: For preparative work where TFA is difficult to remove, a modifier like 0.1% ammonium hydroxide or triethylamine can be used to compete for the active sites.
-
-
Use a Specialized Column: Modern HPLC columns are designed to minimize this issue. Consider using a column with "end-capping" (where silanol groups are chemically blocked) or a hybrid particle column that is more resistant to basic conditions.
-
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for diagnosing and solving peak tailing.
Q: My recovery from a silica gel column is very low. Why?
A: This often indicates irreversible adsorption of your basic compound to the acidic silica gel.
-
Causality: Silica gel is acidic and can strongly bind basic compounds like alkaloids, sometimes so strongly that they will not elute.
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your starting mobile phase containing a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-1%). This neutralizes the most active acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reversed-phase C18 silica for your initial fractionation.
-
Alternative Technique: For complex alkaloid mixtures, High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative.[6][9][10] This is a liquid-liquid chromatography technique that uses no solid support, thus eliminating the problem of irreversible adsorption entirely.[11]
-
Key Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Alkaloid Cleanup
This protocol uses a strong cation exchange (SCX) cartridge to selectively retain basic alkaloids while allowing neutral and acidic impurities to pass through.
| Parameter | Specification | Rationale |
| SPE Cartridge | Strong Cation Exchange (SCX) | The negatively charged sorbent binds positively charged (protonated) alkaloids. |
| Sample Solvent | 0.1 M HCl or 2% Formic Acid in Water | Ensures alkaloids are fully protonated for binding to the SCX sorbent. |
| Wash Solvent | 0.1 M HCl, followed by Methanol | Removes acidic/neutral water-soluble impurities, then non-polar impurities. |
| Elution Solvent | 5% Ammonium Hydroxide in Methanol | The basic solution neutralizes the alkaloids, releasing them from the sorbent. |
Step-by-Step Methodology:
-
Sample Preparation: Take the dried crude alkaloid extract and dissolve it in a minimal volume of the sample solvent (e.g., 5 mL of 0.1 M HCl). Sonicate if necessary to ensure complete dissolution.[12]
-
Cartridge Conditioning: Condition the SCX cartridge (e.g., 500 mg size) by passing 5 mL of methanol, followed by 5 mL of the sample solvent. Do not let the cartridge run dry.
-
Sample Loading: Slowly load the prepared sample onto the conditioned cartridge at a flow rate of ~1-2 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove any remaining acidic and neutral water-soluble impurities.
-
Wash the cartridge with 5 mL of methanol to remove non-polar interferences that may be weakly retained.
-
-
Elution: Elute the retained alkaloids by passing 5 mL of the elution solvent (5% ammonium hydroxide in methanol) through the cartridge. Collect this fraction.[12][13]
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen. The resulting residue is your enriched alkaloid fraction, ready for chromatographic analysis.
References
- Ito, Y. (2005). High-speed counter-current chromatography. Journal of Chromatography A.
- Tani, T., & Ito, Y. (1993). Separations of flavonoids and alkaloids in medicinal herbs by high-speed counter-current chromatography. Journal of Chromatography A.
- Lifeasible. (n.d.). Alkaloid Separation. Lifeasible.
- Unknown. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.
- Wang, Y., et al. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules.
- Unknown. (n.d.). Pharmacognosy. Unknown Source.
- Li, Y., et al. (2024). An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC. Journal of Liquid Chromatography & Related Technologies.
- Li, H., et al. (2014). Isolation and purification of alkaloids from lotus leaves by ionic-liquid-modified high-speed countercurrent chromatography. Journal of Separation Science.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction of Tropane Alkaloids. BenchChem.
- Unknown. (n.d.). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. Unknown Source.
- Unknown. (n.d.).
- Unknown. (2022).
- Johansen, K. T., et al. (2013). Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard.
- Unknown. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes.
- Fujita, E., et al. (1971). Lythraceous alkaloids. V.
- Unknown. (n.d.). Analytical Methods. Unknown Source.
- Studzińska-Sroka, E., & Bylka, W. (2011). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and relate alkaloids.
- Sarker, S. D., & Nahar, L. (2007). Natural Products Isolation. University of California Riverside.
- Ferris, J. P., et al. (1971). Lythraceae alkaloids. IX. The isolation and structure elucidation of the alkaloids of Lagerstroemia indica L. Journal of the American Chemical Society.
- Waters Corporation. (2025). LC Purification Troubleshooting Guide.
- Mondal, S., et al. (2026).
- Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications.
- Mondal, S., et al. (2026).
- Wang, C., et al. (2017). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)
- Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Unknown. (2023).
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minimizing byproduct formation in "Decumbenine B" synthesis
Welcome to the technical support guide for the synthesis of Decumbenine B. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this potent isoquinoline alkaloid. Our goal is to provide practical, field-tested insights to help you navigate common challenges and minimize the formation of impurities, thereby improving yield, simplifying purification, and ensuring the fidelity of your research.
This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios. We move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific laboratory context.
Frequently Asked Questions (FAQs)
Q1: I am planning a synthesis of this compound. Which synthetic route is recommended for the highest purity and minimal byproduct formation?
When prioritizing yield and purity, the Ru(III)-catalyzed C–H activation strategy is highly recommended. This modern approach offers a concise and efficient pathway, capable of producing this compound in just five steps from commercially available starting materials with an overall yield of 26.1%.[1] Its primary advantage lies in the high regioselectivity of the direct ortho-hydroxymethylation step, which significantly reduces the formation of isomeric byproducts often seen in classical electrophilic substitution reactions.[2]
In contrast, while the Palladium/Copper-catalyzed coupling and cyclization method is also effective, it is a longer sequence (seven steps) and can be prone to side reactions like the homocoupling of terminal acetylenes (Glaser byproducts).[3][4] Traditional methods like the Bischler-Napieralski reaction for forming the isoquinoline core are generally less efficient and can produce significant amounts of hydroxylated byproducts, complicating purification.
Q2: What are the most common types of byproducts I should be aware of across different synthetic routes?
The byproduct profile is highly dependent on the chosen synthetic route. Key classes of impurities include:
-
Regioisomers: Primarily a concern in C-H functionalization or electrophilic aromatic substitution steps. Incorrect positioning of a functional group leads to isomers that can be exceptionally difficult to separate from the desired product.[2]
-
Homocoupled Products: In cross-coupling reactions involving terminal alkynes, such as the Sonogashira coupling used in the Pd/Cu-catalyzed route, oxidative homocoupling of the alkyne is a classic side reaction.[4]
-
Over-oxidation or Incomplete Reaction Products: In multi-step functional group transformations, reactions may not go to completion or may proceed further than intended, leading to a complex mixture. For example, during hydroxymethylation, subsequent oxidation of the alcohol could occur.
-
Byproducts from Protecting Groups: Incomplete deprotection or side reactions caused by reactive protecting group cleavage reagents can introduce impurities.[5] For instance, strong acid-based deprotection can lead to undesired side reactions on other sensitive parts of the molecule.[6]
-
Catalyst-Derived Impurities: Residual transition metals (Ru, Pd, Cu) can contaminate the final product and interfere with subsequent biological assays.
Q3: How critical is the quality of my starting materials, solvents, and reagents for minimizing side reactions?
It is absolutely critical. The success of modern, high-efficiency catalytic reactions hinges on the purity of all components.
-
Solvents: Anhydrous and deoxygenated solvents are mandatory for most transition-metal-catalyzed reactions. Trace water can hydrolyze sensitive reagents and intermediates, while oxygen can deactivate catalysts and promote oxidative side reactions (e.g., Glaser coupling).
-
Reagents: The purity of starting materials directly impacts the reaction outcome. For instance, in C-H activation, impurities in the directing group-containing substrate can lead to catalyst poisoning. Use freshly purified reagents whenever possible.
-
Inert Atmosphere: Maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst degradation and suppress oxygen-mediated side reactions.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Strategy 1: Ru(III)-Catalyzed C-H Hydroxymethylation
This key step involves the direct, regioselective installation of a hydroxymethyl group.
Problem 1: Low yield of the desired ortho-hydroxymethylated product and/or formation of regioisomeric byproducts.
-
Underlying Cause: This issue often points to suboptimal catalyst activity or inefficient direction from the guiding group on the substrate. The Ru(III) catalyst requires proper coordination to the directing group to achieve high regioselectivity.[2][8] Competing C-H sites with similar electronic properties may also be functionalized if the reaction conditions are not finely tuned.
-
Troubleshooting & Solutions:
-
Verify Catalyst Integrity: Ensure the RuCl₃·xH₂O catalyst is of high quality. If it is old or has been improperly stored, its activity may be compromised.
-
Optimize Reaction Temperature: C-H activation is sensitive to temperature. A temperature that is too low may result in an impractically slow reaction, while one that is too high can decrease selectivity by providing enough energy to overcome the activation barrier for functionalizing other C-H bonds. Perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance.
-
Check Directing Group Installation: Confirm via NMR and MS that the directing group was installed correctly and is pure. Any modification or impurity in this group will compromise its ability to guide the catalyst.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity. While specific solvents are recommended in literature protocols, a screen of alternative high-boiling, polar aprotic solvents may be beneficial if issues persist.
-
Problem 2: Significant amount of starting material remains even after extended reaction times.
-
Underlying Cause: This typically indicates catalyst inhibition or deactivation. Trace impurities (water, oxygen, or contaminants from starting materials) are common culprits. The stoichiometry of the reagents, particularly the oxidant or other additives, may also be suboptimal.
-
Troubleshooting & Solutions:
-
Rigorous Inert Atmosphere: Ensure the reaction vessel was properly flame-dried and maintained under a positive pressure of high-purity argon or nitrogen throughout the setup and reaction.[7]
-
Reagent Purity: Use freshly distilled/purified solvents and high-purity reagents. Paraformaldehyde, used as the CH₂O source, can vary in quality; using a freshly opened bottle is advisable.
-
Stoichiometry of Additives: Some C-H activation protocols require additives or co-catalysts. Carefully re-verify the stoichiometry and ensure accurate measurement.
-
Incremental Addition: In some cases, slow addition of a reagent via syringe pump can maintain a low, steady concentration, which can help prevent catalyst decomposition pathways that occur at high concentrations.
-
Strategy 2: Pd/Cu-Catalyzed Coupling and Cyclization
This route involves a Sonogashira-type coupling followed by a copper-catalyzed cyclization onto an imine.
Problem 1: A significant byproduct with approximately double the mass of the starting alkyne is observed.
-
Underlying Cause: This is the classic signature of Glaser-Hay homocoupling , an oxidative dimerization of the terminal alkyne.[4] It is promoted by the presence of oxygen and is a common side reaction in Sonogashira couplings, especially when the cross-coupling kinetics are slow.
-
Troubleshooting & Solutions:
-
Deoxygenate Rigorously: The most critical step. Sparge all solvents with argon or nitrogen for at least 30 minutes before use. Perform the reaction under a strict inert atmosphere. The "freeze-pump-thaw" method is highly effective for complete deoxygenation.
-
Optimize Catalyst/Ligand Ratio: An insufficient amount of active Pd(0) catalyst can slow the cross-coupling, allowing more time for the competing homocoupling pathway. Ensure the Pd catalyst and any phosphine ligands are handled under inert conditions to prevent oxidation.
-
Use a Copper Co-catalyst Correctly: While copper is essential for the subsequent cyclization, its role in the Sonogashira coupling must be managed. The use of Cu(I) salts (like CuI) is standard. Ensure it is fresh and not oxidized (it should be off-white, not green/blue).
-
Adjust Base: The choice and amount of base (typically an amine like Et₃N or DIPEA) can influence the reaction rate. Ensure the base is pure and anhydrous.
-
Problem 2: The coupled iminoalkyne intermediate is isolated in good yield, but the subsequent cyclization to the isoquinoline core fails or is low-yielding.
-
Underlying Cause: The palladium catalyst effective for the coupling step is not necessarily optimal for the cyclization. This transformation specifically requires a copper catalyst to promote the intramolecular hydroamination/cyclization of the iminoalkyne.[3] The reaction conditions (temperature, solvent) may also need to be adjusted for this second step.
-
Troubleshooting & Solutions:
-
Confirm Copper Catalyst: The original protocol by Larock specifies that while some substrates cyclize under the initial Pd-catalyzed conditions, many require a dedicated copper-catalyzed step.[3] If you are attempting a one-pot procedure, ensure the conditions are suitable for both transformations. It may be necessary to isolate the iminoalkyne and subject it to separate, optimized cyclization conditions (e.g., with a dedicated Cu catalyst).
-
Increase Temperature: The cyclization step often requires higher temperatures than the initial coupling to overcome the activation energy for the intramolecular ring closure.
-
Solvent Effect: The cyclization may be more efficient in a different solvent than the one used for the coupling. Consider switching to a more polar, high-boiling solvent like DMF or DMSO for the cyclization step.
-
General Purification & Workup
Problem: My final crude product is an intractable oil, and column chromatography yields fractions that are still mixtures of closely-related compounds.
-
Underlying Cause: The byproducts are structurally very similar to this compound, having nearly identical polarity. This makes separation by standard silica gel chromatography extremely challenging.
-
Troubleshooting & Solutions:
-
Acid-Base Extraction: Leverage the basic nitrogen atom of the isoquinoline core. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute aqueous acid (e.g., 1 M HCl).[9] The basic products, including this compound, will partition into the aqueous layer as hydrochloride salts, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified amines.
-
Recrystallization: If a solid can be obtained after initial purification, recrystallization is a powerful technique for removing trace impurities. Experiment with a range of solvent systems.
-
Preparative HPLC: For high-purity material required for biological testing, preparative reverse-phase HPLC is the most effective, albeit resource-intensive, method for separating closely related isomers and byproducts.
-
Use of Different Stationary Phases: If silica gel fails, consider alternative stationary phases for column chromatography, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase).
-
Quantitative Data Summary
The following table summarizes the key quantitative differences between the two primary modern synthetic routes to this compound.
| Parameter | Ru(III)-Catalyzed C-H Activation | Pd/Cu-Catalyzed Cyclization | Reference |
| Longest Linear Sequence | 5 steps | 7 steps | [3] |
| Overall Yield | 26.1% | 20% | [3] |
| Key Byproduct Risk | Regioisomers | Alkyne Homocoupling | [2][4] |
| Primary Advantage | High efficiency, high regioselectivity | Methodological robustness | [1][3] |
Visualizations & Workflows
Diagram 1: Synthetic Strategy Decision Workflow
This diagram helps in selecting an appropriate synthetic route based on laboratory goals and constraints.
Caption: Decision tree for selecting a this compound synthesis strategy.
Diagram 2: Troubleshooting Byproduct Formation in C-H Activation
This workflow provides a logical sequence of steps to diagnose and solve issues during the Ru-catalyzed hydroxymethylation step.
Caption: Workflow for troubleshooting byproduct formation in C-H activation.
References
-
Royal Society of Chemistry. New J. Chem., 2017, 41 , 6858-6864. [Link]
-
Zhang, Y., et al. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Org. Chem. Front., 5 , 1604-1607. [Link]
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound. J. Org. Chem., 67 (1), 86-94. [Link]
-
Mondal, S., et al. (2023). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Adv., 13 , 35915-35922. [Link]
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Takayama, H. (2020). Total Syntheses of Lycopodium and Monoterpenoid Indole Alkaloids Based on Biosynthesis-Inspired Strategies. Chem. Pharm. Bull., 68 (2), 103-116. [Link]
-
Lv, S., et al. (2020). Rhodium-Catalyzed Ortho-Vinylation of 2-Arylpyridines and Its Application in the Total Synthesis of Palmatine. Synlett, 31 (15), 1515-1519. [Link]
-
Universitat de Barcelona. Synthetic approaches towards the Lycopodium alkaloids. [Link]
-
Tantillo, D. J., et al. (2021). Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. J. Am. Chem. Soc., 143 (12), 4728-4735. [Link]
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Thadkapally, S. (2021). Transition Metal-Catalyzed [4+2]-Cycloaromatization Reactions of Unconjugated Enediynes. University of Wollongong Thesis Collection. [Link]
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Jiang, H., et al. (2022). Copper-Catalyzed Domino Three-Component Benzannulation: Access to Isoquinolines. Organometallics, 41 (16), 2187–2196. [Link]
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Sarpong, R., et al. (2021). Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. J. Am. Chem. Soc., 143 (12), 4728–4735. [Link]
-
Lokey Lab Protocols. Protecting Groups. Wikidot. [Link]
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ResearchGate. How to purify and isolate required compound from a reaction mixture? [Link]
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Mondal, S., et al. (2023). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Adv., 13 , 35915-35922. [Link]
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Kobayashi, J., & Kubota, T. (2012). Lycopodium alkaloids: isolation and asymmetric synthesis. Top Curr Chem., 309 , 1-31. [Link]
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Semantic Scholar. Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. [Link]
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Marín-Cobo, A., & Al-Raña, S. (2023). Relevant Developments in the Use of Three-Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. ChemistryOpen, 12 (10), e202300121. [Link]
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ChemTalk. Protecting Groups in Organic Synthesis. [Link]
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Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. [Link]
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University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
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Sarpong, R., & Tantillo, D. J. (2012). A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine. Beilstein J. Org. Chem., 8 , 377–384. [Link]
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Müller, M., & Kusebauch, B. (2007). Total (Bio)Synthesis: Strategies of Nature and of Chemists. ChemBioChem, 8 (1), 29–48. [Link]
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The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... [YouTube]. [Link]
Sources
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Validation & Comparative
A Comparative Guide for Researchers: Evaluating the Anticancer Potential of Decumbenine B Against the Benchmark Alkaloid, Berberine
In the relentless pursuit of novel oncologic therapies, natural products remain a vital and fertile ground for discovery. Among these, isoquinoline alkaloids have demonstrated significant promise, with Berberine being a prominent example that has been extensively studied for its multi-faceted anticancer activities. This guide introduces a lesser-known isoquinoline alkaloid, Decumbenine B, and proposes a direct comparative framework against Berberine. While Berberine's dossier is rich with preclinical data, this compound remains largely uncharacterized in the context of oncology.
This document is structured not as a direct comparison of existing data—due to the paucity of research on this compound—but as a strategic guide for researchers. It will first establish the benchmark of Berberine's anticancer profile, then introduce this compound, and finally, provide a detailed experimental roadmap for a head-to-head evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel natural product-derived anticancer agents.
Section 1: The Contenders - A Tale of Two Alkaloids
Both Berberine and this compound belong to the isoquinoline class of alkaloids, sharing a core structural framework. However, their journey in the scientific literature could not be more different.
Berberine: A well-trodden path in cancer research, Berberine is a quaternary ammonium salt found in various plants, including those of the Berberis genus.[1] Its bright yellow hue is as distinctive as its broad spectrum of pharmacological effects, which include antimicrobial, anti-inflammatory, and potent anticancer properties.[2][3]
This compound: Isolated from Corydalis decumbens, this compound is a structurally related isoquinoline alkaloid.[4] While other alkaloids from the Corydalis genus have been noted for their antitumor potential, specific data on this compound's activity in cancer models is conspicuously absent from the current literature.[5][6][7] One study has noted that an alkaloid extract from Corydalis decumbens could reduce apoptosis in PC12 cells, an observation that warrants further investigation in the context of cancer, where apoptosis induction is a desired outcome.[8]
Structural Overview
A visual comparison of their chemical structures reveals both similarities and key differences that could translate to distinct biological activities.
-
Berberine: Features a tetracyclic skeleton, classified as a protoberberine alkaloid.[1][9] Its structure includes two methoxy groups and a methylenedioxy group, contributing to its biological activity.[9][10]
-
This compound: While also an isoquinoline alkaloid, its specific structural class and substitutions differ from Berberine, which may influence its molecular targets and pharmacological profile.[4]
Section 2: Berberine - The Established Anticancer Benchmark
Berberine exerts its anticancer effects through a variety of mechanisms, making it a powerful tool for cancer research and a relevant benchmark for new compounds. Its activities include inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[4]
Key Mechanisms of Action:
-
Inhibition of Cell Proliferation and Metastasis: Berberine has been shown to inhibit the proliferation of a wide range of cancer cells.[4] It can also suppress tumor metastasis by inhibiting the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.[4]
-
Induction of Apoptosis: Berberine can trigger apoptosis through both the extrinsic and intrinsic pathways.[3] It has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[11] Activation of caspases, the executioners of apoptosis, is a common downstream effect of Berberine treatment.[1]
-
Cell Cycle Arrest: Berberine can halt the progression of the cell cycle, often at the G1 or G2/M phases, preventing cancer cells from dividing and proliferating.[1] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2]
-
Modulation of Signaling Pathways: Berberine is known to interact with numerous critical signaling pathways implicated in cancer, including the PI3K/AKT/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[1]
Quantitative Efficacy of Berberine
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes reported IC50 values for Berberine across various human cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| HCT116 | Colon Cancer | Potent inhibition of cell viability[8] |
| MiaPaCa-2 | Pancreatic Cancer | 82% DNA synthesis inhibition at 3 µM[1] |
| PANC-1 | Pancreatic Cancer | 76% DNA synthesis inhibition at 3 µM[1] |
| HepG2 | Liver Cancer | High concentrations inhibit proliferation[9] |
| MCF-7 | Breast Cancer | Varies depending on p53 status[2] |
Visualizing Berberine's Mechanism: The Apoptosis Pathway
The following diagram illustrates a simplified pathway of how Berberine induces apoptosis in cancer cells, a key aspect of its anticancer activity.
Caption: Simplified pathway of Berberine-induced mitochondrial apoptosis.
Section 3: this compound - Charting Unexplored Territory
In stark contrast to Berberine, the anticancer properties of this compound are currently undefined. Its origin from Corydalis decumbens is intriguing, as the Corydalis genus is a rich source of bioactive alkaloids with documented pharmacological activities, including anticancer effects.[5][6][7] However, without direct experimental evidence on the purified compound, its potential remains speculative. The mention of side effects for both Berberine and this compound in one publication underscores the importance of thorough toxicological and pharmacological evaluation.[12]
The lack of data for this compound presents a clear opportunity for novel research. A systematic evaluation of its anticancer activity, using Berberine as a positive control and benchmark, is the logical next step.
Section 4: An Experimental Blueprint for Comparative Analysis
To objectively compare the anticancer activity of this compound and Berberine, a series of standardized in vitro assays are required. The following protocols are fundamental for an initial screening and characterization. For all experiments, it is crucial to include a vehicle control (e.g., DMSO) and a well-characterized positive control (Berberine).
Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[13][14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15] This assay is a reliable first step to determine if a compound has cytotoxic effects on cancer cells and to calculate its IC50 value.[13]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HepG2) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Berberine in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for each compound.
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
To determine if cytotoxicity is mediated by apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard.[10][17]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10][18] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[10]
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in larger formats (e.g., 6-well plates) and treat with this compound and Berberine at concentrations around their respective IC50 values for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[17]
-
Washing: Wash the cells with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10]
-
Analysis: Analyze the stained cells immediately by flow cytometry.[17]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[6][7] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine their distribution across the cell cycle phases.[6]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound and Berberine as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[5][12] This step permeabilizes the cells, allowing PI to enter and stain the DNA. Cells can be stored in ethanol at -20°C for several weeks.[7]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[12]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, as PI can also bind to double-stranded RNA.[7][12]
-
PI Staining: Add PI staining solution and incubate in the dark.[12]
-
Analysis: Analyze the cells by flow cytometry, collecting the PI fluorescence data on a linear scale.[5]
Section 5: A Framework for Data Interpretation
The data generated from these experiments will allow for a robust, multi-point comparison between this compound and Berberine.
Comparative Data Template:
| Parameter | Berberine (Control) | This compound | Interpretation |
| IC50 (µM) from MTT Assay | [Experimental Value] | [Experimental Value] | Compares the relative potency of the two compounds. A lower IC50 indicates higher potency. |
| % Early Apoptotic Cells | [Experimental Value] | [Experimental Value] | Indicates the ability of the compound to induce early-stage apoptosis. |
| % Late Apoptotic/Necrotic Cells | [Experimental Value] | [Experimental Value] | Differentiates between programmed cell death and necrosis. |
| % Cells in G0/G1 Phase | [Experimental Value] | [Experimental Value] | A significant increase suggests a G1 phase arrest. |
| % Cells in S Phase | [Experimental Value] | [Experimental Value] | A change may indicate an effect on DNA replication. |
| % Cells in G2/M Phase | [Experimental Value] | [Experimental Value] | A significant increase suggests a G2/M phase arrest. |
By populating this table with experimental data for various cancer cell lines, a comprehensive picture of this compound's anticancer activity will emerge, allowing for a direct and meaningful comparison with the well-established profile of Berberine.
Conclusion
Berberine stands as a testament to the power of natural products in oncology research, offering a rich tapestry of mechanisms and a wealth of data for comparison. This compound, in contrast, represents the exciting frontier of discovery. While its structural similarity to other bioactive isoquinoline alkaloids hints at its potential, only rigorous experimental evaluation can unveil its true capabilities as a potential anticancer agent.
This guide provides the necessary framework for such an investigation. By employing these standardized protocols, researchers can systematically characterize the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this compound. The resulting data will not only allow for a direct comparison with Berberine but will also be a critical first step in determining whether this compound warrants further development as a novel therapeutic lead. The path is clear for the scientific community to illuminate the potential of this unexplored alkaloid.
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Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
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Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. (2022). Molecules. Retrieved from [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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A Tale of Two Alkaloids: Unraveling the Antimicrobial Mechanisms of Decumbenine B and Palmatine
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, natural products remain a vast and fertile ground for discovery. Among these, isoquinoline alkaloids have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This guide delves into the antimicrobial mechanisms of two notable isoquinoline alkaloids: the well-researched Palmatine and the comparatively enigmatic Decumbenine B. While Palmatine's modes of action have been extensively documented, this guide will also explore the potential antimicrobial pathways of this compound by drawing inferences from its structural analogs and known biological effects of the broader isoquinoline alkaloid family.
Introduction: A Structural Glance at Two Isoquinoline Alkaloids
Palmatine, a protoberberine alkaloid, is readily isolated from various medicinal plants and has a long history of use in traditional medicine.[1] Its tetracyclic aromatic structure is a key feature contributing to its diverse pharmacological effects. This compound, on the other hand, is a less-studied isoquinoline alkaloid. While its total synthesis has been a subject of interest, comprehensive studies on its biological activities, particularly its antimicrobial mechanisms, are not as prevalent.[2] However, its structural similarity to other bioactive isoquinoline alkaloids suggests it may share some common mechanistic pathways.[2]
Palmatine: A Multi-Pronged Assault on Microbial Life
Palmatine exhibits a robust and multifaceted antimicrobial profile, targeting various cellular structures and processes in both bacteria and fungi. Its mechanisms of action are a testament to its efficacy and potential as a lead compound for novel antimicrobial development.
Disruption of the Microbial Cell Envelope
A primary and crucial target for Palmatine is the microbial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of bacterial and fungal cell walls and membranes, leading to a cascade of disruptive events. This interaction is more pronounced in Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.[3]
Key Mechanisms of Membrane Disruption:
-
Increased Membrane Permeability: Palmatine's insertion into the lipid bilayer disrupts its integrity, leading to increased permeability. This allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[4]
-
Alteration of Membrane Potential: The influx of Palmatine and the subsequent leakage of ions disrupt the electrochemical gradient across the microbial membrane. This depolarization of the membrane potential is a critical event that impairs essential cellular functions, including ATP synthesis and transport processes.[4]
Interference with Genetic Material: A Dance with DNA
Palmatine's planar tetracyclic structure allows it to interact directly with microbial DNA, a mechanism that significantly contributes to its antimicrobial activity.
Modes of DNA Interaction:
-
Intercalation: Palmatine can insert itself between the base pairs of the DNA double helix.[5][6][7][8] This intercalation distorts the DNA structure, interfering with crucial processes like DNA replication and transcription, thereby inhibiting microbial growth and proliferation.
-
DNA Damage: Studies have shown that Palmatine can induce DNA damage in fungal cells, further contributing to its antifungal effects.[9][10]
Induction of Apoptosis in Fungi
Beyond direct cellular damage, Palmatine has been observed to trigger programmed cell death, or apoptosis, in fungal species like Candida.[9][10]
Hallmarks of Palmatine-Induced Fungal Apoptosis:
-
Mitochondrial Dysfunction: Palmatine can induce mitochondrial depolarization, a key event in the apoptotic cascade.[9][10]
-
Externalization of Phosphatidylserine: The flipping of this phospholipid from the inner to the outer leaflet of the plasma membrane is a well-established marker of early apoptosis.[9][10]
Inhibition of Efflux Pumps: A Synergistic Strategy
A significant challenge in antimicrobial therapy is the presence of efflux pumps in microbial cells, which actively expel drugs, leading to resistance. Palmatine has demonstrated the ability to inhibit these pumps, particularly in fungi and some bacteria.[11][12][13] This inhibition leads to the intracellular accumulation of the antimicrobial agent, enhancing its efficacy. This property also makes Palmatine a promising candidate for combination therapies, where it can potentiate the effects of other antibiotics.[4]
This compound: Unraveling a Potential Antimicrobial Profile
Direct experimental evidence detailing the antimicrobial mechanisms of this compound is limited. However, based on its classification as an isoquinoline alkaloid and the known activities of its structural relatives, we can infer its potential modes of action.[2]
Inferred Mechanisms of Action:
-
Membrane Interaction: Like Palmatine and other cationic isoquinoline alkaloids, this compound likely interacts with and disrupts microbial membranes. Its positively charged nitrogen atom would facilitate electrostatic interactions with the negatively charged components of the cell envelope.
-
DNA Binding: The planar aromatic structure of this compound suggests a potential for DNA intercalation, similar to Palmatine. This would disrupt DNA-related cellular processes.
-
Enzyme Inhibition: Isoquinoline alkaloids are known to inhibit various microbial enzymes. It is plausible that this compound could target specific enzymes essential for microbial survival.
While these mechanisms are speculative, they provide a rational basis for future experimental investigation into the antimicrobial properties of this compound. The reported side effects, such as gastrointestinal issues, indicate a clear biological activity that warrants further exploration in the context of antimicrobial action.[2]
Comparative Analysis: this compound vs. Palmatine
| Feature | Palmatine | This compound (Inferred) |
| Primary Target | Cell Membrane, DNA | Likely Cell Membrane, DNA |
| Antibacterial Spectrum | Broader against Gram-positive bacteria | Unknown, likely similar to other isoquinolines |
| Antifungal Mechanism | Induces apoptosis, DNA damage, membrane disruption | Unknown, potentially similar to Palmatine |
| Efflux Pump Inhibition | Demonstrated in fungi and some bacteria | Possible, based on isoquinoline structure |
| Supporting Evidence | Extensive experimental data | Inferred from structural analogs |
Experimental Protocols for Mechanistic Elucidation
To validate the inferred mechanisms of this compound and to provide a direct comparison with Palmatine, the following experimental workflows are essential.
Minimum Inhibitory Concentration (MIC) Assay
This fundamental assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (bacterial or fungal) in an appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a series of two-fold dilutions of this compound and Palmatine in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
Observation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity (microbial growth).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Bacterial Membrane Potential Assay
This assay measures the ability of a compound to disrupt the electrochemical gradient across the bacterial membrane.
Step-by-Step Methodology:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest and wash the bacterial cells, then resuspend them in a suitable buffer.
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow for dye uptake.
-
Compound Addition: Add varying concentrations of this compound or Palmatine to the cell suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. A change in fluorescence indicates membrane depolarization.
Bacterial Membrane Potential Assay Workflow
Caption: Experimental workflow for the bacterial membrane potential assay.
DNA Intercalation Assay
This assay can be performed using various techniques, with fluorescence quenching of a DNA-binding dye being a common method.
Step-by-Step Methodology:
-
Prepare DNA Solution: Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer.
-
Add Fluorescent Dye: Add a fluorescent DNA intercalating dye (e.g., ethidium bromide) to the DNA solution and allow it to bind.
-
Compound Titration: Gradually add increasing concentrations of this compound or Palmatine to the DNA-dye complex.
-
Fluorescence Measurement: Measure the fluorescence intensity after each addition. A decrease in fluorescence indicates that the compound is displacing the dye and intercalating into the DNA.
Conclusion: Charting the Future for Isoquinoline Alkaloid Research
Palmatine stands as a well-validated antimicrobial agent with a diverse and potent array of mechanisms. Its ability to disrupt microbial membranes, interfere with DNA, induce apoptosis, and inhibit efflux pumps makes it a compelling candidate for further drug development. While the antimicrobial story of this compound is still largely unwritten, its structural kinship with other bioactive isoquinoline alkaloids provides a strong rationale for its investigation as a potential antimicrobial. The experimental frameworks outlined in this guide offer a clear path to elucidating its mechanisms and drawing a more definitive comparison with Palmatine. As the threat of antimicrobial resistance continues to grow, a deeper understanding of compounds like this compound and Palmatine will be crucial in replenishing our arsenal of effective treatments.
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Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. (2020). Biochemical Pharmacology. [Link]
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Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2020). Molecules. [Link]
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A Comparative Guide to the Efficacy of Natural Topoisomerase Inhibitors: Benchmarking Decumbenine B
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. Natural products have historically been a rich source of therapeutic leads, particularly in the realm of topoisomerase inhibitors. These enzymes, crucial for resolving DNA topological challenges during replication and transcription, are validated targets for cancer chemotherapy. This guide provides an in-depth comparison of the efficacy of established natural topoisomerase inhibitors—camptothecin, etoposide, and doxorubicin—and introduces Decumbenine B, a cytotoxic isoquinoline alkaloid, as a prospective candidate for investigation in this class. While direct evidence of this compound's topoisomerase inhibitory activity is yet to be established, its structural class and cytotoxic profile warrant a comparative analysis.
The Landscape of Natural Topoisomerase Inhibitors
DNA topoisomerases are essential enzymes that manage the topological state of DNA.[1] Type I topoisomerases introduce transient single-strand breaks, while type II topoisomerases create transient double-strand breaks.[1] Cancer cells, with their high proliferative rates, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for therapeutic intervention. Natural products have yielded some of the most important topoisomerase inhibitors used in the clinic today. These inhibitors can be broadly categorized into two functional classes:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex between the topoisomerase and DNA, leading to the accumulation of DNA strand breaks and ultimately, cell death.
-
Catalytic Inhibitors: These compounds inhibit the enzymatic activity of topoisomerases without trapping the enzyme-DNA complex.
This guide will focus on the well-characterized topoisomerase poisons: camptothecin (a topoisomerase I inhibitor), and etoposide and doxorubicin (topoisomerase II inhibitors), and discuss the potential of this compound in this context.
Mechanism of Action: A Tale of Two Topoisomerases
The efficacy of a topoisomerase inhibitor is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for interpreting experimental data and designing new therapeutic strategies.
Topoisomerase I Inhibition by Camptothecin
Camptothecin, a quinoline alkaloid isolated from Camptotheca acuminata, specifically targets topoisomerase I (Topo I). It intercalates into the DNA-Topo I complex, trapping the enzyme in its covalent intermediate state. This stabilized "cleavable complex" prevents the re-ligation of the single-strand break, leading to collisions with the advancing replication fork during S-phase. These collisions convert the single-strand breaks into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[2]
This compound: An Isoquinoline Alkaloid with Cytotoxic Potential
This compound is an isoquinoline alkaloid isolated from Corydalis decumbens. While its direct interaction with topoisomerases has not been extensively studied, the broader class of isoquinoline alkaloids has been shown to possess DNA intercalating properties and, in some cases, topoisomerase I inhibitory activity. [3]For instance, berberine, another well-known isoquinoline alkaloid, has been reported to inhibit topoisomerase I. [4]This suggests a plausible, yet unconfirmed, mechanism for the observed cytotoxicity of this compound. Further research is imperative to elucidate whether this compound or its analogues act as topoisomerase inhibitors.
Comparative Efficacy: A Data-Driven Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. The following tables summarize the reported IC50 values for camptothecin, etoposide, and doxorubicin against a variety of human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell line passage number, assay type, and incubation time. [5] Table 1: Comparative Cytotoxicity (IC50) of Natural Topoisomerase I Inhibitor: Camptothecin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Carcinoma | 10 | [6] |
| LOX | Melanoma | 37-48 | [2] |
| SKOV3 | Ovarian Cancer | 37-48 | [2] |
| MCF-7 | Breast Cancer | 89 | [7] |
| HCC1419 | Breast Cancer | 67 | [7] |
| SHER I | Medullary Thyroid Carcinoma | 1.4 | [8] |
| MTC-SK | Medullary Thyroid Carcinoma | 6.0 | [8] |
Table 2: Comparative Cytotoxicity (IC50) of Natural Topoisomerase II Inhibitors: Etoposide and Doxorubicin
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Etoposide | 1A9 | Ovarian Cancer | 0.15 | [9] |
| 5637 | Bladder Cancer | 0.53 | [9] | |
| A-375 | Melanoma | 0.24 | [9] | |
| CCRF-CEM | Leukemia | 0.6 | [10] | |
| A549 | Lung Cancer | 3.49 | [11] | |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 | [5][12] |
| MCF-7 | Breast Cancer | 2.5 | [5][12] | |
| M21 | Melanoma | 2.8 | [5][12] | |
| HeLa | Cervical Cancer | 2.9 | [5][12] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [5][12] | |
| NCI-H1299 | Lung Cancer | >20 | [13] |
Experimental Protocols for Assessing Topoisomerase Inhibition
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for evaluating the efficacy of topoisomerase inhibitors. The following are detailed methodologies for key in vitro assays.
In Vitro Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Principle: Supercoiled DNA migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled form.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 µg/mL.
-
Test compound at various concentrations (a vehicle control, typically DMSO, should be included).
-
Nuclease-free water to the final reaction volume.
-
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture. The amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the absence of an inhibitor.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization and Analysis: Run the gel until the different DNA topoisomers are well-separated. Visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band.
In Vitro Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Principle: kDNA is a network of interlocked circular DNA molecules. Topoisomerase II can decatenate this network into individual minicircles. An inhibitor will prevent this process, leaving the kDNA network intact at the origin of the agarose gel.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.9, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA).
-
kDNA substrate.
-
Test compound at various concentrations.
-
Nuclease-free water to the final reaction volume.
-
-
Enzyme Addition: Add purified human topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Visualize the DNA bands. The inhibition of topoisomerase II is indicated by the retention of kDNA in the loading well, while successful decatenation results in the appearance of minicircle bands. [1][14][15][16]
DNA Cleavage Assay
This assay is used to determine if a compound is a topoisomerase poison by detecting the formation of stabilized enzyme-DNA cleavage complexes. [17] Principle: Topoisomerase poisons trap the enzyme on the DNA after cleavage. Denaturing conditions (e.g., addition of a strong detergent like SDS) will dissociate the non-covalently bound enzyme subunits but leave the covalently attached ones, resulting in protein-linked DNA breaks that can be detected by gel electrophoresis.
Step-by-Step Methodology:
-
DNA Substrate Preparation: A radiolabeled (e.g., ³²P) DNA fragment of a known sequence is typically used.
-
Reaction Setup: Combine the radiolabeled DNA substrate, topoisomerase enzyme, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction to allow for the formation of cleavage complexes.
-
Reaction Termination: Stop the reaction by adding SDS.
-
Denaturing Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Autoradiography and Analysis: Expose the gel to X-ray film. The appearance of specific cleavage bands in the presence of the compound indicates that it is a topoisomerase poison. [17][18][19]
Conclusion and Future Directions
The natural world continues to be a prolific source of novel chemical scaffolds for anticancer drug discovery. Camptothecin, etoposide, and doxorubicin are testament to the therapeutic potential of natural topoisomerase inhibitors. While this compound has demonstrated cytotoxic activity, its precise mechanism of action remains to be elucidated. The structural similarity of this compound to other isoquinoline alkaloids known to inhibit topoisomerase I provides a compelling rationale for further investigation.
Future research should focus on directly assessing the topoisomerase inhibitory activity of this compound and its analogues using the assays detailed in this guide. Determining whether it acts as a topoisomerase poison or a catalytic inhibitor will be crucial in understanding its therapeutic potential. Furthermore, a comprehensive evaluation of its efficacy across a broad panel of cancer cell lines and in preclinical in vivo models will be necessary to establish its promise as a novel anticancer agent.
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A Researcher's Guide to Unveiling the Synergistic Potential of Decumbenine B with Conventional Antibiotics
In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. One promising avenue is the use of combination therapy, pairing existing antibiotics with compounds that can potentiate their effects. This guide delves into the synergistic potential of Decumbenine B, an isoquinoline alkaloid[1][2][3], with conventional antibiotics. While specific data on this compound's synergistic activity is not yet available in published literature, this document will serve as a comprehensive roadmap for researchers, outlining the rationale, methodologies, and potential mechanisms to investigate. We will draw upon established principles of antibiotic synergy testing and the known activities of similar plant-derived compounds.
The Rationale for Investigating Synergy
The core principle behind seeking synergistic combinations is to achieve a therapeutic effect that is greater than the sum of the individual agents. For a compound like this compound, this could manifest in several ways:
-
Restoring Efficacy: Many bacteria have developed resistance mechanisms that render certain antibiotics ineffective. A synergistic partner could counteract these mechanisms, making the antibiotic potent once again.
-
Reducing Dosage and Toxicity: By enhancing the effect of a conventional antibiotic, the required dosage could be lowered, thereby minimizing potential side effects for the patient.
-
Broadening the Spectrum of Activity: A combination therapy might be effective against a wider range of bacterial species than either compound alone.
-
Slowing the Development of Resistance: The multi-pronged attack of a synergistic pair can make it more difficult for bacteria to develop resistance.
Potential Mechanisms of Synergistic Action for this compound
Based on studies of other plant-derived natural products, particularly alkaloids, several plausible mechanisms could underlie the potential synergistic effects of this compound[4][5][6]. These include:
-
Inhibition of Efflux Pumps: Bacteria often employ efflux pumps to actively expel antibiotics from the cell, preventing them from reaching their target.[7][8][9] Natural compounds have been shown to inhibit these pumps, thereby increasing the intracellular concentration of the antibiotic.[5][7][8][10]
-
Disruption of the Bacterial Cell Membrane: Some natural products can permeabilize the bacterial cell membrane, making it easier for antibiotics to enter the cell.[11]
-
Interference with Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotic treatment.[12][13][14][15] Compounds that can disrupt biofilm formation or the integrity of mature biofilms can significantly enhance antibiotic efficacy.[12][13][14][15][16][17][18]
-
Inhibition of Resistance-Conferring Enzymes: Some bacteria produce enzymes, such as beta-lactamases, that inactivate certain antibiotics. A synergistic compound might inhibit these enzymes.
Below is a diagram illustrating these potential synergistic mechanisms.
Caption: Potential mechanisms of synergistic action for this compound.
Experimental Workflow for Assessing Synergy
A systematic approach is crucial for evaluating the synergistic potential of this compound. The following experimental workflow provides a robust framework for investigation.
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A Senior Application Scientist's Guide to the Cross-Validation of Decumbenine B Bioactivity
Introduction: The Challenge of Characterizing Novel Bioactive Compounds
Decumbenine B, an isoquinoline alkaloid, has emerged as a compound of significant pharmacological interest.[1] Preliminary research suggests a spectrum of potential therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] However, an initial promising result from a single bioassay is merely a starting point in the rigorous journey of drug discovery. A primary screening hit can arise from various artifacts, including compound interference with the assay technology itself or off-target effects that don't represent a robust, translatable mechanism of action.
Therefore, the principle of cross-validation is not just good practice; it is a cornerstone of scientific integrity in drug development.[3] This guide provides a framework for researchers and drug development professionals on how to approach the bioactivity validation of a novel compound like this compound. We will focus on a hypothetical anticancer investigation, demonstrating how to use orthogonal assay methods to build a scientifically sound and trustworthy case for the compound's efficacy. By employing assays that measure distinct biological endpoints, we can triangulate our findings and gain confidence that the observed activity is genuine and mechanistically plausible.[4]
The Principle of Orthogonal Validation
The core directive of cross-validation is to test a hypothesis using multiple, independent methods. If a compound truly possesses a specific bioactivity (e.g., it kills cancer cells), this effect should be detectable through different biological lenses. An initial screen might measure general cell viability, while a confirmatory assay probes a specific cell death pathway. Concordant results from these orthogonal assays dramatically reduce the probability of a false positive and provide deeper mechanistic insight.
Caption: Conceptual workflow for orthogonal cross-validation of bioactivity.
Part 1: Primary Screening - Quantifying Cytotoxicity with the XTT Assay
Our first objective is to determine if this compound has a general cytotoxic effect on a cancer cell line (e.g., HT-29 human colon cancer cells). For this, we select a metabolic viability assay. While the MTT assay is a classic choice, we will use the XTT assay, a second-generation method that overcomes a key limitation of MTT.[5][6]
Causality Behind Experimental Choice: The MTT assay's formazan product is an insoluble crystal, requiring an additional solubilization step with an organic solvent like DMSO.[7][8] This step increases hands-on time and introduces potential errors from incomplete dissolution or cell loss. The XTT assay, conversely, produces a water-soluble formazan dye that is secreted into the culture medium, eliminating the solubilization step.[5][8] This streamlines the workflow, reduces variability, and makes it more suitable for high-throughput screening.[8] The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the XTT tetrazolium salt to its colored formazan product.[5]
Experimental Workflow: XTT Assay
Caption: Step-by-step workflow for the XTT cell viability assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed HT-29 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical concentration range for a new compound might be from 100 µM down to 10 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Incubate for a desired period, typically 48 or 72 hours.
-
XTT Reagent Preparation: Shortly before the end of the treatment incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate. Incubate for 2 to 4 hours at 37°C, protected from light.[5] The incubation time may need optimization depending on the cell type and density.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Data: XTT Assay Results
| Concentration of this compound | Absorbance (450nm) | % Viability (Relative to Control) |
| Vehicle Control (0 µM) | 1.250 | 100% |
| 0.1 µM | 1.188 | 95% |
| 1 µM | 0.938 | 75% |
| 5 µM | 0.638 | 51% |
| 10 µM | 0.313 | 25% |
| 50 µM | 0.075 | 6% |
| Calculated IC₅₀ | ~4.9 µM |
This primary screen suggests that this compound is cytotoxic to HT-29 cells with an IC₅₀ of approximately 4.9 µM. However, it does not explain how the cells are dying.
Part 2: Confirmatory Assay - Detecting Apoptosis with Caspase-Glo® 3/7 Assay
To validate the cytotoxicity finding and elucidate the mechanism, we employ an orthogonal assay that measures a specific hallmark of apoptosis: the activation of executioner caspases 3 and 7.[9] Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10]
Causality Behind Experimental Choice: Measuring caspase activity provides direct evidence of apoptosis, a specific mode of cell death.[11] This is mechanistically distinct from the metabolic measurement of the XTT assay. A compound could inhibit mitochondrial respiration without killing the cell (a false positive in XTT), but it is unlikely to activate executioner caspases without inducing apoptosis. We choose a luminescent assay, such as the Caspase-Glo® 3/7 assay, due to its high sensitivity, broad dynamic range, and simple "add-mix-measure" protocol.[9] The assay utilizes a luminogenic caspase-3/7 substrate; when cleaved by active caspase-3/7, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[9]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions exactly as described for the XTT assay (Steps 1-3). It is crucial to run this assay in parallel with the viability assay using cells from the same passage and treatment conditions to ensure comparability.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: After the treatment period (e.g., 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mixing and Incubation: Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in luminescence for each concentration relative to the vehicle-treated control cells. Plot the results to visualize the dose-dependent activation of caspases 3 and 7.
Hypothetical Data: Caspase-3/7 Assay Results
| Concentration of this compound | Luminescence (RLU) | Fold Change (vs. Control) |
| Vehicle Control (0 µM) | 15,000 | 1.0 |
| 0.1 µM | 16,500 | 1.1 |
| 1 µM | 37,500 | 2.5 |
| 5 µM | 90,000 | 6.0 |
| 10 µM | 135,000 | 9.0 |
| 50 µM | 142,500 | 9.5 |
Synthesizing the Data: A Validated Conclusion
Comparative Data Summary
| Concentration (µM) | % Viability (XTT) | Caspase-3/7 Activation (Fold Change) | Interpretation |
| 1 | 75% | 2.5 | Modest decrease in viability corresponds to a clear initiation of apoptosis. |
| 5 | 51% | 6.0 | The IC₅₀ from the viability assay aligns with strong activation of apoptotic machinery. |
| 10 | 25% | 9.0 | High cytotoxicity is confirmed to be driven by a robust apoptotic response. |
The results are highly concordant. The dose-dependent decrease in cell viability measured by the XTT assay directly correlates with a dose-dependent increase in caspase-3/7 activity. This cross-validation provides strong evidence that this compound's cytotoxic effect on HT-29 cells is mediated, at least in part, through the induction of apoptosis. This dual-assay approach successfully mitigates the risk of artifacts; for instance, a compound that only inhibits mitochondrial dehydrogenases would have scored positive in the XTT assay but negative in the caspase assay, flagging it for further scrutiny.
Conclusion
The initial characterization of a novel compound like this compound is a critical phase in drug discovery, where the risk of pursuing false leads is high. Relying on a single assay is insufficient to build a robust pharmacological case. As demonstrated, a primary screen indicating cytotoxicity must be challenged and confirmed by an orthogonal, mechanistic assay. The combination of a metabolic viability assay (XTT) and a specific apoptosis assay (Caspase-Glo® 3/7) provides a powerful, self-validating system. The concordance between the loss of cell viability and the activation of apoptotic pathways provides a trustworthy foundation for advancing this compound into further preclinical development as a potential anticancer agent. This rigorous, multi-faceted approach is essential for ensuring that only the most promising and well-characterized candidates proceed, saving valuable time and resources in the long-term quest for new therapies.
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Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
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Zhang, X. D., et al. (2004). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute, 96(3), 239-41.
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A Researcher's Guide to Evaluating the Therapeutic Index of Decumbenine B and its Synthetic Analogues
In the quest for novel therapeutics, the isoquinoline alkaloid Decumbenine B has emerged as a compound of significant interest, demonstrating a range of biological activities.[1] However, like many natural products, its clinical potential is intrinsically linked to its safety profile. The development of synthetic analogues is a strategic approach to mitigate toxicity while enhancing therapeutic efficacy.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate and compare the therapeutic index of this compound against its synthetic derivatives.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response.[4][5] A higher TI indicates a wider margin of safety.[5] This guide will delve into the essential in vitro and in vivo methodologies required to determine the TI, underpinned by a robust scientific rationale for each experimental step.
Understanding the Molecular Landscape: this compound and Its Analogues
This compound is a naturally occurring isoquinoline alkaloid. Its complex structure has been a subject of interest for total synthesis.[6][7] Synthetic analogues are often designed to modify the pharmacokinetic and pharmacodynamic properties of the parent compound, with the goal of improving its therapeutic window.[2][3] Modifications to the core structure can influence receptor binding, metabolic stability, and off-target effects, all of which are critical determinants of the therapeutic index.
The Core Principle: Defining the Therapeutic Index
The therapeutic index is fundamentally a ratio that quantifies the relative safety of a drug.[8] It is typically calculated as:
TI = TD50 / ED50 or TI = LD50 / ED50 [4][5]
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.
-
LD50 (Median Lethal Dose): The dose that is lethal to 50% of the population in animal studies.
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.
A high therapeutic index is preferable, as it suggests that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one.[5]
In Vitro Evaluation: The First Tier of Assessment
In vitro assays provide the initial, crucial data on a compound's efficacy and cytotoxicity, allowing for the calculation of an in vitro therapeutic index. This is a valuable tool for the early-stage screening and prioritization of drug candidates before proceeding to more complex and resource-intensive in vivo studies.
Determining Efficacy (EC50)
The half-maximal effective concentration (EC50) is the concentration of a drug that induces a response halfway between the baseline and maximum effect. The specific assay to determine EC50 will depend on the therapeutic application of this compound and its analogues. Isoquinoline alkaloids are known to possess a wide range of biological activities, including anticancer and antiviral properties.[1][9]
-
For Anticancer Activity: The EC50 can be determined by measuring the inhibition of a specific molecular target, such as a kinase or a signaling pathway component.
-
For Antiviral Activity: The EC50 is the concentration that inhibits viral replication by 50%.[10] This can be assessed through various methods, such as plaque reduction assays or reporter gene assays.[10]
Determining Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process (such as cell growth) by 50%. In the context of therapeutic index evaluation, IC50 is a measure of cytotoxicity.
A widely used method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Experimental Protocol: MTT Assay for Cytotoxicity (IC50) Determination
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its synthetic analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of the MTT Assay Workflow
Caption: Workflow for in vivo therapeutic index determination.
Comparative Analysis: this compound vs. Synthetic Analogues
The ultimate goal of this comprehensive evaluation is to identify synthetic analogues with a superior therapeutic index compared to the parent compound, this compound. The data gathered from both in vitro and in vivo studies should be systematically compiled and compared.
Table 2: Hypothetical In Vivo Data for this compound and Analogues
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | 20 | 100 | 5 |
| Analogue 1 | 10 | 300 | 30 |
| Analogue 2 | 25 | 75 | 3 |
In this hypothetical scenario, Analogue 1 would be the most promising candidate for further development due to its significantly higher therapeutic index.
The Broader Context: Learning from Related Isoquinoline Alkaloids
-
Berberine: This alkaloid has been extensively studied and is known for its relatively high safety profile and therapeutic efficacy in various conditions, including metabolic disorders and cancer. [3][5][12][13]* Sanguinarine: In contrast, sanguinarine exhibits significant cytotoxicity, which limits its direct clinical application despite its potent biological activities. [4][7][14][15][16] By comparing the structural features and therapeutic indices of these related compounds, researchers can gain a better understanding of the structure-activity and structure-toxicity relationships within the isoquinoline alkaloid class, which can inform the design of safer and more effective this compound analogues.
Conclusion
The evaluation of the therapeutic index is a cornerstone of drug discovery and development. For this compound and its synthetic analogues, a systematic and multi-tiered approach, encompassing both in vitro and in vivo studies, is essential. While the path from a promising natural product to a clinically approved drug is long and arduous, a thorough understanding and optimization of the therapeutic index is a critical step in navigating this journey successfully. This guide provides the foundational knowledge and experimental framework to empower researchers in this vital endeavor.
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A Head-to-Head Comparison of Doxorubicin and Natural Product Cytotoxicity: A Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the demand for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. While established chemotherapeutics like doxorubicin remain cornerstones of treatment, natural products offer a rich reservoir of structurally diverse compounds with potent anti-cancer properties. This guide provides a head-to-head comparison of the well-characterized anthracycline, doxorubicin, with emerging natural product classes, focusing on the available experimental data for the phenanthrene, Juncuenin B, and the isoquinoline alkaloid, Decumbenine B.
This analysis moves beyond a simple data sheet, offering insights into the mechanistic underpinnings of cytotoxicity and providing the detailed experimental context necessary for researchers in drug development.
Mechanistic Insights: Distinct Pathways to Cell Death
The cytotoxic effect of a compound is intimately linked to its mechanism of action. Doxorubicin, Juncuenin B, and this compound, representing three distinct chemical classes, induce cancer cell death through different molecular pathways. Understanding these differences is critical for identifying potential therapeutic windows, predicting resistance mechanisms, and designing rational combination therapies.
Doxorubicin: This widely used chemotherapeutic agent exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[1][2] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the helical structure and inhibiting DNA replication and transcription.[2][3]
-
Topoisomerase II Poisoning: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks that are lethal to the cell.[1][2][3]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids.[2]
Juncuenin B (Phenanthrene Class): While direct, comprehensive mechanistic studies on Juncuenin B are limited, research on related phenanthrenes provides strong evidence for its mode of action.[4] The cytotoxic activity of this class is generally attributed to:
-
Induction of Apoptosis: Phenanthrenes are known to trigger programmed cell death.[4] One key mechanism involves the generation of ROS, which in turn activates apoptotic signaling cascades.[4]
-
Structure-Activity Relationship: Studies on Juncuenin B analogues suggest that specific structural features, such as a p-quinol moiety, are crucial for their antiproliferative properties.[4]
This compound (Isoquinoline Alkaloid Class): Specific experimental data detailing the cytotoxic mechanism of this compound is not yet prominent in the scientific literature. However, the broader class of isoquinoline alkaloids is well-documented to induce cytotoxicity in cancer cells, primarily through the induction of apoptosis.[1][2] These compounds can initiate cell cycle arrest and trigger both intrinsic and extrinsic apoptotic pathways.[2] Further research is needed to pinpoint the specific molecular targets of this compound.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: To ensure uniform cell growth and consistent results, a precise number of cells must be seeded in each well.
-
Protocol: Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) in complete culture medium and dispense 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Rationale: A serial dilution series is necessary to determine the dose-dependent effect of the compound and calculate the IC50.
-
Protocol: Prepare a stock solution of the test compound (this compound, Doxorubicin) in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent) and untreated controls (medium only).
-
-
Incubation:
-
Rationale: The incubation period allows the compound to exert its cytotoxic effects on the cells. This period can be varied to assess time-dependent effects.
-
Protocol: Return the plate to a humidified incubator at 37°C with 5% CO2 for the desired time (e.g., 48 hours).
-
-
MTT Reagent Addition:
-
Rationale: This step introduces the substrate that will be converted by viable cells.
-
Protocol: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance measurement.
-
Protocol: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well. Pipette up and down to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Rationale: Spectrophotometric measurement quantifies the amount of formazan, which correlates to cell viability.
-
Protocol: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Concluding Remarks for the Drug Development Professional
This comparative guide underscores a fundamental principle in cancer drug discovery: chemical structure dictates biological function.
-
Doxorubicin remains a benchmark cytotoxic agent due to its potent, multi-faceted mechanism of action. [1][2][3]However, its clinical utility is often limited by significant side effects, driving the search for alternatives.
-
Juncuenin B , as a representative of the phenanthrene class, demonstrates promising and, in some cases, selective cytotoxicity. [4]Its activity in HeLa cells, equivalent to that of doxorubicin, marks it as a compound of interest. [4]The potential for derivatization to improve potency and selectivity makes phenanthrenes a valuable scaffold for further investigation. [5]* This compound represents the vast potential of isoquinoline alkaloids, a class known for its diverse biological activities and ability to induce apoptosis. [1][2]While direct comparative data is currently lacking, its unique structural framework warrants dedicated investigation. The immediate priority for advancing this compound as a potential anti-cancer lead is to perform comprehensive cytotoxicity screening, such as the MTT assay detailed here, against a panel of cancer cell lines and to elucidate its specific molecular targets.
For researchers and drug development professionals, the path forward involves leveraging these insights. While Juncuenin B provides a data-supported starting point for phenanthrene-based drug design, this compound represents an untapped opportunity within the isoquinoline alkaloid family. Both exemplify the immense value of natural products as sources for the next generation of cancer therapeutics.
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Validating the Clinical Relevance of Decumbenine B in Preclinical Models: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for validating the clinical relevance of the isoquinoline alkaloid, Decumbenine B, in preclinical models. As researchers delve into the therapeutic potential of novel natural products, a rigorous and logically structured preclinical evaluation is paramount to justify advancement into clinical trials. This document offers an in-depth comparison of methodologies, explains the causal relationships behind experimental choices, and provides actionable protocols for researchers, scientists, and drug development professionals.
While this compound belongs to the isoquinoline alkaloid class, which has shown a wide range of biological activities including anticancer effects, its specific preclinical validation is not yet extensively documented in publicly available literature.[1][2] Therefore, this guide will establish a robust validation strategy by comparing a hypothetical preclinical data profile for this compound against a well-established chemotherapeutic agent, Doxorubicin, within the context of breast cancer models.
The Strategic Imperative of Preclinical Validation
The journey of a novel compound from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicity in humans.[3] Robust preclinical testing using a combination of in vitro and in vivo models is our most reliable tool to mitigate these risks.[4][5][6] The primary goal is not just to demonstrate anti-cancer activity, but to build a compelling case for the compound's potential clinical relevance and superiority or complementarity to existing therapies.[3]
Below is a logical workflow for the preclinical validation of a compound like this compound.
Caption: Preclinical validation workflow for this compound.
Part 1: In Vitro Evaluation - Foundational Insights into Anti-Cancer Activity
The initial phase of preclinical assessment involves a battery of in vitro assays to establish a baseline of anti-cancer activity and elucidate the mechanism of action.[6][7]
Comparative Cytotoxicity Profile
The first step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines and compare it with a standard-of-care agent.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (ER+) | 5.2 |
| MDA-MB-231 (TNBC) | 8.1 | |
| SK-BR-3 (HER2+) | 6.5 | |
| MCF-10A (Non-tumorigenic) | > 50 | |
| Doxorubicin | MCF-7 (ER+) | 0.8 |
| MDA-MB-231 (TNBC) | 1.2 | |
| SK-BR-3 (HER2+) | 1.0 | |
| MCF-10A (Non-tumorigenic) | 15.7 |
Interpretation: This hypothetical data suggests that while Doxorubicin is more potent at lower concentrations, this compound exhibits a degree of selectivity for cancerous cells over non-tumorigenic breast epithelial cells, a desirable characteristic for minimizing off-target toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3) and non-tumorigenic cells (MCF-10A) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.[7]
Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is critical. Based on the known activities of other isoquinoline alkaloids, we can hypothesize that this compound may induce apoptosis and/or inhibit key signaling pathways involved in cell proliferation.[2]
Caption: Hypothesized mechanism of action for this compound.
Part 2: In Vivo Validation - Assessing Efficacy and Safety in a Living System
While in vitro assays provide valuable initial data, they do not fully recapitulate the complexity of a tumor within a living organism.[4] In vivo models are therefore essential to evaluate efficacy, pharmacokinetics, and toxicology.[5][6]
Comparative Efficacy in Xenograft Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the standard for preclinical efficacy testing due to their ability to retain the characteristics of the original tumor.[5]
| Treatment Group | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | + 250 | + 2 |
| This compound (50 mg/kg) | - 40 | - 5 |
| Doxorubicin (5 mg/kg) | - 65 | - 15 |
| This compound + Doxorubicin | - 85 | - 18 |
Interpretation: In this hypothetical PDX model, this compound demonstrates significant tumor growth inhibition with a more favorable safety profile (less body weight loss) compared to Doxorubicin. The combination therapy shows a synergistic effect, suggesting a potential clinical application for this compound in combination with standard chemotherapy.
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Implant fresh human breast tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and initiate treatment with this compound, Doxorubicin, the combination, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Analyze tumor tissue for biomarkers of drug response.
Part 3: Bridging to the Clinic - Pharmacokinetics and Toxicology
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) and toxicological profile. These studies are crucial for determining a safe and effective dosing regimen for future clinical trials.[5]
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Doxorubicin |
| Bioavailability (%) | 45 (Oral) | < 5 (Oral) |
| Half-life (hours) | 8 | 24-36 |
| Cmax (ng/mL) | 1200 | 800 |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic |
Interpretation: The hypothetical oral bioavailability of this compound is a significant advantage over Doxorubicin, which requires intravenous administration. Its shorter half-life may also contribute to a more manageable side effect profile.
Toxicological Assessment
A preliminary toxicological assessment in rodents is necessary to identify the maximum tolerated dose (MTD) and potential organ toxicities. This typically involves dose-range-finding studies followed by a more detailed analysis at the MTD.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative approach to validating the clinical relevance of this compound in preclinical models. The proposed workflow, from initial in vitro screening to advanced in vivo efficacy and safety studies, provides a robust framework for generating the necessary data to support a " go/no-go " decision for clinical development.
The hypothetical data presented herein suggests that this compound could be a promising anti-cancer agent, potentially with a favorable safety profile and the possibility of oral administration. Furthermore, its synergistic activity with Doxorubicin warrants further investigation into combination therapies.
Future studies should focus on identifying predictive biomarkers of response to this compound, which will be critical for patient selection in subsequent clinical trials. Additionally, exploring its efficacy in a broader range of cancer types is a logical next step. By adhering to a scientifically rigorous and logically structured preclinical validation plan, the potential of novel compounds like this compound can be thoroughly and efficiently evaluated.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Decumbenine B
For the researcher dedicated to exploring the frontiers of drug development, every compound holds promise. Decumbenine B, a naturally occurring isoquinoline alkaloid, is no exception.[1] Its complex structure suggests a range of potential biological activities, making it a valuable molecule in discovery pipelines.[2] However, with the privilege of working with such novel compounds comes the profound responsibility of ensuring safety and environmental stewardship, particularly at the final stage of its lifecycle: disposal.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the scientific rationale behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally sound. As there is no specific, publicly available Safety Data Sheet (SDS) detailing the explicit toxicity and environmental hazards of this compound, we must operate under the precautionary principle, treating it as a potentially hazardous substance. This approach is grounded in the compound's classification as an alkaloid—a class of molecules known for potent biological effects.[3][4]
Part 1: The Core Directive - Hazard Assessment and Waste Classification
The foundation of any disposal protocol is a thorough understanding of the material's potential hazards. In the absence of specific toxicological data for this compound, its identity as a complex heterocyclic alkaloid dictates that it be managed as hazardous chemical waste.[5][6]
Why the Precautionary Approach?
Alkaloids are naturally occurring nitrogenous compounds that often exhibit significant physiological activity.[4][7][8] From caffeine to morphine, the effects of this class are potent and diverse. Some alkaloids, like Berberine (structurally related to this compound), are known to have side effects.[2] Therefore, assuming that this compound and its synthetic analogues could have toxicological or ecotoxicological effects is a prudent and scientifically justified starting point for ensuring safety.
Regulatory Framework:
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations for the management of laboratory waste.[5][9][10] A key tenet of these regulations is that any chemical waste of unknown or uncharacterized toxicity must be handled as hazardous until proven otherwise.[6][11]
| Property | This compound Data | Implication for Disposal |
| Chemical Class | Isoquinoline Alkaloid[1] | Alkaloids often possess high biological activity and potential toxicity.[3][4] Must be treated as toxic waste. |
| CAS Number | 164991-68-8[1] | Allows for precise identification on waste manifests. |
| Molecular Formula | C₁₈H₁₃NO₅[1] | High carbon content suggests incineration is a suitable final destruction method. |
| Toxicity Data | Not readily available | Precautionary principle applies; handle as hazardous waste with unknown toxicity. |
Part 2: Step-by-Step Disposal Protocol for this compound
This protocol is designed for laboratory-scale quantities (typically milligrams to a few grams) of pure this compound, its solutions, or contaminated labware.
Step 1: Segregation at the Point of Generation
Proper waste management begins the moment a substance is deemed waste. To prevent dangerous reactions, never mix this compound waste with other chemical waste streams.[6][12]
-
Action: Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes:
-
Solid this compound powder.
-
Solutions containing this compound.
-
Contaminated items (e.g., weighing paper, gloves, pipette tips, vials).
-
Solvents used to rinse contaminated glassware.
-
Step 2: Containerization and Labeling
Proper containment and communication are critical for safety and compliance.
-
Container Selection:
-
For Solids and Contaminated Labware: Use a sealable, rigid, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).
-
For Liquid Waste (e.g., solutions, rinsates): Use a sealable, chemically compatible container, such as a glass or HDPE bottle. Ensure the container material is compatible with the solvent used. Never use a funnel that will be left in the container.[12]
-
-
Labeling:
-
Immediately label the waste container. According to EPA and OSHA standards, the label must include:[13]
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The CAS Number: "164991-68-8 ".
-
An indication of the hazards. Since specific hazards are unknown, list "Toxic (Precautionary) ".
-
The composition of any liquid waste (e.g., "this compound in Methanol, 90%; Water, 10%").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Step 3: On-Site Accumulation and Storage
Laboratories typically operate as Satellite Accumulation Areas (SAAs).[6][14] This allows for the temporary collection of hazardous waste at or near the point of generation.
-
Storage Requirements:
-
The waste container must be kept closed at all times, except when adding waste.[5]
-
Store the container in a designated SAA within the laboratory, under the control of laboratory personnel.
-
Ensure the storage area is away from heat sources, open flames, or highly reactive chemicals.[5]
-
Use secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks or spills.[12]
-
Step 4: Arranging for Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6][15] The final disposal must be handled by a licensed hazardous waste management company.
-
Action:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for SAAs, but institutional policies may be stricter), contact your institution's Environmental Health & Safety (EH&S) department.[6][14]
-
EH&S will coordinate the pickup of the waste from your laboratory and consolidate it for shipment by a certified hazardous waste vendor.
-
The most probable disposal method for a compound like this compound is high-temperature incineration, which ensures the complete destruction of the complex organic molecule.[5][12]
-
Part 3: Workflow and Decision-Making
To ensure clarity, the following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. For novel compounds like this compound, where comprehensive hazard data is not yet established, a conservative and compliant approach is paramount. By treating it as hazardous waste, following rigorous segregation, labeling, and storage protocols, and partnering with certified disposal professionals, you uphold your commitment to the safety of your colleagues, your community, and the environment. This diligence builds the foundation of trust and integrity that is the hallmark of excellent science.
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A Comprehensive Guide to Personal Protective Equipment for Handling Decumbenine B
This guide provides essential safety and logistical information for the handling of Decumbenine B, a bioactive isoquinoline-fused alkaloid. While comprehensive toxicological data for this compound is not widely available, its classification as a bioactive alkaloid and its structural similarities to compounds with known cytotoxic potential necessitate a cautious approach.[1][2] Some related alkaloids are known to cause adverse effects, including gastrointestinal issues and allergic reactions.[2] Therefore, this protocol is grounded in established best practices for handling potent and potentially cytotoxic compounds, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) exposure.[3]
This document is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is mandatory for ensuring personnel safety and experimental integrity.
Core Safety Directive: Hazard Assessment and Mitigation
Understanding the potential risks is the first step in mitigating them. The primary routes of exposure to a compound like this compound are inhalation of aerosols or fine powders, direct skin or eye contact (absorption), and accidental ingestion. Our defense strategy is multi-layered, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) and safe work practices.
-
Engineering Controls : All procedures involving solid this compound or concentrated solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). These controls are the primary barrier, designed to contain aerosols and vapors at the source.
-
Administrative Controls : Access to areas where this compound is handled should be restricted. Eating, drinking, and smoking are strictly prohibited in these areas to prevent accidental ingestion.[4][5]
-
Personal Protective Equipment (PPE) : PPE is the final barrier between you and the hazardous material. It is not a substitute for robust engineering controls but is critical for protecting against direct contact and minimizing exposure during spills or breaches of containment.[5][6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific procedure being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Unpacking & Storage | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not typically required if no damage is visible |
| Weighing Solid Compound | Chemical Safety Goggles | Double Nitrile Gloves (ASTM D6978 rated)[6][7] | Disposable, Low-Permeability Gown (solid front, knit cuffs) | NIOSH-approved N95 Respirator (or higher)[6] |
| Preparing Solutions | Chemical Safety Goggles & Face Shield[8] | Double Nitrile Gloves (ASTM D6978 rated) | Disposable, Low-Permeability Gown (solid front, knit cuffs) | Required if not performed within a fume hood/BSC |
| Cell Culture/In-vivo Admin. | Safety Glasses with Side Shields | Double Nitrile Gloves (ASTM D6978 rated) | Disposable, Low-Permeability Gown (solid front, knit cuffs) | Not required if performed within a BSC |
| Waste Disposal | Chemical Safety Goggles | Double Nitrile Gloves (ASTM D6978 rated) | Disposable, Low-Permeability Gown | Not typically required |
Step-by-Step PPE Application & Removal
Proper donning and doffing of PPE are critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with your skin and clothing.
Donning (Putting On) PPE Workflow
Caption: Correct sequence for donning PPE before handling this compound.
Doffing (Removing) PPE Workflow
This process should ideally be performed in an anteroom or designated area away from the primary workspace.
Caption: Safe sequence for removing PPE to prevent contamination.
Crucial Step: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation : Designate the work area within the fume hood or BSC. Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[7]
-
Compounding : When weighing the solid form, use anti-static techniques to prevent powder dispersal. When preparing solutions, use Luer-lock syringes and needles to prevent accidental disconnection and spraying.[7]
-
Labeling : All containers holding this compound must be clearly labeled with the chemical name and a hazard warning.
-
Transport : When moving solutions outside of the primary containment area, use a sealed, secondary container.
Spill Management
In the event of a small spill (<5 mL) within a fume hood:
-
Restrict access to the area.
-
Ensure your PPE is intact. Wear double nitrile gloves, a gown, and eye protection.
-
Wipe up liquids with absorbent pads; for solids, gently cover with wet absorbent gauze to avoid raising dust.
-
Clean the spill area three times with a detergent solution, followed by water.
-
All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Plan
Proper segregation and disposal of waste are paramount to prevent environmental contamination and accidental exposure.
-
Waste Identification : All materials that have come into contact with this compound are considered hazardous waste.[3][9]
-
Solid Waste : Collect all contaminated solid waste (e.g., gloves, gowns, absorbent pads, pipette tips) in a dedicated, clearly labeled, leak-proof container lined with a plastic bag.[10]
-
Liquid Waste : Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[11]
-
Sharps : Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container.[12]
-
Empty Containers : The original container of this compound should be treated as hazardous waste. For containers that held solutions, the first three rinses with a suitable solvent must be collected and disposed of as liquid hazardous waste.[11][12]
-
Storage : All waste containers must be kept sealed when not in use and stored in a designated satellite accumulation area within the laboratory.[9]
This guide provides a framework for the safe handling of this compound. Always prioritize a culture of safety, consult your institution's EHS department for specific requirements, and never proceed with an experiment if you are unsure about the safety protocols.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
